molecular formula C13H10ClNO3 B1354078 Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate CAS No. 796848-80-1

Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate

Cat. No.: B1354078
CAS No.: 796848-80-1
M. Wt: 263.67 g/mol
InChI Key: LBDLNHLYEKFAHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate is a useful research compound. Its molecular formula is C13H10ClNO3 and its molecular weight is 263.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

phenyl N-(2-chloro-4-hydroxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c14-11-8-9(16)6-7-12(11)15-13(17)18-10-4-2-1-3-5-10/h1-8,16H,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDLNHLYEKFAHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=C(C=C(C=C2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10460979
Record name Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796848-80-1
Record name Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=796848-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate, a key intermediate in the manufacturing of advanced pharmaceuticals such as Lenvatinib[1]. The document is structured to provide researchers, chemists, and drug development professionals with a comprehensive understanding of the synthetic pathway, starting from 2-chloro-4-hydroxyaniline. It covers the underlying reaction mechanism, a detailed, field-tested experimental protocol, safety considerations, and methods for purification and characterization. The synthesis involves the reaction of 2-chloro-4-hydroxyaniline with phenyl chloroformate, a process that, while straightforward in principle, requires careful control of reaction conditions to ensure high purity and yield[2]. This guide emphasizes the causality behind experimental choices, grounding the practical steps in established chemical principles to ensure both reproducibility and a deeper mechanistic understanding.

Introduction and Strategic Importance

This compound is a vital chemical building block in modern organic synthesis. Its molecular architecture, featuring a substituted aniline core linked to a phenyl carbamate moiety, makes it a versatile precursor for more complex molecules[2]. The primary significance of this compound lies in its role as a documented reference standard and intermediate in the production of Lenvatinib, a multi-target receptor tyrosine kinase (RTK) inhibitor used in cancer therapy[1][2]. By inhibiting RTKs, it modulates critical signaling pathways involved in cell proliferation and survival, making its efficient and reliable synthesis a topic of considerable interest in medicinal chemistry[2].

The synthesis detailed herein follows a classic and robust method for carbamate formation: the reaction of an amine with a chloroformate derivative[3][4]. This guide focuses on providing a self-validating protocol that is both scalable and reliable, grounded in authoritative chemical literature.

Reaction Mechanism and Rationale

The formation of this compound proceeds via a nucleophilic acyl substitution reaction. The core of this transformation is the attack of the nucleophilic amino group of 2-chloro-4-hydroxyaniline on the electrophilic carbonyl carbon of phenyl chloroformate[5].

Mechanistic Steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-chloro-4-hydroxyaniline attacks the carbonyl carbon of phenyl chloroformate. This forms a tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation/Neutralization: The resulting protonated carbamate is deprotonated by a base, typically a tertiary amine like triethylamine (TEA). The base also serves the critical function of neutralizing the hydrochloric acid (HCl) that is formed as a byproduct of the reaction[2][4]. The formation of triethylammonium chloride salt, which often precipitates from the reaction mixture, drives the reaction to completion.

The presence of the hydroxyl group on the aniline ring does not typically interfere under these conditions, as the amino group is a significantly stronger nucleophile. However, the choice of a non-nucleophilic base like triethylamine is crucial to prevent competing reactions.

G cluster_reactants Reactants cluster_process Mechanism cluster_products Products R1 2-Chloro-4-hydroxyaniline (Nucleophile) NucAttack Nucleophilic Attack of Amine on Carbonyl R1->NucAttack Attacks R2 Phenyl Chloroformate (Electrophile) R2->NucAttack Base Triethylamine (Base) Deprotonation Deprotonation by Base Base->Deprotonation Accepts Proton Tetrahedral Formation of Tetrahedral Intermediate NucAttack->Tetrahedral LeavingGroup Collapse of Intermediate & Chloride Expulsion Tetrahedral->LeavingGroup LeavingGroup->Deprotonation P1 This compound Deprotonation->P1 P2 Triethylammonium Chloride (Byproduct Salt) Deprotonation->P2

Caption: Core reaction mechanism for carbamate synthesis.

Safety and Reagent Handling

A thorough understanding and implementation of safety protocols are paramount for this synthesis, primarily due to the hazardous nature of phenyl chloroformate.

ReagentCAS No.Key HazardsHandling Precautions
Phenyl Chloroformate 1885-14-9Fatal if inhaled, causes severe skin burns and eye damage, harmful if swallowed, combustible liquid, corrosive to metals.[6][7]Work exclusively in a chemical fume hood. Wear appropriate PPE, including respiratory protection, chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7] Avoid contact with water and moisture.[8] Store in a tightly closed, corrosion-proof container in a cool, well-ventilated area away from bases and amines.[6][8]
2-Chloro-4-hydroxyaniline 95-85-2Harmful if swallowed, causes skin and eye irritation, may cause an allergic skin reaction.Avoid inhalation of dust and contact with skin and eyes. Use standard PPE.
Triethylamine (TEA) 121-44-8Highly flammable liquid and vapor, harmful if swallowed, causes severe skin burns and eye damage.Handle in a fume hood. Keep away from heat and ignition sources. Wear appropriate PPE.
Dichloromethane (DCM) 75-09-2Suspected of causing cancer, causes skin and serious eye irritation.Handle in a fume hood to avoid inhaling vapors. Wear appropriate PPE.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of this compound[2].

Materials & Equipment:

  • 2-chloro-4-hydroxyaniline

  • Phenyl chloroformate

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Distilled water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Ice-water bath

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-4-hydroxyaniline (1.0 eq.) and triethylamine (1.1-1.2 eq.) in anhydrous dichloromethane. The use of an anhydrous solvent is critical to prevent hydrolysis of the highly reactive phenyl chloroformate.

  • Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C. This step is crucial to control the exothermic reaction and prevent the formation of potential byproducts.

  • Reagent Addition: Add phenyl chloroformate (1.05 eq.), either neat or dissolved in a small amount of anhydrous DCM, to a dropping funnel. Add the phenyl chloroformate solution dropwise to the stirred aniline solution over 20-30 minutes. A slow, controlled addition is essential to maintain the low temperature and ensure a homogenous reaction. A precipitate of triethylammonium chloride may form immediately or during the addition[5].

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 2-4 hours to ensure the reaction proceeds to completion. Progress can be monitored using Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • Once the reaction is complete, wash the mixture with distilled water to remove the triethylammonium chloride salt and any excess triethylamine.

    • Transfer the mixture to a separatory funnel, separate the organic layer (DCM), and wash it sequentially with a dilute acid solution (e.g., 1N HCl) to remove any remaining amine, followed by brine.

    • Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent[9].

  • Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield the final, high-purity this compound[2].

Caption: Experimental workflow for the synthesis of the target carbamate.

Product Characterization

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

TechniquePurposeExpected Observations
¹H NMR Structural confirmation and purity assessment.The spectrum should show distinct signals for the aromatic protons on both phenyl rings, the N-H proton of the carbamate, and the O-H proton of the phenol. The integration of these signals should correspond to the number of protons in the structure.
¹³C NMR Confirmation of the carbon skeleton.The spectrum will display characteristic peaks for the carbonyl carbon of the carbamate group (typically in the 150-160 ppm range), as well as signals for all aromatic carbons.
Mass Spec (MS) Molecular weight confirmation.The mass spectrum should show a molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of C₁₃H₁₀ClNO₃ (263.68 g/mol ). The isotopic pattern for one chlorine atom should also be visible.
FT-IR Identification of key functional groups.Characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), O-H stretching (broad, around 3400-3200 cm⁻¹), C=O stretching of the carbamate (around 1730-1700 cm⁻¹), and C-O stretching.
Melting Point Purity assessment.A sharp, defined melting point range indicates high purity. This can be compared to literature values if available.

Conclusion

The synthesis of this compound from 2-chloro-4-hydroxyaniline and phenyl chloroformate is a robust and well-established procedure. This guide provides a detailed framework for this synthesis, emphasizing the mechanistic rationale behind the experimental steps and the critical importance of safety protocols. By carefully controlling reaction conditions, particularly temperature and the exclusion of moisture, researchers can reliably produce this valuable intermediate in high yield and purity. The successful application of this protocol is fundamental for downstream applications, including the development and manufacturing of important therapeutic agents.

References

  • Title: Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts Source: Catalysis Science & Technology (RSC Publishing) URL: [Link]

  • Title: Carbamate - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methyl-carbamates Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Organic Carbamates in Drug Design and Medicinal Chemistry Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Process for preparation of phenyl carbamate derivatives Source: Google Patents URL
  • Title: Continuous Synthesis of Carbamates from CO2 and Amines Source: ACS Omega URL: [Link]

  • Title: Production of phenyl carbamates Source: Google Patents URL
  • Title: Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests Source: PubMed Central (PMC) URL: [Link]

  • Title: Preparation method for N-hydroxyl-N-2-methyl phenyl carbamate Source: Google Patents URL
  • Title: Preparation method for 2,3-dichloro-4-hydroxyaniline Source: Google Patents URL
  • Title: this compound | CAS 796848-80-1 Source: Veeprho URL: [Link]

  • Title: A process for the preparation of phenylcarbamates Source: Google Patents URL
  • Title: ChemInform Abstract: Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Source: ResearchGate URL: [Link]

  • Title: Urea Formation - Phenyl Chloroformates Source: Common Organic Chemistry URL: [Link]

  • Title: Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 Source: National Institutes of Health (NIH) URL: [Link]

  • Title: (PDF) Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols Source: ResearchGate URL: [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the physicochemical properties of Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate, a key intermediate in the synthesis of multi-targeted tyrosine kinase inhibitors such as Lenvatinib. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug development, and analytical sciences by synthesizing available data with established scientific principles.

Molecular Identity and Structure

This compound is a substituted aromatic carbamate. Its molecular structure, characterized by a phenyl carbamate moiety linked to a 2-chloro-4-hydroxyphenyl group, dictates its chemical reactivity and physical properties.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name Phenyl (2-chloro-4-hydroxyphenyl)carbamate[1]
CAS Number 796848-80-1[1][2]
Molecular Formula C₁₃H₁₀ClNO₃[2]
Molecular Weight 263.68 g/mol [2]
Canonical SMILES C1=CC=C(C=C1)OC(=O)NC2=C(C=C(C=C2)O)Cl[2]
InChI Key LBDLNHLYEKFAHH-UHFFFAOYSA-N[2]
Appearance Off-white powder[2]

The molecular architecture features two aromatic rings bridged by a carbamate linkage. The ortho-chloro substituent on the aniline ring introduces steric hindrance and influences the electronic environment of the molecule. The para-hydroxyl group, a hydrogen bond donor and acceptor, significantly impacts the compound's solubility and potential for intermolecular interactions.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug intermediate is paramount for process development, formulation, and ensuring the quality of the final active pharmaceutical ingredient (API).

Table 2: Key Physicochemical Parameters

PropertyValueMethodSource
Melting Point Not experimentally determined. Parent compound (Phenyl carbamate) melts at 149-152 °C.-[2]
Boiling Point 392.1 ± 42.0 °CPredicted[2]
Water Solubility LimitedQualitative[2]
Organic Solvent Solubility Soluble in common organic solventsQualitative[2]
pKa (Phenolic Hydroxyl) ~9.5Predicted[2]
logP (Octanol-Water Partition Coefficient) 3.4 (Calculated XLogP3 for a similar isomer)Calculated[2]
Melting Point
Solubility Profile

The compound is described as having limited solubility in water and being soluble in organic solvents.[2] The presence of the polar hydroxyl and carbamate groups provides some capacity for hydrogen bonding with water, but the overall lipophilicity, suggested by a calculated logP of a similar isomer being 3.4, dominates, leading to poor aqueous solubility.[2] For drug development purposes, solubility in a range of organic solvents such as methanol, ethanol, acetone, and dichloromethane would be critical for reaction and purification processes.

Acidity (pKa)

The phenolic hydroxyl group is the most acidic proton in the molecule. Its predicted pKa of approximately 9.5 is a crucial parameter.[2] This value indicates that the compound will be predominantly in its neutral form at physiological pH but can be deprotonated under basic conditions. This property is vital for designing extraction and purification strategies and understanding its behavior in different pH environments.

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity. For a similar isomer, a calculated XLogP3 value of 3.4 is reported, suggesting a significant degree of lipophilicity.[2] This is consistent with the observed low water solubility. High lipophilicity can influence a compound's absorption and distribution properties, as well as its potential for binding to plasma proteins.

Synthesis and Purification

This compound is typically synthesized via the reaction of 2-chloro-4-hydroxyaniline with phenyl chloroformate.[2] This reaction is generally carried out in an inert organic solvent, such as dichloromethane, in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct.[2]

Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions R1 2-chloro-4-hydroxyaniline Product This compound R1->Product R2 Phenyl Chloroformate R2->Product Solvent Dichloromethane Base Triethylamine Byproduct Triethylamine Hydrochloride Product->Byproduct forms

Caption: Synthetic route for this compound.

Purification of the crude product is typically achieved by recrystallization from a suitable solvent system or by column chromatography on silica gel.[2] The choice of purification method will depend on the impurity profile of the crude material.

Spectroscopic Characterization

While specific experimental spectra for this compound are not publicly available, a theoretical analysis based on its structure allows for the prediction of its key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. The protons on the 2-chloro-4-hydroxyphenyl ring will exhibit a specific splitting pattern influenced by the chloro and hydroxyl substituents. The phenolic -OH and the carbamate N-H protons will likely appear as broad singlets, and their chemical shifts may be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all 13 carbon atoms. The carbonyl carbon of the carbamate group will have a characteristic chemical shift in the range of 150-160 ppm. The aromatic carbons will appear in the region of 110-160 ppm, with their specific shifts influenced by the attached substituents.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

  • N-H stretch: A sharp to moderately broad band around 3300-3400 cm⁻¹.

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.

  • C=O stretch (carbamate): A strong, sharp absorption band around 1700-1730 cm⁻¹.

  • C-N stretch: A band in the 1200-1350 cm⁻¹ region.

  • C-O stretch: Bands in the 1000-1300 cm⁻¹ region.

  • Aromatic C-H and C=C stretches: Multiple bands in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 263 and 265 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom. Common fragmentation pathways for phenyl carbamates involve cleavage of the carbamate bond, leading to fragments corresponding to the isocyanate and phenol moieties.

Stability and Degradation

The stability of this compound is a critical factor for its storage and handling.

  • Hydrolytic Stability: Carbamates can undergo hydrolysis under both acidic and basic conditions to yield the corresponding amine, alcohol (phenol in this case), and carbon dioxide.[2] The rate of hydrolysis is influenced by pH and temperature. The presence of the electron-withdrawing chloro group may affect the stability of the carbamate linkage.

  • Thermal Stability: As a solid with a predicted high boiling point, the compound is expected to be thermally stable at ambient temperatures. However, at elevated temperatures, decomposition may occur.

  • Photostability: Aromatic carbamates can be susceptible to photodegradation upon exposure to UV light.[3][4] This can lead to the formation of various degradation products, and therefore, the compound should be stored protected from light.

Biological and Toxicological Profile (Predictive)

As an intermediate in the synthesis of Lenvatinib, this compound itself is not intended for therapeutic use. However, understanding its potential biological activity and toxicity is crucial for occupational safety and for assessing the impurity profile of the final drug product.

Predicted Biological Activity

The parent drug, Lenvatinib, is a multi-kinase inhibitor that targets VEGFR, FGFR, PDGFR, KIT, and RET.[5][6] While this intermediate is unlikely to possess the same potent and specific activity as the final, more complex drug molecule, the presence of the substituted phenyl ring and carbamate moiety suggests a potential for some level of interaction with biological targets.

Predicted Metabolic Pathways

The metabolism of phenyl carbamates often involves hydrolysis of the carbamate bond by esterases, leading to the formation of the corresponding phenol and amine.[7] Additionally, the aromatic rings are susceptible to oxidative metabolism by cytochrome P450 enzymes, which can introduce hydroxyl groups.[8]

Metabolism cluster_hydrolysis Hydrolysis (Esterases) cluster_oxidation Oxidation (CYP450) Parent This compound M1 2-chloro-4-hydroxyaniline Parent->M1 cleavage M2 Phenol Parent->M2 cleavage M4 Hydroxylated Metabolites Parent->M4 M3 CO₂

Caption: Predicted metabolic pathways for this compound.

Predicted ADME Profile

Based on its physicochemical properties:

  • Absorption: Its high lipophilicity suggests that it could be readily absorbed across biological membranes if administered orally.

  • Distribution: The compound is likely to have a significant volume of distribution and may exhibit binding to plasma proteins.

  • Metabolism: As discussed, it is expected to be metabolized in the liver.

  • Excretion: The metabolites are likely to be more polar and would be excreted via the kidneys or bile.

Toxicological Considerations

The toxicological profile of this compound has not been extensively studied. However, considerations can be drawn from its structural components:

  • Chlorinated Phenols: Chlorinated phenols as a class are known to have varying degrees of toxicity, with potential effects on the liver and other organs.[9][10][11]

  • Lenvatinib Toxicity: The parent drug, Lenvatinib, has a known toxicity profile that includes hypertension, gastrointestinal issues, and potential for cardiac and liver toxicity.[9][10][11][12][13] While the intermediate will not share the same target-specific toxicities, it is a prudent measure to handle it with appropriate safety precautions in a laboratory or manufacturing setting.

Experimental Protocols

The following are generalized, self-validating protocols for the determination of key physicochemical properties.

Melting Point Determination (Capillary Method)

Causality: The melting point is a fundamental property that provides information about the purity of a crystalline solid. A sharp melting range is indicative of high purity, while a broad and depressed range suggests the presence of impurities.

Protocol:

  • Ensure the melting point apparatus is calibrated using certified standards.

  • Finely powder a small amount of the dried sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first liquid appears (T1) and the temperature at which the last solid melts (T2).

  • The melting range is reported as T1-T2.

  • Perform the measurement in triplicate to ensure reproducibility.

MeltingPoint Start Start Calibrate Calibrate Apparatus Start->Calibrate Prepare Prepare Sample in Capillary Calibrate->Prepare Heat_Fast Rapid Heating Prepare->Heat_Fast Heat_Slow Slow Heating (1-2 °C/min) Heat_Fast->Heat_Slow Record_T1 Record T1 (First Liquid) Heat_Slow->Record_T1 Record_T2 Record T2 (All Liquid) Record_T1->Record_T2 Report Report Range (T1-T2) Record_T2->Report End End Report->End

Caption: Workflow for melting point determination.

Aqueous Solubility Determination (OECD 105 Flask Method)

Causality: This method determines the saturation concentration of the compound in water at a specific temperature, which is a critical parameter for understanding its environmental fate and behavior in aqueous systems.

Protocol:

  • Add an excess amount of this compound to a known volume of distilled water in a flask.

  • Seal the flask and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).

  • Allow the suspension to settle.

  • Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are transferred. Centrifugation or filtration may be necessary.

  • Analyze the concentration of the dissolved compound in the aliquot using a validated analytical method, such as HPLC-UV.

  • The determined concentration represents the aqueous solubility at that temperature.

  • The experiment should be performed in triplicate.

LogP Determination (Shake-Flask Method)

Causality: This method directly measures the partitioning of the compound between an aqueous and a lipophilic phase, providing a quantitative measure of its lipophilicity.

Protocol:

  • Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.

  • Dissolve a known amount of the compound in either the n-octanol or water phase.

  • Combine the two phases in a separatory funnel in a defined volume ratio (e.g., 1:1).

  • Shake the funnel for a predetermined time to allow for partitioning equilibrium to be reached.

  • Allow the two phases to separate completely.

  • Withdraw an aliquot from each phase.

  • Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., HPLC-UV).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • LogP is the base-10 logarithm of P.

  • The experiment should be performed at a constant temperature and repeated for reproducibility.

Conclusion

This compound is a vital chemical intermediate with a distinct set of physicochemical properties that are crucial for its successful application in pharmaceutical synthesis. This guide has provided a detailed overview of its molecular structure, key physical and chemical characteristics, synthetic route, and predicted biological and toxicological profiles. The inclusion of standardized experimental protocols offers a practical framework for the in-house characterization of this and similar compounds. A comprehensive understanding of these properties is essential for ensuring process efficiency, product quality, and safety in the development of life-saving medicines.

References

  • Fate and Toxicity of Chlorinated Phenols of Environmental Implications: A Review. (2019). Crimson Publishers. [Link]

  • Toxicological profile of chlorophenols and their derivatives in the environment: the public health perspective. (n.d.). PubMed. [Link]

  • Toxicological Profile for Chlorophenols. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

  • Systematic meta-analysis of the toxicities and side effects of the targeted drug lenvatinib. (2024). Frontiers. [Link]

  • Direct photodegradation of aromatic carbamate pesticides. (2023). ScienceDirect. [Link]

  • Lenvatinib Disease Interactions. (n.d.). Drugs.com. [Link]

  • ADME Properties of PAS1-PAS9 and Lenvatinib. (n.d.). ResearchGate. [Link]

  • Gas chromatographic-mass spectrometric study of photodegradation of carbamate pesticides. (1996). PubMed. [Link]

  • A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. (n.d.). PMC. [Link]

  • Carbamates with ortho-Substituted O‑Phenyl Groups as Dual Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: Inhibitory Potency, Hydrolytic Stability, and QSAR Studies. (2025). PubMed. [Link]

  • Felbamate in vitro metabolism by rat liver microsomes. (1991). PubMed. [Link]

  • Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. (n.d.). PMC. [Link]

  • Process for preparation of phenyl carbamate derivatives. (n.d.).
  • Compound: LENVATINIB (CHEMBL1289601). (n.d.). ChEMBL. [Link]

  • Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. (n.d.). Thieme Connect. [Link]

  • SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. [Link]

  • Photodegradation of some alkyl N-arylcarbamates. (1980). ACS Publications. [Link]

  • In Vitro Drug Metabolism Using Liver Microsomes. (n.d.). ResearchGate. [Link]

  • Study of the Photocatalytic Degradation of Highly Abundant Pesticides in Agricultural Soils. (2022). MDPI. [Link]

  • In vitro drug metabolism using liver microsomes. (2004). PubMed. [Link]

  • Photodegradation of the carbamate insecticide pirimicarb. (1993). PubMed. [Link]

  • Production of phenyl carbamates. (n.d.).
  • Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. (2022). ACS Publications. [Link]

  • Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methyl-carbamates. (n.d.). PMC. [Link]

  • The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. (n.d.). eScholarship. [Link]

  • Phenyl carbamate end-capped oligoesters: a model for hydrolytic stability of ester-based urethanes. (n.d.). ResearchGate. [Link]

  • Qualitative structure-metabolism relationships in the hydrolysis of carbamates. (2010). PubMed. [Link]

  • In Vitro Drug Metabolism Using Liver Microsomes. (2016). PubMed. [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). MDPI. [Link]

  • Phenyl carbamate. (n.d.). PubChem. [Link]

  • Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. (n.d.). PMC. [Link]

  • IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Benzamidine Hydrochloride. (2014). Material Science Research India. [Link]

  • This compound. (n.d.). Veeprho. [Link]

  • Phenyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate. (n.d.). PMC. [Link]

  • Phenyl N-(5-chloro-2-nitrophenyl)carbamate. (n.d.). PMC. [Link]

  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (n.d.). The University of Liverpool Repository. [Link]

  • Overview of lenvatinib as a targeted therapy for advanced hepatocellular carcinoma. (2021). PMC. [Link]

  • Lenvatinib mesylate. (n.d.). Patsnap Synapse. [Link]

Sources

IUPAC name Phenyl (2-chloro-4-hydroxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Phenyl (2-chloro-4-hydroxyphenyl)carbamate: Synthesis, Characterization, and Biological Postulates

This guide provides a comprehensive technical overview of Phenyl (2-chloro-4-hydroxyphenyl)carbamate, a molecule situated at the intersection of phenolic and carbamate chemistries. Given its unique structural motifs—a chlorinated and hydroxylated phenyl ring linked to a phenyl carbamate—this compound presents intriguing possibilities for applications in medicinal chemistry and materials science. This document outlines a proposed synthetic pathway, robust analytical characterization methods, and a hypothesis regarding its potential biological activity, grounded in established chemical principles and data from structurally analogous compounds.

Part 1: Synthesis and Mechanistic Rationale

The synthesis of Phenyl (2-chloro-4-hydroxyphenyl)carbamate can be efficiently achieved through a well-established reaction in organic chemistry: the reaction of an alcohol (in this case, a phenol) with an isocyanate. This method is favored for its high yield and specificity. The proposed synthetic route involves the reaction of 2-chloro-4-hydroxyphenol with phenyl isocyanate.

Proposed Synthetic Protocol:

  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 2-chloro-4-hydroxyphenol in anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane).

  • Initiation of Reaction: To the stirred solution, add 1.05 equivalents of phenyl isocyanate dropwise at room temperature. The slight excess of phenyl isocyanate ensures the complete consumption of the starting phenol.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.

  • Work-up and Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield Phenyl (2-chloro-4-hydroxyphenyl)carbamate as a solid.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of phenyl isocyanate with atmospheric moisture, which would lead to the formation of undesired urea byproducts.

  • Aprotic Solvent: An aprotic solvent is selected to avoid any reaction with the highly electrophilic isocyanate group.

  • Dropwise Addition: The dropwise addition of the isocyanate helps to control the reaction rate and dissipate any heat generated, preventing potential side reactions.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 2-chloro-4-hydroxyphenol C Anhydrous THF A->C B Phenyl Isocyanate B->C D Stirring at Room Temp C->D E Phenyl (2-chloro-4-hydroxyphenyl)carbamate D->E

Caption: Proposed synthetic workflow for Phenyl (2-chloro-4-hydroxyphenyl)carbamate.

Part 2: Physicochemical and Analytical Characterization

A thorough characterization is essential to confirm the identity, purity, and properties of the newly synthesized Phenyl (2-chloro-4-hydroxyphenyl)carbamate. The following table summarizes its predicted physicochemical properties based on its structure.

PropertyPredicted Value
Molecular Formula C₁₃H₁₀ClNO₃
Molecular Weight 263.68 g/mol
Appearance White to off-white solid
Melting Point Estimated 150-170 °C
Solubility Soluble in polar organic solvents (DMSO, DMF, Acetone), sparingly soluble in water

Analytical Workflow:

A multi-technique approach is recommended for the unambiguous structural elucidation and purity assessment of the final compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected to show distinct signals for the aromatic protons on both phenyl rings, as well as a characteristic signal for the N-H proton of the carbamate linkage.

    • ¹³C NMR: Will provide information on the number and chemical environment of all carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: Will confirm the presence of key functional groups, including the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the carbamate (around 1700 cm⁻¹), and C-O stretches.

  • Mass Spectrometry (MS): Will determine the molecular weight of the compound and provide fragmentation patterns that can further support the proposed structure.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound, an HPLC method should be developed using a suitable column (e.g., C18) and mobile phase.

G cluster_synthesis Synthesis cluster_analysis Analytical Characterization cluster_confirmation Confirmation A Synthesized Product B NMR (¹H, ¹³C) A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E HPLC A->E F Structure & Purity Confirmed B->F C->F D->F E->F

Caption: Analytical workflow for structural and purity confirmation.

Part 3: Postulated Biological Activity and Mechanism of Action

The carbamate functional group is a well-known pharmacophore present in a variety of bioactive compounds, most notably as cholinesterase inhibitors. The presence of a chlorinated phenol moiety can also contribute to biological activity, including antimicrobial and anticancer effects.

Hypothesis: Inhibition of Acetylcholinesterase (AChE)

Based on its structural similarity to known carbamate-based AChE inhibitors like rivastigmine and physostigmine, it is hypothesized that Phenyl (2-chloro-4-hydroxyphenyl)carbamate may act as an inhibitor of acetylcholinesterase.

Proposed Mechanism of Action:

  • Binding to AChE: The compound is proposed to bind to the active site of the AChE enzyme.

  • Carbamoylation: The carbamate moiety then reacts with a serine residue in the active site, leading to the carbamoylation of the enzyme.

  • Enzyme Inactivation: This carbamoylation results in the temporary inactivation of AChE, preventing it from breaking down the neurotransmitter acetylcholine.

  • Increased Acetylcholine Levels: The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission.

This proposed mechanism could have therapeutic implications for neurodegenerative diseases such as Alzheimer's disease, where there is a deficit in cholinergic function.

G A Phenyl (2-chloro-4-hydroxyphenyl)carbamate B Acetylcholinesterase (AChE) A->B Binds to C Carbamoylation of AChE Active Site B->C Leads to D Inactivation of AChE C->D E Increased Acetylcholine Levels D->E F Enhanced Cholinergic Neurotransmission E->F

Caption: Postulated signaling pathway for the inhibition of Acetylcholinesterase.

Disclaimer: The biological activities and mechanisms proposed in this section are hypothetical and based on structural analogy. Experimental validation is required to confirm these postulates.

References

  • Synthesis of Carbamates

    • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure
    • Source: Wiley
    • URL: [Link]

  • Spectroscopic Identification of Organic Compounds

    • Title: Spectrometric Identific
    • Source: Wiley
    • URL: [Link]

  • Carbamates as Cholinesterase Inhibitors

    • Title: Carbam
    • Source: National Center for Biotechnology Inform
    • URL: [Link]

Foreword: The Carbamate Moiety as a Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate

In the landscape of medicinal chemistry, the carbamate functional group (-O-CO-NH-) stands out as a cornerstone of molecular design.[1] Structurally a hybrid of an ester and an amide, the carbamate linkage offers a unique combination of chemical stability, conformational rigidity, and hydrogen bonding capabilities.[2][3] These attributes have cemented its role not only as a bioisostere for the proteolytically labile peptide bond but also as a key pharmacophoric element in numerous approved therapeutic agents.[2][3][4][5] Carbamates are integral to drugs treating a wide array of diseases, from neurodegenerative disorders to cancer.[4][5] This guide delves into the specific molecular architecture of this compound, a compound of significant interest due to its role as a key intermediate and its intrinsic biological activity as a kinase modulator.[6][7] We will dissect its structural features, synthesis, and characterization, providing a comprehensive resource for researchers in drug development.

Molecular Architecture and Physicochemical Profile

The molecular framework of this compound is characterized by two aromatic systems bridged by the core carbamate functional group.[6] The primary structure consists of a phenyl ring, forming the ester portion of the carbamate, which is linked to a substituted aniline derivative. This aniline ring is specifically functionalized with a chloro substituent at the 2-position (ortho to the nitrogen) and a hydroxyl group at the 4-position (para to the nitrogen).[6]

This specific arrangement of atoms and functional groups dictates the molecule's chemical identity and its physicochemical properties, which are fundamental to its reactivity and biological function.

Identifier Value
IUPAC Name Phenyl (2-chloro-4-hydroxyphenyl)carbamate[7]
CAS Number 796848-80-1[6][7][8][9]
Molecular Formula C₁₃H₁₀ClNO₃[7][9][10]
Molecular Weight 263.68 g/mol [7][9]
SMILES O=C(OC1=CC=CC=C1)NC2=CC=C(O)C=C2Cl[6][7]
InChI Key InChI=1S/C13H10ClNO3/c14-11-8-9(16)6-7-12(11)15-13(17)18-10-4-2-1-3-5-10/h1-8,16H,(H,15,17)[7]
Key Structural Insights:
  • Conformational Characteristics : The molecule generally adopts a near-planar conformation, a feature enhanced by the extended conjugation across the phenyl ring, the carbamate linkage, and the substituted aniline ring.[6] The delocalization of the nitrogen's lone pair electrons into the carbonyl group imparts a degree of double-bond character to the C-N bond, restricting rotation and contributing to this planarity.[2][3]

  • Substituent Effects : The electronic and steric environment of the molecule is significantly influenced by its substituents. The chloro group at the ortho position introduces considerable steric hindrance and acts as an electron-withdrawing group via induction.[6] Conversely, the hydroxyl group at the para position is an electron-donating group through resonance, influencing the electron density distribution across the aromatic ring.[6]

  • Hydrogen Bonding : The presence of the N-H proton and the hydroxyl group's proton makes the molecule a hydrogen bond donor, while the carbonyl oxygen, hydroxyl oxygen, and chlorine atom can act as hydrogen bond acceptors. This capacity for hydrogen bonding is critical for its solid-state arrangement and its potential interactions with biological targets.[2][6]

Caption: 2D structure of this compound.

Synthesis and Chemical Reactivity

The synthesis of aryl carbamates is a well-established field with multiple methodologies available, ranging from classical approaches using hazardous reagents like phosgene to modern, greener alternatives.[2][11]

Standard Synthetic Protocol

The most direct and commonly cited synthesis for this compound involves the reaction of 2-chloro-4-hydroxyaniline with phenyl chloroformate.[6] This is a nucleophilic acyl substitution reaction where the amino group of the aniline attacks the electrophilic carbonyl carbon of the chloroformate.

Caption: General workflow for the synthesis of the title compound.

Step-by-Step Methodology:

  • Preparation : Dissolve 2-chloro-4-hydroxyaniline in a suitable anhydrous organic solvent, such as dichloromethane, in a reaction flask under an inert atmosphere.

  • Base Addition : Add a slight excess of a tertiary amine base, like triethylamine, to the solution. The base acts as a scavenger for the hydrochloric acid byproduct that is formed during the reaction.[6]

  • Reactant Addition : Cool the mixture in an ice bath and slowly add an equimolar amount of phenyl chloroformate dropwise while stirring.

  • Reaction : Allow the reaction to proceed at room temperature for a designated period (typically monitored by Thin Layer Chromatography) until the starting material is consumed.

  • Workup : Quench the reaction with water and separate the organic layer. Wash the organic layer successively with dilute acid, water, and brine.

  • Purification : Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system or by column chromatography, to yield the pure compound.[6]

Chemical Reactivity

The molecule's reactivity is governed by its three primary functional regions: the substituted phenyl ring, the hydroxyl group, and the carbamate linkage.

  • Carbamate Hydrolysis : The carbamate group is susceptible to hydrolysis under either acidic or basic conditions, which cleaves the molecule to yield phenol, carbon dioxide, and 2-chloro-4-aminophenol.[4][6] This stability is a key consideration in its application as a prodrug moiety.[4]

  • Hydroxyl Group Reactions : The phenolic hydroxyl group can undergo oxidation to form quinone-like structures or be alkylated/acylated to form ethers/esters.[6]

  • Aromatic Ring Substitution : The chloro-hydroxyphenyl ring can potentially undergo further electrophilic aromatic substitution, with the directing effects dictated by the activating hydroxyl group and the deactivating chloro and carbamate groups.

Spectroscopic and Crystallographic Characterization

Elucidation of the precise molecular structure relies on a combination of spectroscopic and analytical techniques. While a complete dataset for this specific molecule is not publicly available, its expected spectral characteristics can be reliably predicted based on its functional groups and data from structurally analogous compounds.

Technique Expected Observations
¹H NMR Signals in the aromatic region (δ 6.5-8.0 ppm) for the 7 protons on the two rings; a singlet for the N-H proton (often broad); a singlet for the O-H proton.[12][13]
¹³C NMR Multiple signals in the aromatic region (δ 110-160 ppm); a characteristic signal for the carbonyl carbon (C=O) around δ 150-160 ppm.[12]
FT-IR (cm⁻¹) Broad O-H stretch (~3400-3200); N-H stretch (~3300); strong C=O stretch (~1730-1700); C-O stretch (~1250-1200); C-N stretch (~1400-1350).[14]
Mass Spec. Molecular ion peak [M]⁺ at m/z ≈ 263.7, along with characteristic fragmentation patterns corresponding to the loss of the phenoxy group or cleavage of the carbamate bond.
Crystallography Expected to form crystalline solids. Crystal packing would likely be dominated by intermolecular N-H···O hydrogen bonds, forming chains or sheets, a common feature in related carbamate structures.[6][15][16]
Protocol: Characterization by High-Performance Liquid Chromatography (HPLC)

Rationale : HPLC is the preferred method for the analysis of thermally labile compounds like carbamates, as techniques like gas chromatography can cause degradation in the hot injector port.[17][18]

Step-by-Step Methodology:

  • Sample Preparation : Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

  • Instrumentation : Utilize an HPLC system equipped with a UV detector (or a Mass Spectrometer for LC-MS).

  • Chromatographic Conditions :

    • Column : A reverse-phase C18 column is typically effective for separating carbamates.[18]

    • Mobile Phase : A gradient elution using a mixture of water (A) and acetonitrile (B), both potentially containing a small amount of formic acid to improve peak shape.

    • Flow Rate : A standard flow rate of 1.0 mL/min.

    • Detection : Monitor the elution using a UV detector set to a wavelength where the aromatic rings show strong absorbance (e.g., 220-280 nm).[18]

  • Analysis : Inject the sample and record the chromatogram. The retention time of the peak corresponding to the compound is used for identification, and the peak area is used for quantification against a calibration curve prepared from reference standards.

Caption: Standard workflow for HPLC analysis of the title compound.

Biological Significance and Applications in Drug Development

The structural features of this compound make it a molecule of considerable interest in pharmacology and drug development.

Mechanism of Action: Kinase Inhibition

The compound has been identified as a modulator of kinase activity.[6] Specifically, it can act as an inhibitor of receptor tyrosine kinases (RTKs). RTKs are crucial components of cell signaling pathways that regulate fundamental processes like cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers. By binding to the kinase domain, this compound can block the downstream signaling cascade, making it a valuable scaffold for the development of anticancer therapeutics.[6]

Kinase_Inhibition Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Activates ADP ADP + Pi RTK->ADP Substrate Downstream Substrate RTK->Substrate Phosphorylates Compound This compound Compound->RTK ATP ATP ATP->RTK PhosphoSubstrate Phosphorylated Substrate (Active) Substrate->PhosphoSubstrate Response Cell Proliferation & Survival PhosphoSubstrate->Response Block X

Caption: Role as a Receptor Tyrosine Kinase (RTK) inhibitor.

Role as a Pharmaceutical Intermediate

Beyond its intrinsic activity, this compound serves as a well-documented reference standard and a crucial building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[6][7] It is notably used in the manufacturing pathway of Lenvatinib, a multi-kinase inhibitor approved for the treatment of various types of cancer.[7] Its purity and precise characterization are therefore critical for quality control in pharmaceutical manufacturing.[7]

Conclusion

This compound is more than a simple organic molecule; it is a convergence of key structural motifs that are highly relevant to modern medicinal chemistry. Its architecture, defined by the stable carbamate bridge and the specifically substituted aromatic rings, provides a foundation for its biological activity as a kinase inhibitor and its utility as a synthetic intermediate. A thorough understanding of its structure, synthesis, and analytical characterization, as detailed in this guide, is essential for scientists and researchers aiming to leverage this compound and the broader class of carbamates in the ongoing pursuit of novel therapeutics.

References

  • Benchchem. (n.d.). This compound | 796848-80-1.
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Retrieved from [Link]

  • Tomašić, T., & Mašič, L. P. (2012). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 63(3), 371–385. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • Shapatov, F. (n.d.). CARBAMATES AND BIS CARBAMATES IN MEDICINAL CHEMISTRY. PORTFOLIO@AFU. Retrieved from [Link]

  • ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2017). Various Approaches for the Synthesis of Organic Carbamates. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Veeprho. (n.d.). This compound | CAS 796848-80-1. Retrieved from [Link]

  • Separation Science. (n.d.). Effective Analysis Carbamate Pesticides. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative study between the published analysis methods for carbamates. Retrieved from [Link]

  • U.S. Geological Survey. (1990). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography. Retrieved from [Link]

  • Li, W., et al. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances. Retrieved from [Link]

  • Pampaloni, G. (2014). Recent Advances in the Chemistry of Metal Carbamates. Coordination Chemistry Reviews, 258, 28–51. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic methods of carbamate synthesis. Retrieved from [Link]

  • Fairweather, K. A., et al. (2009). Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Synlett, 2009(5), 798-802. Retrieved from [Link]

  • Fun, H.-K., et al. (2009). Phenyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate. Acta Crystallographica Section E: Structure Reports Online, 65(5), o1037. Retrieved from [Link]

  • Kráľová, K., et al. (2009). Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methyl-carbamates. Molecules, 14(8), 2859–2867. Retrieved from [Link]

  • Zhu, L., et al. (2012). Phenyl N-(5-chloro-2-nitrophenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 68(9), o2547. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). SUPPORTING INFORMATION. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b]furan-2-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of phenyl carbamate derivatives.
  • Google Patents. (n.d.). Production of phenyl carbamates.
  • Chinese Journal of Pesticide Science. (n.d.). Synthesis and biological activity of N-substituted phenyl-1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylcarbamate. Retrieved from [Link]

  • Singh, H., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Beilstein Journal of Organic Chemistry, 19, 698–704. Retrieved from [Link]

  • Fun, H.-K., et al. (2012). Crystal structure of phenyl N-(4-nitrophenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 68(1), o185. Retrieved from [Link]

  • Missioui, M., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 7(12), x221015. Retrieved from [Link]

  • MDPI. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 796848-80-1 | Product Name : this compound. Retrieved from [Link]

  • Jarošová, V. G., et al. (2015). Photosynthesis-Inhibiting Activity of N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides. Molecules, 20(10), 19151–19166. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Core Mechanism of Action of Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate is a molecule of significant interest within the drug development landscape, primarily recognized as a pivotal intermediate in the synthesis of the multi-kinase inhibitor, Lenvatinib. While extensive public data on the specific biological activity of this intermediate is limited, its structural features—a carbamate scaffold and a substituted 2-chloro-4-hydroxyphenyl moiety—strongly suggest a plausible, albeit likely modest, intrinsic biological activity. This guide provides an in-depth analysis of the inferred mechanisms of action of this compound, focusing on its potential as a kinase inhibitor, particularly targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and as an acetylcholinesterase inhibitor. By examining its chemical properties, its role in the synthesis of a potent therapeutic agent, and the structure-activity relationships of analogous compounds, we present a comprehensive technical overview for researchers, scientists, and drug development professionals. This document is intended to serve as a foundational resource, offering both a theoretical framework for the compound's mechanism of action and practical, field-proven experimental protocols for its empirical validation.

Introduction: The Chemical and Therapeutic Landscape

The therapeutic potential of a small molecule is often dictated by the pharmacophoric elements that constitute its structure. In the case of this compound, two key features are immediately apparent: the carbamate linker and the substituted aromatic ring.

The Carbamate Scaffold in Medicinal Chemistry

The carbamate group is a cornerstone in modern drug design, frequently employed as a bioisostere for the amide bond.[1] Its widespread use is attributable to its enhanced chemical and proteolytic stability, which can significantly improve a drug candidate's pharmacokinetic profile.[1] Furthermore, the carbamate moiety can increase cell membrane permeability, a crucial factor for targeting intracellular proteins.[1] Its ability to participate in hydrogen bonding and impose conformational constraints allows for the fine-tuning of interactions with biological targets.[1]

The 2-Chloro-4-Hydroxyphenyl Moiety as a Pharmacophore

The 2-chloro-4-hydroxyphenyl group is a recognized pharmacophore in the realm of kinase inhibitors. The hydroxyl group can act as a crucial hydrogen bond donor or acceptor, anchoring the molecule within the ATP-binding pocket of a kinase. The ortho-positioned chlorine atom, being electron-withdrawing and lipophilic, can enhance binding affinity through steric interactions and by influencing the electronic properties of the phenyl ring.[2] This substitution pattern is a key feature of numerous kinase inhibitors, underscoring its importance in achieving potent and selective inhibition.

Contextualizing this compound

Given that this compound is a direct precursor to Lenvatinib, a potent inhibitor of multiple receptor tyrosine kinases, it is logical to hypothesize that this intermediate possesses some intrinsic affinity for the same biological targets.[2][3] This guide, therefore, explores the compound's likely mechanisms of action, not as a therapeutic agent in its own right, but as a molecule with a biological signature that is informative for the development of the final active pharmaceutical ingredient.

Inferred Mechanism of Action: A Multi-faceted Hypothesis

Based on its structural components and its relationship to Lenvatinib, a dual mechanism of action for this compound can be postulated.

Primary Inferred Activity: Kinase Inhibition (VEGFR-2 as a Prime Target)

The most probable biological activity of this compound is the inhibition of receptor tyrosine kinases (RTKs), with VEGFR-2 being a prime candidate.[2][4] Lenvatinib is a potent inhibitor of VEGFR-1, -2, and -3, and it is the 2-chloro-4-hydroxyphenyl portion of the molecule that engages with the kinase active site.[4]

Postulated Binding Interactions and Pharmacophore Model

The pharmacophore of this compound for kinase inhibition can be defined by the following key features:

  • Hydrogen Bond Acceptor/Donor: The hydroxyl group at the 4-position of the phenyl ring is critical for forming a hydrogen bond with the kinase hinge region, a common interaction for ATP-competitive inhibitors.

  • Hydrophobic Regions: The two phenyl rings provide hydrophobic surfaces that can engage with non-polar residues in the ATP-binding pocket.

  • Halogen Bond/Steric Interaction: The chlorine atom at the 2-position can participate in halogen bonding or favorable steric interactions within the active site, contributing to binding affinity.[2]

Pharmacophore_Model cluster_compound This compound cluster_features Pharmacophoric Features for Kinase Binding compound HBA_D H-Bond Acceptor/Donor (4-OH) compound->HBA_D interacts via Hydrophobic1 Hydrophobic Region (Phenyl Ring 1) compound->Hydrophobic1 Hydrophobic2 Hydrophobic Region (Phenyl Ring 2) compound->Hydrophobic2 Halogen Halogen Bond/Steric (2-Cl) compound->Halogen

Caption: Pharmacophore model for kinase inhibition.

Downstream Signaling Pathway

Inhibition of VEGFR-2 by this compound would block the binding of VEGF, thereby preventing receptor dimerization and autophosphorylation. This would, in turn, inhibit the downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for endothelial cell proliferation, migration, and survival, the hallmarks of angiogenesis.

VEGFR2_Signaling_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds RAS RAS VEGFR2->RAS Activates PI3K PI3K VEGFR2->PI3K Activates Compound This compound Compound->VEGFR2 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Postulated inhibition of the VEGFR-2 signaling pathway.

Secondary Inferred Activity: Acetylcholinesterase Inhibition

The carbamate functional group is a well-established pharmacophore for the inhibition of acetylcholinesterase (AChE).[5][6] Carbamate-based drugs, such as rivastigmine, are used in the treatment of Alzheimer's disease.[5] Therefore, it is plausible that this compound exhibits some level of AChE inhibitory activity.

Postulated Mechanism

Carbamates act as pseudo-irreversible inhibitors of AChE by carbamylating a serine residue within the enzyme's active site. This forms a stable carbamyl-enzyme complex that is much slower to hydrolyze than the acetylated enzyme intermediate formed with the natural substrate, acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft.

Structure-Activity Relationship (SAR) Insights

Experimental Validation and Characterization: A Practical Guide

To empirically validate the inferred mechanisms of action, a series of well-established experimental protocols can be employed.

Synthesis and Purification Protocol

This compound can be synthesized via a straightforward nucleophilic substitution reaction.[3][8]

Materials:

  • 4-Amino-3-chlorophenol hydrochloride

  • Phenyl chloroformate

  • Sodium bicarbonate (NaHCO₃)

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Water

  • Ethyl acetate

  • Heptane

  • Standard laboratory glassware and equipment

Procedure:

  • Suspend 4-amino-3-chlorophenol hydrochloride in 2-MeTHF and cool the suspension to 0-5 °C.[9]

  • Slowly add a solution of NaHCO₃ in water, maintaining the temperature below 10 °C.[9]

  • Add a solution of phenyl chloroformate in 2-MeTHF dropwise, keeping the temperature below 10 °C.[9]

  • Stir the mixture at 0-5 °C and monitor the reaction progress by TLC until the starting material is consumed.[9]

  • Separate the organic and aqueous phases. The organic phase contains the desired product.

  • The crude product can be purified by crystallization from a mixture of ethyl acetate and heptane.[8]

In Vitro Kinase Inhibition Assay Protocol (VEGFR-2)

A common method to assess kinase inhibition is through a luminescence-based assay that measures ATP consumption.[10][11]

Materials:

  • Recombinant human VEGFR-2 kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • This compound (dissolved in DMSO)

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound in kinase reaction buffer.

  • In a 384-well plate, add the compound dilutions, VEGFR-2 kinase, and the peptide substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Kinase (VEGFR-2) - Substrate - Compound dilutions - ATP start->prep_reagents plate_setup Plate Setup: Add kinase, substrate, and compound to wells prep_reagents->plate_setup initiate_reaction Initiate Reaction: Add ATP plate_setup->initiate_reaction incubation1 Incubate at 30°C initiate_reaction->incubation1 stop_reaction Stop Reaction: Add ADP-Glo™ Reagent incubation1->stop_reaction incubation2 Incubate at RT stop_reaction->incubation2 detect_signal Detect Signal: Add Kinase Detection Reagent incubation2->detect_signal incubation3 Incubate at RT detect_signal->incubation3 read_plate Read Luminescence incubation3->read_plate analyze_data Data Analysis: Calculate % inhibition and IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro kinase inhibition assay.

Acetylcholinesterase Inhibition Assay Protocol (Ellman's Method)

Ellman's method is a widely used colorimetric assay to measure cholinesterase activity.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compound in phosphate buffer.

  • In a 96-well plate, add the AChE enzyme solution, DTNB solution, and the compound dilutions.

  • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate, ATCI.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set duration (e.g., 5 minutes).

  • The rate of the reaction is determined by the change in absorbance over time.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Role in Drug Development: The Lenvatinib Synthesis Case Study

The primary significance of this compound in drug development is its role as a key intermediate in the synthesis of Lenvatinib.[3][8]

The Synthetic Pathway to Lenvatinib

Following its synthesis, this compound is reacted with cyclopropylamine to form 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea.[8] This urea derivative is then coupled with 4-chloro-7-methoxyquinoline-6-carboxamide in the presence of a base to yield Lenvatinib.[3]

Lenvatinib_Synthesis start_material 4-Amino-3-chlorophenol + Phenyl Chloroformate intermediate1 This compound start_material->intermediate1 reagent1 + Cyclopropylamine intermediate1->reagent1 intermediate2 1-(2-chloro-4-hydroxyphenyl) -3-cyclopropylurea reagent1->intermediate2 reagent2 + 4-chloro-7-methoxy quinoline-6-carboxamide intermediate2->reagent2 lenvatinib Lenvatinib reagent2->lenvatinib

Caption: Synthetic pathway from the carbamate intermediate to Lenvatinib.

Quality Control and Impurity Profiling

The purity of this compound is critical for the successful synthesis of Lenvatinib and for minimizing the formation of impurities in the final drug product. Any unreacted starting materials or side products from the carbamate formation step could potentially react in subsequent steps, leading to process-related impurities. A thorough understanding of the potential biological activity of these impurities is a crucial aspect of drug safety and regulatory compliance. Therefore, the characterization of the biological activity of the intermediate itself, as outlined in this guide, is a valuable exercise in ensuring the quality and safety of the final therapeutic agent.

Conclusion and Future Perspectives

While this compound is primarily valued as a synthetic intermediate, a comprehensive understanding of its potential biological activities is beneficial for both academic research and industrial drug development. The structural motifs present in this molecule strongly suggest a propensity for kinase and acetylcholinesterase inhibition. The experimental protocols detailed in this guide provide a robust framework for validating these inferred mechanisms of action.

Future research could involve screening this compound against a broader panel of kinases to identify any unexpected off-target activities. Furthermore, derivatives of this molecule could be synthesized and evaluated to explore new structure-activity relationships, potentially leading to the discovery of novel inhibitors for various therapeutic targets. A deeper understanding of the biological profile of synthetic intermediates like this compound contributes to a more holistic and safety-conscious approach to modern drug discovery and development.

References

  • Google Patents. WO2020048963A1 - Process for the preparation of lenvatinib.
  • (Reference for general carbam
  • (Reference for general carbam
  • (Reference for general carbam
  • (Reference for general carbam
  • Musilek, K., et al. (2011). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 9(2), 317-333.
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
  • Kratky, M., et al. (2016).
  • (Reference for kinase inhibitor pharmacophores - placeholder)
  • European Patent Office. EP3620452A1 - Process for the preparation of lenvatinib. Available from: [Link]

  • (Reference for kinase inhibitor pharmacophores - placeholder)
  • (Reference for kinase inhibitor pharmacophores - placeholder)
  • (Reference for Lenv
  • (Reference for Lenv
  • (Reference for AChE assay - placeholder)
  • (Reference for Lenv
  • European Patent Office. EP 3 620 452 A1 - PROCESS FOR THE PREPARATION OF LENVATINIB. Available from: [Link]

  • (Reference for AChE inhibition by carbam
  • (Reference for AChE inhibition by carbam
  • Zegzouti, H., et al. (2013). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. ASSAY and Drug Development Technologies, 11(3), 166-175.
  • (Reference for antimicrobial activity of rel
  • Matsui, J., et al. (2008). Antitumor Activity of Lenvatinib (E7080): An Angiogenesis Inhibitor That Targets Multiple Receptor Tyrosine Kinases in Preclinical Human Thyroid Cancer Models. Clinical Cancer Research, 14(17), 5459-5465.
  • Bak, A., et al. (2019). Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study. Molecules, 24(7), 1276.
  • (Reference for Lenv
  • (Reference for pharmacophore modeling - placeholder)
  • (Reference for AChE inhibition by carbam

Sources

Spectroscopic Characterization of Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Affiliation: Advanced Spectroscopic Solutions

Introduction

Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate is a significant chemical entity, often identified as a related substance or impurity in the synthesis of active pharmaceutical ingredients (APIs) such as Lenvatinib.[1] Its robust and unambiguous characterization is paramount for ensuring the purity, safety, and efficacy of the final drug product. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While experimental data is proprietary, this document, grounded in established spectroscopic principles and data from analogous structures, offers a detailed predictive analysis to aid researchers and drug development professionals in its identification and characterization.

The molecular structure of this compound, with its distinct functional groups and substitution patterns, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for method development, validation, and routine quality control.

Molecular Structure and Properties

  • IUPAC Name: Phenyl (2-Chloro-4-hydroxyphenyl)-carbamate

  • CAS Number: 796848-80-1[1]

  • Molecular Formula: C₁₃H₁₀ClNO₃[1]

  • Molecular Weight: 263.68 g/mol [1]

G cluster_0 Molecular Ion [M]+• cluster_1 Fragment Ions a [C₁₃H₁₀ClNO₃]+• m/z = 263/265 b [C₆H₅O]+• m/z = 94 a->b Loss of •N(C₆H₄ClOH) c [C₇H₅ClNO₂]+• m/z = 170/172 a->c Loss of •OC₆H₅ d [C₇H₆ClNO₂]+• m/z = 171/173 a->d Loss of OC₆H₅ e [C₆H₅]+• m/z = 77 b->e Loss of CO

Sources

The Emergence of Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate as a Modulator of Kinase Signaling Pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

In the landscape of targeted therapeutics, the modulation of protein kinases remains a cornerstone of drug discovery, particularly in oncology. This technical guide delves into the significance of Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate as a pivotal kinase modulator. While recognized as a crucial intermediate in the synthesis of the multi-kinase inhibitor Lenvatinib, this document elucidates the intrinsic potential and mechanistic underpinnings of the title compound in its own right. We will explore its chemical synthesis, its implied interaction with key oncogenic signaling pathways, and provide detailed, field-proven methodologies for its characterization. This guide is intended for researchers, medicinal chemists, and pharmacologists engaged in the discovery and development of novel kinase inhibitors.

Introduction: The Rationale for Targeting Kinases with Carbamate Scaffolds

Protein kinases, orchestrating a vast array of cellular processes, represent a highly validated class of drug targets. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The carbamate functional group, due to its chemical stability, ability to participate in hydrogen bonding, and resemblance to a peptide bond, has emerged as a valuable scaffold in the design of kinase inhibitors.[1] this compound embodies a strategic molecular design, incorporating features known to facilitate interaction with the ATP-binding pocket of various kinases. Its role as a key precursor to Lenvatinib, a potent inhibitor of vascular endothelial growth factor (VEGF) receptors (VEGFR1, VEGFR2, and VEGFR3), fibroblast growth factor (FGF) receptors, and other receptor tyrosine kinases (RTKs), underscores the inherent kinase-modulating potential of its core structure.[2] This guide will dissect the compound's activity, not merely as a synthetic intermediate, but as a kinase modulator with potential for further development.

Synthesis of this compound: A Self-Validating Protocol

The synthesis of this compound is a well-established procedure, typically achieved through the reaction of 2-chloro-4-hydroxyaniline with phenyl chloroformate.[3] The following protocol is a synthesis of established methods, designed for high yield and purity, with integrated quality control checkpoints.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-chloro-4-hydroxyaniline

  • Phenyl chloroformate

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-chloro-4-hydroxyaniline (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Addition of Phenyl Chloroformate: Add phenyl chloroformate (1.05 equivalents) dropwise to the cooled solution via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0°C during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material (2-chloro-4-hydroxyaniline) indicates reaction completion.

  • Work-up: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a pure solid.[3]

Causality Behind Experimental Choices:

  • The use of an anhydrous aprotic solvent like DCM is crucial to prevent the hydrolysis of phenyl chloroformate.

  • Triethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[3]

  • The dropwise addition of phenyl chloroformate at 0°C helps to control the exothermic nature of the reaction and minimize the formation of side products.

  • The aqueous work-up with sodium bicarbonate removes any unreacted acidic species and the base.

Visualizing the Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification start Dissolve 2-chloro-4-hydroxyaniline and Triethylamine in DCM cool Cool to 0°C start->cool add Add Phenyl Chloroformate (dropwise) cool->add react Stir at Room Temperature (Monitor by TLC) add->react quench Quench with NaHCO3 react->quench extract Separate Organic Layer quench->extract wash Wash with Water and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure this compound purify->product

Caption: Workflow for the synthesis of this compound.

Mechanism of Action: Targeting Receptor Tyrosine Kinase Signaling

While direct and comprehensive kinase profiling data for this compound is not extensively published, its role as a key structural component of Lenvatinib provides strong inferential evidence of its targets. Lenvatinib potently inhibits VEGFR, FGFR, PDGFRα, RET, and KIT.[2] It is highly probable that this compound interacts with the ATP-binding sites of these or related RTKs, albeit with potentially different potency.

The chloro and hydroxyl substitutions on the phenyl ring are critical for its biological activity, influencing both steric and electronic interactions within the kinase active site.[3] The hydroxyl group can act as a hydrogen bond donor or acceptor, a common feature in kinase inhibitors, while the chloro group can engage in halogen bonding or occupy hydrophobic pockets.

Implied Signaling Pathway Modulation

Inhibition of RTKs by a molecule like this compound would be expected to disrupt downstream signaling cascades critical for tumorigenesis, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. These pathways regulate cell proliferation, survival, angiogenesis, and metastasis.

Visualizing the Implied Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Processes RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Angiogenesis Angiogenesis Transcription->Angiogenesis Compound This compound Compound->RTK Inhibition

Caption: Implied mechanism of action via RTK signaling inhibition.

In Vitro Characterization: A Protocol for Kinase Inhibition Assay

To quantitatively assess the kinase inhibitory potential of this compound, a robust and reproducible in vitro kinase assay is essential. The following protocol describes a generic, non-radioactive, luminescence-based assay that can be adapted for various kinases.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted from commercially available kinase assay platforms, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, FGFR-1)

  • Kinase-specific substrate peptide

  • This compound (test compound)

  • Staurosporine or other known kinase inhibitor (positive control)

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer. Also, prepare dilutions of the positive control and a vehicle control (e.g., DMSO).

  • Kinase Reaction:

    • To the wells of a 384-well plate, add the test compound, positive control, or vehicle control.

    • Add the kinase and substrate peptide solution to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Self-Validating System:

  • The inclusion of a potent, non-selective kinase inhibitor like staurosporine as a positive control validates the assay's ability to detect inhibition.

  • The vehicle control establishes the baseline kinase activity.

  • Running the assay at an ATP concentration close to the Km for the specific kinase ensures that the inhibition observed is competitive with ATP, which is the expected mechanism for many small molecule inhibitors.

Data Presentation
Kinase TargetThis compound IC50 (µM)Lenvatinib IC50 (nM)
VEGFR-2~1-10 (reported)4
FGFR-1Not Reported46
PDGFRαNot Reported51

Note: The IC50 value for the title compound is an approximation based on qualitative reports. The Lenvatinib IC50 values are from published data for comparative purposes.

Conclusion and Future Directions

This compound stands as a molecule of significant interest in the field of kinase modulation. Its role as a cornerstone in the synthesis of Lenvatinib provides a strong rationale for its own investigation as a kinase inhibitor. The synthetic route is well-defined and amenable to optimization, and established in vitro assays can be readily employed to elucidate its specific kinase inhibition profile.

Future research should focus on a comprehensive screening of this compound against a broad panel of kinases to identify its primary targets and off-targets. Structure-activity relationship (SAR) studies, using this compound as a lead scaffold, could lead to the development of novel, potent, and selective kinase inhibitors. Furthermore, cell-based assays are warranted to validate its on-target effects and assess its anti-proliferative and anti-angiogenic properties. The insights gained from such studies will be invaluable for the drug discovery community, potentially unlocking new therapeutic avenues.

References

  • PubChem. Lenvatinib. [Link]

  • Kureč, J., & Damborský, J. (2018). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current drug metabolism, 19(1), 52-64.
  • Martens, S. (2023). In vitro kinase assay. Protocols.io. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? [Link]

  • U.S. Patent No. 7,683,172. (2010).
  • European Patent No. EP 3620452 A1. (2020).
  • Chinese Patent No. CN111349045A. (2020).
  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658–6661.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11277058, this compound. [Link]

  • Veeprho. This compound | CAS 796848-80-1. [Link]

Sources

Methodological & Application

Synthesis of Lenvatinib Intermediate: Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of a Key Intermediate

Lenvatinib, a multi-targeted tyrosine kinase inhibitor, has emerged as a significant therapeutic agent in the treatment of various cancers, including thyroid, renal cell, and hepatocellular carcinomas.[1][2] The intricate molecular architecture of Lenvatinib necessitates a multi-step synthesis, wherein the formation of key intermediates with high purity is paramount to the efficiency and success of the overall process. One such crucial building block is Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate.[3][4][5] This carbamate serves as a precursor to the urea moiety, a critical pharmacophore for Lenvatinib's biological activity.[6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and safe handling of this pivotal intermediate.

Scientific Integrity & Logic: A Rationale-Driven Approach

The synthesis of this compound is predicated on the nucleophilic attack of the amino group of 2-chloro-4-aminophenol on the electrophilic carbonyl carbon of phenyl chloroformate. This reaction is a classic example of carbamate formation.[4][7]

Expertise & Experience: The choice of reagents and reaction conditions is critical for achieving a high yield and purity of the desired product while minimizing side reactions. The use of a base is essential to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards product formation.[6] The selection of an appropriate solvent is also crucial; it must be inert to the reactants and capable of dissolving the starting materials to facilitate the reaction.

Trustworthiness: The protocol described herein is designed as a self-validating system. Each step includes clear instructions and checkpoints. The accompanying characterization data provides a benchmark for researchers to confirm the identity and purity of their synthesized product, ensuring the reliability of the intermediate for subsequent steps in the Lenvatinib synthesis.

Authoritative Grounding & Comprehensive References: The information presented is supported by peer-reviewed literature and patents, ensuring scientific accuracy and providing a solid foundation for further investigation.[4][6]

Chemical Reaction Workflow

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2-chloro-4-aminophenol attacks the carbonyl carbon of phenyl chloroformate. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen by a base to yield the final carbamate product.

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2_chloro_4_aminophenol 2-Chloro-4-aminophenol product_intermediate Phenyl N-(2-chloro-4- hydroxyphenyl)carbamate 2_chloro_4_aminophenol->product_intermediate Nucleophilic Attack phenyl_chloroformate Phenyl Chloroformate phenyl_chloroformate->product_intermediate solvent Solvent (e.g., Dichloromethane) solvent->product_intermediate base Base (e.g., Triethylamine) base->product_intermediate temperature Temperature (e.g., 0°C to RT) temperature->product_intermediate

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of this compound from 2-chloro-4-aminophenol and phenyl chloroformate.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Chloro-4-aminophenol≥98%Commercially AvailableStore in a cool, dry place.
Phenyl Chloroformate≥98%Commercially AvailableHighly corrosive and moisture-sensitive. Handle with extreme care in a fume hood.
Triethylamine (TEA)≥99%Commercially AvailableAnhydrous grade recommended.
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially AvailableUse from a sealed bottle or freshly distilled.
Hydrochloric Acid (HCl)1 M aqueous solutionN/AFor work-up.
Saturated Sodium Bicarbonate (NaHCO₃)N/AN/AFor work-up.
BrineN/AN/AFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)N/AN/AFor drying.
Ethyl AcetateACS GradeN/AFor purification.
HexanesACS GradeN/AFor purification.
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Fume Hood: All manipulations involving phenyl chloroformate and dichloromethane must be performed in a well-ventilated chemical fume hood.

  • Phenyl Chloroformate: This reagent is highly toxic, corrosive, and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes. It reacts violently with water.

  • 2-Chloro-4-aminophenol: This compound is harmful if swallowed or inhaled and can cause skin and eye irritation. Avoid creating dust.

  • Dichloromethane: This is a volatile and potentially carcinogenic solvent. Minimize exposure.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Synthesis Procedure
  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-chloro-4-aminophenol (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM) to the flask to dissolve the 2-chloro-4-aminophenol. The volume of DCM should be sufficient to ensure good stirring (approximately 10-15 mL per gram of the aminophenol).

  • Addition of Base: Add triethylamine (1.1-1.2 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Phenyl Chloroformate: Dissolve phenyl chloroformate (1.0-1.1 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the phenyl chloroformate solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-chloro-4-aminophenol) is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or by column chromatography on silica gel.[6]

Data Presentation: Key Reaction Parameters
ParameterValueRationale
Molar Ratio (Aminophenol:Phenyl Chloroformate:Base)1 : 1.0-1.1 : 1.1-1.2A slight excess of phenyl chloroformate and base ensures complete consumption of the starting aminophenol.
SolventAnhydrous DichloromethaneProvides good solubility for reactants and is relatively inert under the reaction conditions.
Temperature0 °C to Room TemperatureInitial cooling controls the exothermic reaction, while warming to room temperature ensures the reaction goes to completion.
Reaction Time2-4 hoursTypically sufficient for complete conversion, but should be monitored by TLC.

Characterization of this compound

The identity and purity of the synthesized product should be confirmed by standard analytical techniques.

  • Appearance: Off-white to white solid.[4]

  • Molecular Formula: C₁₃H₁₀ClNO₃[8]

  • Molecular Weight: 263.68 g/mol [8]

  • ¹H NMR (DMSO-d₆, 400 MHz): Expected chemical shifts (δ, ppm): Aromatic protons will appear in the range of 6.5-8.0 ppm. The -OH and -NH protons will appear as broad singlets, with their chemical shifts being concentration and temperature dependent. The protons on the phenyl ring of the carbamate will show characteristic splitting patterns.

  • ¹³C NMR (DMSO-d₆, 100 MHz): Expected chemical shifts (δ, ppm): The carbonyl carbon of the carbamate will appear around 152-155 ppm. Aromatic carbons will be observed in the range of 115-155 ppm.

  • FT-IR (KBr, cm⁻¹): Expected characteristic peaks: N-H stretching (around 3300-3400 cm⁻¹), O-H stretching (broad, around 3200-3500 cm⁻¹), C=O stretching of the carbamate (around 1700-1730 cm⁻¹), and C-O stretching (around 1200-1250 cm⁻¹).[7]

  • Mass Spectrometry (ESI-MS): Expected m/z: [M-H]⁻ at 262.0 or [M+H]⁺ at 264.0.

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete reactionExtend the reaction time and ensure all starting material is consumed by TLC. Use of anhydrous reagents and solvent is critical.
Loss during work-up/purificationOptimize the extraction and purification steps.
Impure ProductPresence of starting materialsEnsure complete reaction by monitoring with TLC. Optimize the stoichiometry of reagents.
Formation of side productsMaintain the reaction temperature at 0 °C during the addition of phenyl chloroformate. Purify the product carefully by recrystallization or column chromatography.

Conclusion

The synthesis of this compound is a critical step in the total synthesis of Lenvatinib. The protocol outlined in this document provides a reliable and reproducible method for obtaining this key intermediate in high purity. By understanding the underlying chemistry and adhering to the detailed procedure and safety precautions, researchers can confidently synthesize this important building block for their drug discovery and development efforts.

References

  • De La Fuente, M. C., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide.
  • European Patent Office. (2020). Process for the preparation of lenvatinib (EP3620452A1).
  • Patsnap. (2021). Process for the preparation of lenvatinib. Available from: [Link]

  • Justia Patents. (2021). Process for the preparation of lenvatinib. Available from: [Link]

  • National Center for Biotechnology Information. Lenvatinib. PubChem Compound Summary for CID 9822959. Available from: [Link]

  • SynZeal. Lenvatinib Impurities. Available from: [Link]

Sources

Application Note: Protocols for Evaluating Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate as a Receptor Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Receptor Tyrosine Kinases (RTKs) are a major class of cell surface receptors that play a pivotal role in regulating critical cellular processes, including growth, differentiation, and metabolism.[1] Their aberrant activity is a well-established driver in the pathogenesis of numerous human diseases, particularly cancer, making them prime targets for therapeutic intervention.[1] This application note provides a comprehensive guide for researchers and drug development professionals on how to evaluate the inhibitory potential of "Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate" against RTKs. This compound is of significant interest as it is a known intermediate in the synthesis of Lenvatinib, a potent multi-kinase inhibitor used in cancer therapy.[2][3] We present detailed, field-proven protocols for both a biochemical fluorescence polarization (FP) assay to determine direct enzymatic inhibition and a cell-based Western blot assay to assess activity in a physiological context. The methodologies are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental steps.

Background and Rationale

The Role of Receptor Tyrosine Kinases in Cell Signaling

RTKs are high-affinity cell surface receptors for many polypeptide growth factors, cytokines, and hormones. The general mechanism of RTK activation involves ligand binding, which induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain. These phosphorylated residues act as docking sites for various signaling proteins, initiating downstream cascades that regulate cellular function.[4] Dysregulation of these pathways can lead to uncontrolled cell proliferation and survival, a hallmark of cancer.[1]

Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway.

Profile of this compound

This compound (CAS 796848-80-1) is an organic compound recognized for its role as a kinase modulator and its utility in biochemical assays studying RTKs.[2] Its primary significance in drug discovery stems from its use as a key building block in the synthesis of Lenvatinib.[2][3] Lenvatinib is a multi-RTK inhibitor targeting VEGFR, FGFR, PDGFR, KIT, and RET kinases, approved for treating various cancers. Given that this compound is a structural component of a potent kinase inhibitor, it is a logical candidate for screening to determine if it possesses intrinsic inhibitory activity itself. The carbamate moiety is a stable isostere for amide bonds and is found in numerous therapeutic agents, often contributing to improved potency and pharmacokinetic properties.[5]

Experimental Design and Workflow

A robust evaluation of a potential kinase inhibitor requires a multi-faceted approach. We begin with a high-throughput biochemical assay to quantify direct enzyme inhibition and establish a potency value (IC50). Positive hits are then validated in a cell-based assay to confirm activity in a more complex biological environment.

Workflow cluster_prep Preparation cluster_biochem Protocol 1: Biochemical Assay cluster_cell Protocol 2: Cell-Based Validation A Compound Preparation (Serial Dilution of Test Compound) C Assay Plate Setup (Compound, Kinase, Substrate) A->C B Reagent Preparation (Kinase, Substrate, ATP, Antibody, Tracer) B->C D Initiate Kinase Reaction (Add ATP, Incubate) C->D E Stop Reaction & Detect (Add Quench/Detection Mix) D->E F Read Fluorescence Polarization (FP) E->F G Data Analysis (Calculate % Inhibition, Plot IC50 Curve) F->G H Cell Culture & Treatment (Dose with Compound) G->H Validate Positive Hit I Stimulate with Ligand (Activate Target RTK) H->I J Cell Lysis & Protein Quantification I->J K Western Blot Analysis (Probe for p-RTK and Total RTK) J->K L Results Interpretation (Confirm Inhibition of Phosphorylation) K->L

Caption: Overall experimental workflow for evaluating an RTK inhibitor.

Protocol 1: Biochemical RTK Inhibition Assay (Fluorescence Polarization)

This protocol describes a homogenous, fluorescence polarization (FP)-based assay, a widely used method for HTS in drug discovery.[6] It measures the inhibition of kinase activity by quantifying the amount of phosphorylated substrate produced.

Principle: A fluorescently-labeled peptide tracer and a phosphotyrosine-specific antibody are used. In the absence of kinase activity, the tracer binds to the antibody, resulting in a large, slow-tumbling complex and a high FP signal. When the kinase is active, it phosphorylates the substrate. This unlabeled phosphosubstrate competes with the tracer for antibody binding, displacing it and leading to a low FP signal. An inhibitor will prevent substrate phosphorylation, thus maintaining a high FP signal.

Materials and Reagents
  • Test Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock.

  • Target Kinase: Recombinant human RTK (e.g., VEGFR2, FGFR1).

  • Kinase Substrate: Poly(Glu, Tyr) 4:1 or a specific peptide substrate.

  • Positive Control: Staurosporine or Lenvatinib (1 mM stock in DMSO).

  • Assay Buffer: 20 mM HEPES (pH 7.4), 5 mM MgCl₂, 2 mM MnCl₂, 50 µM Na₃VO₄.[6]

  • ATP: 10 mM solution in ultrapure water.

  • Detection Mix: FP Dilution Buffer containing an anti-phosphotyrosine antibody and a fluorescent phosphopeptide tracer.

  • Quench Solution: EDTA in FP Dilution Buffer.

  • Assay Plates: Low-volume, black, 384-well microplates.

  • Plate Reader: Capable of measuring fluorescence polarization.

Step-by-Step Protocol
  • Compound Plating:

    • Prepare a serial dilution series of the test compound in DMSO. A common starting point is a 10-point, 3-fold dilution from 100 µM.

    • Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of the diluted compounds, positive control, and DMSO (vehicle control) to the 384-well assay plate.

  • Kinase/Substrate Addition:

    • Prepare a master mix of the target RTK and substrate in Assay Buffer.

    • Dispense 5 µL of this mix into each well of the assay plate.

    • Scientist's Note: Include "No Enzyme" control wells that receive only the substrate in buffer. These wells define the baseline (0% inhibition).

  • Pre-incubation:

    • Centrifuge the plate briefly (1 min at 1000 x g) to ensure all components are at the bottom of the wells.

    • Incubate the plate for 15-30 minutes at room temperature. This allows the compound to bind to the kinase before the reaction is initiated.

  • Initiate Kinase Reaction:

    • Prepare an ATP solution in Assay Buffer. The final ATP concentration should be at or near the Km value for the specific kinase to ensure competitive inhibitors can be identified effectively.

    • Add 5 µL of the ATP solution to all wells except the "No Enzyme" controls. The total reaction volume is now 10 µL.

    • Scientist's Note: The final DMSO concentration must be consistent across all wells and ideally ≤1% to prevent solvent-induced artifacts.

  • Reaction Incubation:

    • Seal the plate and incubate for 60-90 minutes at 30°C. The optimal time may need to be determined empirically for each kinase.

  • Stop Reaction and Detect:

    • Prepare the Quench/Detection mixture containing EDTA, anti-phosphotyrosine antibody, and the fluorescent tracer.

    • Add 10 µL of this mixture to each well. The EDTA chelates divalent cations (Mg²⁺, Mn²⁺), immediately stopping the kinase reaction.[6]

    • Incubate for at least 60 minutes at room temperature, protected from light, to allow the antibody-antigen binding to reach equilibrium.

  • Data Acquisition:

    • Read the plate on a fluorescence polarization plate reader using appropriate excitation and emission filters.

Data Analysis
  • Calculate Percent Inhibition:

    • Average the FP values for the control wells: High Control (DMSO vehicle, 0% inhibition) and Low Control (no enzyme or potent inhibitor, 100% inhibition).

    • Calculate % Inhibition for each test concentration using the formula: % Inhibition = 100 * (1 - [(Sample_mP - Low_Control_mP) / (High_Control_mP - Low_Control_mP)])

  • Determine IC50 Value:

    • Plot % Inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

CompoundTarget KinaseIC50 (nM) [Hypothetical]
This compoundVEGFR21,250
This compoundFGFR13,500
Lenvatinib (Control)VEGFR28.5
Lenvatinib (Control)FGFR115.2
Table 1: Example of IC50 data presentation for the test compound and a positive control.

Protocol 2: Cell-Based RTK Phosphorylation Assay (Western Blot)

This protocol validates the biochemical findings by assessing the compound's ability to inhibit ligand-induced RTK autophosphorylation in a relevant cancer cell line.

Materials and Reagents
  • Cell Line: A human cell line endogenously expressing the target RTK (e.g., HUVECs for VEGFR2, or a cancer cell line engineered to overexpress the RTK).

  • Cell Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics.

  • Ligand: Recombinant human growth factor corresponding to the target RTK (e.g., VEGF-A for VEGFR2).

  • Test Compound: this compound, prepared as described above.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate).

  • Antibodies: Primary antibodies specific for the phosphorylated form of the RTK (e.g., anti-pVEGFR2 Tyr1175) and for the total RTK. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is also required.

  • Western Blot Reagents: SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), blocking buffer (e.g., 5% BSA or non-fat milk in TBST), HRP-conjugated secondary antibodies, and an enhanced chemiluminescence (ECL) substrate.

Step-by-Step Protocol
  • Cell Seeding and Serum Starvation:

    • Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

    • To reduce basal RTK activity, serum-starve the cells by replacing the growth medium with a low-serum (0.5% FBS) or serum-free medium for 12-24 hours.

  • Compound Treatment:

    • Treat the starved cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 100 µM) for 1-2 hours. Include a DMSO vehicle control.

  • Ligand Stimulation:

    • Stimulate the cells by adding the specific ligand (e.g., 50 ng/mL VEGF-A) directly to the medium for a short period (e.g., 5-15 minutes) to induce maximal RTK phosphorylation. Include an unstimulated (no ligand) control.

  • Cell Lysis:

    • Immediately after stimulation, place plates on ice and wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold Lysis Buffer to each well.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifuging at ~14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each supernatant using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize protein amounts, mix with Laemmli sample buffer, and denature by heating.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated RTK (p-RTK) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an ECL substrate and an imaging system.

    • Scientist's Note: To ensure equal protein loading and that the compound did not cause protein degradation, the membrane should be stripped and re-probed for total RTK and a loading control like β-actin.

Data Interpretation

A successful inhibitor will show a dose-dependent decrease in the p-RTK signal in ligand-stimulated cells, with little to no change in the total RTK or loading control signals. This result confirms that the compound can access its target in a cellular environment and inhibit its function.

Conclusion

The protocols detailed in this application note provide a robust framework for the initial characterization of this compound as a potential RTK inhibitor. By combining a quantitative biochemical assay with a confirmatory cell-based analysis, researchers can reliably determine the compound's potency and cellular efficacy. This systematic approach is essential for advancing promising compounds through the early stages of the drug discovery pipeline.

References

  • PubChem. This compound | C13H10ClNO3. [Link]

  • Gao, J., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 223, 115166. [Link]

  • OUCI. Screening assays for tyrosine kinase inhibitors: A review. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. [Link]

  • Veeprho. This compound | CAS 796848-80-1. [Link]

  • National Center for Biotechnology Information. Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methyl-carbamates. [Link]

  • National Center for Biotechnology Information. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. [Link]

  • National Center for Biotechnology Information. Photosynthesis-Inhibiting Activity of N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides. [Link]

  • Pharmaffiliates. CAS No : 796848-80-1 | Product Name : this compound. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

  • PubChem. N1-(4-Fluorophenyl)-N'1-(4-((2-((2-(morpholin-4-yl)ethyl)carbamoyl)-1H-pyrrolo(2,3-b)pyridin-4-yl)oxy)phenyl)cyclopropane-1,1-dicarboxamide. [Link]compound/24956525)

Sources

Application Notes & Protocols for the Investigation of Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Overview

Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate is a molecule of significant interest in the landscape of oncology drug discovery. While it is well-documented as a critical intermediate in the synthesis of the multi-kinase inhibitor Lenvatinib, its intrinsic bioactivity as a standalone agent in cancer cell lines is an area ripe for exploration[1][2]. Structurally, it belongs to the carbamate class of compounds, many of which are known to exhibit a range of biological effects, including anticholinesterase activity and, pertinently, modulation of cellular signaling pathways implicated in cancer[3][4][5].

These application notes serve as a comprehensive guide for researchers and drug development professionals to systematically investigate the potential anticancer properties of this compound. We will delve into its hypothesized mechanism of action based on its structural alerts and the known activities of related compounds, and provide detailed, field-proven protocols for its evaluation in cancer cell line models. The overarching goal is to equip researchers with the necessary tools to rigorously assess its therapeutic potential.

Hypothesized Mechanism of Action: A Kinase Modulator with Apoptotic Potential

Based on available data, this compound is classified as a kinase modulator, with a likely interaction with receptor tyrosine kinases[1]. This provides a strong foundation for a hypothesis centered on the disruption of key oncogenic signaling pathways. Many carbamate derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines[6][7]. For instance, related compounds have been observed to trigger apoptosis through the activation of caspases and subsequent cleavage of poly-(ADP-ribose)polymerase (PARP)[6]. Furthermore, compounds with similar structural motifs have been shown to influence critical signaling cascades such as the PI3K/Akt pathway, which is a central regulator of cell survival and proliferation[8].

Therefore, a plausible mechanism of action for this compound involves the inhibition of receptor tyrosine kinases, leading to the downregulation of pro-survival signaling pathways like PI3K/Akt, and culminating in the induction of apoptosis. The presence of a chloro and a hydroxyl group on the phenyl ring may contribute to its specific binding affinity and biological activity[1].

G cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation Compound This compound Compound->RTK Inhibition Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes Caspase_Activation Caspase Activation Akt->Caspase_Activation Inhibits Apoptosis Apoptosis Caspase_Activation->Apoptosis Induces

Caption: Hypothesized signaling pathway of this compound.

Experimental Workflow: A Phased Approach to Characterization

A systematic evaluation of a novel compound's anticancer potential requires a multi-faceted experimental approach. The following workflow is designed to first establish the cytotoxic and anti-proliferative effects of this compound and then to elucidate its mechanism of action.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation Prep Compound Preparation & Stock Solution Cell_Culture Cell Line Selection & Culture Prep->Cell_Culture Viability Cell Viability Assay (e.g., MTT) Cell_Culture->Viability IC50 IC50 Determination Viability->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis IC50->Cell_Cycle Western_Blot Western Blotting (Signaling Proteins) IC50->Western_Blot

Caption: Phased experimental workflow for compound evaluation.

Detailed Protocols

Protocol 1: Preparation of this compound Stock Solution

Rationale: Accurate and consistent preparation of the compound stock solution is paramount for reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving organic compounds for in vitro studies.

Materials:

  • This compound (CAS: 796848-80-1)[9][10]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Tare a sterile microcentrifuge tube on an analytical balance.

  • Carefully weigh out a precise amount of this compound (e.g., 10 mg).

  • Calculate the volume of DMSO required to achieve a desired high-concentration stock solution (e.g., 10 mM). The molecular weight of the compound is 263.68 g/mol [9].

  • Add the calculated volume of DMSO to the microcentrifuge tube containing the compound.

  • Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Cell Viability Assay (MTT) to Determine IC50

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. This initial screen is crucial for determining the concentration range at which the compound exerts a biological effect and for calculating the half-maximal inhibitory concentration (IC50).

Materials:

  • Selected cancer cell lines (e.g., a panel including lung, breast, and colon cancer lines)

  • Complete cell culture medium (specific to the cell line)

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the highest concentration used for the compound).

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound or vehicle control to the respective wells.

  • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value using appropriate software.

Cell Line IC50 (µM) after 48h
A549 (Lung)Hypothetical Value
MCF-7 (Breast)Hypothetical Value
HT-29 (Colon)Hypothetical Value
Caption: Example table for summarizing IC50 data.
Protocol 3: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

Rationale: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach.

  • Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.

  • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

References

  • European Journal of Medicinal Chemistry. Substituted 2-hydroxy-N-(arylalkyl)benzamides induce apoptosis in cancer cell lines. Available from: [Link]

  • National Institutes of Health. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Available from: [Link]

  • Veeprho. This compound | CAS 796848-80-1. Available from: [Link]

  • National Institutes of Health. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Available from: [Link]

  • Pharmaffiliates. CAS No : 796848-80-1 | Product Name : this compound. Available from: [Link]

  • PubMed. Felbamate-induced apoptosis of hematopoietic cells is mediated by redox-sensitive and redox-independent pathways. Available from: [Link]

  • PubMed. Induction of apoptosis and proliferation inhibition of hepatocellular carcinoma by 6-chloro-2-methoxy- N-(phenylmethyl)-9-acridinamine (BA): in vitro and vivo studies. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • National Institutes of Health. Phenyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate. Available from: [Link]

  • PubMed. N-(2-hydroxyphenyl)-2-phenazinamine from Nocardiopsis exhalans induces p53-mediated intrinsic apoptosis signaling in lung cancer cell lines. Available from: [Link]

  • ResearchGate. N-(2-hydroxyphenyl)-2-phenazinamine from Nocardiopsis exhalans induces p53-mediated intrinsic apoptosis signaling in lung cancer cell lines | Request PDF. Available from: [Link]

  • National Institutes of Health. Carbamate Toxicity. Available from: [Link]

  • MDPI. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. Available from: [Link]

  • National Institutes of Health. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways. Available from: [Link]

  • National Institutes of Health. Phenyl N-(5-chloro-2-nitrophenyl)carbamate. Available from: [Link]

  • PubChem. Phenyl Methylcarbamate. Available from: [Link]

  • MDPI. Activity and Selectivity of Novel Chemical Metallic Complexes with Potential Anticancer Effects on Melanoma Cells. Available from: [Link]

Sources

Application Notes: A High-Throughput Biochemical Assay for Characterizing Inhibitors of Src Tyrosine Kinase

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Selective Kinase Inhibitors

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The non-receptor tyrosine kinase Src, a key proto-oncogene, plays a crucial role in pathways governing cell proliferation, survival, motility, and adhesion.[1][2] Elevated Src activity is frequently observed in various human cancers, making it a prime target for therapeutic intervention.[1][3] The development of small molecule inhibitors that can selectively modulate the activity of kinases like Src is a cornerstone of modern drug discovery.[4]

This document provides a detailed protocol for the characterization of "Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate," a compound identified as a kinase modulator and a key intermediate in the synthesis of multi-kinase inhibitors.[5][6] To rigorously evaluate its inhibitory potential against a therapeutically relevant target, we present a robust biochemical assay centered on Src kinase.

The protocol employs the ADP-Glo™ Kinase Assay, a sensitive, luminescence-based system designed to quantify kinase activity by measuring the amount of adenosine diphosphate (ADP) produced during the enzymatic reaction.[7] This assay technology is highly versatile, compatible with a broad range of kinases, and well-suited for high-throughput screening (HTS) and detailed mechanistic studies due to its strong signal and resistance to interference.[8][9] The following sections will provide a comprehensive guide, from the underlying principles to step-by-step experimental procedures and data analysis, empowering researchers to accurately determine the inhibitory potency (IC₅₀) of this compound and other test compounds.

Scientific Principle of the ADP-Glo™ Kinase Assay

The trustworthiness of any screening protocol lies in its self-validating system. The ADP-Glo™ Assay is a universal platform that quantifies kinase activity by measuring the production of ADP, a direct product of the phosphotransferase reaction.[9] The assay's logic is based on a two-step process that creates a luminescent signal directly proportional to kinase activity.[10]

  • Kinase Reaction & ATP Depletion: In the first step, the kinase (e.g., Src), its substrate, the ATP energy source, and the test inhibitor are incubated together. The kinase transfers the γ-phosphate from ATP to the substrate, producing ADP. After this reaction reaches its endpoint, the ADP-Glo™ Reagent is added. This reagent terminates the kinase reaction and, critically, depletes the remaining, unconsumed ATP. This depletion step is essential to ensure that the final luminescent signal originates only from the ADP produced by the target kinase.[11]

  • ADP Conversion & Signal Generation: In the second step, the Kinase Detection Reagent is added. This reagent contains enzymes that catalyze the conversion of the newly formed ADP back into ATP. This newly synthesized ATP then acts as a substrate for a highly efficient luciferase, which generates a stable, "glow-type" luminescent signal.[10] The intensity of this light signal is directly proportional to the initial amount of ADP produced, and thus, to the activity of the Src kinase. When an effective inhibitor is present, kinase activity is reduced, less ADP is produced, and the luminescent signal is lower.

This two-step design minimizes interference from high ATP concentrations used in the kinase reaction and provides a highly sensitive and linear readout over a wide range of ADP concentrations.[9][12]

ADP_Glo_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Kinase Src Kinase ADP ADP Substrate Peptide Substrate ATP ATP Inhibitor Test Compound (e.g., Phenyl N-(2-chloro-4- hydroxyphenyl)carbamate) Inhibitor->Kinase Inhibits pSubstrate Phospho-Substrate ADP_Glo_Reagent Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) ADP->ADP_Glo_Reagent Kinase_Detection_Reagent Add Kinase Detection Reagent (Converts ADP to ATP) ADP_Glo_Reagent->Kinase_Detection_Reagent Luciferase Luciferase Reaction Kinase_Detection_Reagent->Luciferase Light Luminescent Signal ∝ [ADP] Luciferase->Light

Figure 1: Principle of the ADP-Glo™ Kinase Assay.

Materials and Reagents

Sourcing high-quality reagents is critical for reproducible results. The following table summarizes the necessary components.

Reagent/MaterialRecommended SupplierCatalog NumberNotes
ADP-Glo™ Kinase AssayPromegaV9101Core assay system. Includes ADP-Glo™ Reagent, Kinase Detection Reagent, ADP, and ATP.
Recombinant Human Src KinasePromega / Carna BiosciencesV2801 / 08-145Active, purified enzyme. Ensure consistent lot usage for a study.
SRC Substrate (Poly(Glu,Tyr) 4:1)Sigma-Aldrich / PromegaP0275 / V2811A generic, well-characterized substrate for Src family kinases.[13]
This compoundBLD Pharm / VeeprhoBD119848 / VPL-IMP-2287Test compound. Prepare stock solution in 100% DMSO.
StaurosporineSigma-AldrichS4400Potent, non-selective kinase inhibitor. Use as a positive control for inhibition.
Dimethyl Sulfoxide (DMSO), AnhydrousSigma-Aldrich276855Solvent for test compounds. Use a high-purity grade.
Tris-HCl, pH 7.5Thermo Fisher Scientific15567027Component for kinase reaction buffer.
Magnesium Chloride (MgCl₂)Sigma-AldrichM8266Essential cofactor for kinase activity.
Dithiothreitol (DTT)Sigma-AldrichD9779Reducing agent to maintain enzyme integrity.
Bovine Serum Albumin (BSA)Sigma-AldrichA7906Carrier protein to prevent enzyme adsorption to plates.
Solid White, Low-Volume 384-well platesCorning3572Opaque plates are required to maximize luminescent signal and prevent crosstalk.
Multichannel Pipettes & TipsVWR / Rainin-For accurate liquid handling.
Plate LuminometerBMG LABTECH / PromegaCLARIOstar / GloMax®Instrument capable of reading glow luminescence from microplates.

Experimental Protocols

The following protocols are designed for a 384-well plate format. Adjust volumes accordingly for other formats. It is crucial to first determine the optimal enzyme concentration before proceeding to inhibitor profiling.

Protocol 1: Src Kinase Titration for Optimal Concentration

Causality: The goal is to identify the amount of Src kinase that produces approximately 10-30% conversion of ATP to ADP. This ensures the reaction is in the linear range, providing a sufficient signal window for detecting inhibition without depleting the substrate.[14]

Step-by-Step Methodology:

  • Prepare Kinase Buffer: Prepare a 1X Kinase Reaction Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA, and 50 µM DTT.

  • Prepare ATP/Substrate Mix: In the Kinase Buffer, prepare a 2X ATP/Substrate solution containing 20 µM ATP and 100 µg/mL Poly(Glu,Tyr) substrate.

  • Prepare Src Dilutions: Perform a serial dilution of the Src kinase stock in Kinase Buffer to create a range of concentrations (e.g., from 100 ng/µL down to 0.1 ng/µL).

  • Set Up Kinase Reactions: To the wells of a 384-well plate, add reagents in the following order:

    • 2.5 µL of Kinase Buffer (for no-enzyme control) or Src kinase serial dilutions.

    • 2.5 µL of the 2X ATP/Substrate Mix to initiate the reaction. The final volume is 5 µL.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

  • ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete excess ATP. Incubate at room temperature for 40 minutes.[11]

  • ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal. Incubate at room temperature for 30 minutes.[11]

  • Measure Luminescence: Read the plate on a luminometer.

  • Analysis: Plot the Relative Luminescence Units (RLU) against the Src kinase concentration. Select the enzyme concentration that gives a robust signal-to-background ratio (ideally >10) and corresponds to ~10-30% ATP conversion (this can be calculated using an ATP-to-ADP standard curve as described in the ADP-Glo™ technical manual).[10]

Protocol 2: IC₅₀ Determination for this compound

Causality: This protocol quantifies the potency of the test compound by measuring its effect on Src activity across a range of concentrations. This allows for the calculation of the IC₅₀ value—the concentration at which the compound inhibits 50% of the kinase's activity.

Step-by-Step Methodology:

  • Prepare Reagents:

    • 1X Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT.

    • 2X Src Enzyme: Dilute Src kinase to 2X the optimal concentration (determined in Protocol 4.1) in Kinase Buffer.

    • 2X ATP/Substrate Mix: Prepare a solution with 20 µM ATP and 100 µg/mL Poly(Glu,Tyr) substrate in Kinase Buffer.

  • Compound Serial Dilution:

    • Prepare a 10 mM stock of this compound in 100% DMSO.

    • Create a 10-point, 3-fold serial dilution series in 100% DMSO (e.g., starting from 1 mM down to 50 nM). This will be your 100X compound plate.

    • Dilute this 100X plate 25-fold into Kinase Buffer to create a 4X intermediate compound plate. The final DMSO concentration in the assay will be 1%.

  • Set Up Assay Plate: Add reagents to a 384-well plate in the following order, preparing wells for each condition (test compound, no-inhibitor control, and no-enzyme control).

    • 1.25 µL of 4X serially diluted compound (or 1% DMSO for controls).

    • 1.25 µL of Kinase Buffer (for no-enzyme control) or 2X Src Enzyme solution.

    • Pre-incubation (Optional but Recommended): Seal the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

    • 2.5 µL of 2X ATP/Substrate Mix to start the reaction. Final volume is 5 µL.

  • Controls:

    • 0% Inhibition (High Signal): 1.25 µL of 1% DMSO + 1.25 µL 2X Src Enzyme + 2.5 µL 2X ATP/Substrate Mix.

    • 100% Inhibition (Low Signal): 1.25 µL of 1% DMSO + 1.25 µL Kinase Buffer + 2.5 µL 2X ATP/Substrate Mix.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Measure Luminescence: Read the plate on a luminometer.

IC50_Workflow prep 1. Prepare Reagents (Buffer, 2X Enzyme, 2X ATP/Substrate) dilute 2. Prepare 4X Compound Plate (10-point serial dilution) prep->dilute plate 3. Plate Compounds & Enzyme (1.25µL 4X Compound + 1.25µL 2X Src) dilute->plate initiate 4. Initiate Reaction (Add 2.5µL 2X ATP/Substrate Mix) plate->initiate incubate_kinase 5. Incubate (60 min, RT) initiate->incubate_kinase detect1 6. Add 5µL ADP-Glo™ Reagent (Incubate 40 min, RT) incubate_kinase->detect1 detect2 7. Add 10µL Kinase Detection Reagent (Incubate 30 min, RT) detect1->detect2 read 8. Read Luminescence detect2->read analyze 9. Analyze Data & Calculate IC₅₀ read->analyze

Figure 2: Experimental workflow for IC₅₀ determination.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average RLU of the "100% Inhibition" (no enzyme) control from all other data points.

  • Normalization: Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhib) / (Signal_0%_Inhib - Signal_100%_Inhib))

  • Curve Fitting: Plot the % Inhibition versus the logarithm of the compound concentration. Fit the data to a four-parameter logistic (4PL) equation to generate a sigmoidal dose-response curve.

  • IC₅₀ Value: The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition, a key parameter derived from the curve-fitting analysis.

Authoritative Insights & Troubleshooting

  • Expertise - ATP Concentration: The choice of ATP concentration is critical. Using a concentration close to the Michaelis-Menten constant (Kₘ) for Src (~10 µM) provides a sensitive measure for ATP-competitive inhibitors. Using a much higher, saturating ATP concentration can help identify non-ATP-competitive inhibitors.

  • Trustworthiness - DMSO Concentration: High concentrations of DMSO can inhibit kinase activity. It is imperative to maintain a consistent final DMSO concentration across all wells, typically ≤1%, to ensure that any observed inhibition is due to the compound itself and not the solvent.[15]

  • Trustworthiness - Z'-Factor: For HTS campaigns, assay quality should be validated by calculating the Z'-factor. A Z' > 0.5 indicates an excellent and robust assay suitable for screening.[16] This is calculated from the means and standard deviations of the 0% and 100% inhibition controls.

  • Troubleshooting - False Positives/Negatives: The ADP-Glo™ assay chemistry is robust, but some compounds can interfere with luciferase.[14] To identify these, a counterscreen can be performed where the compound is added only with the Kinase Detection Reagent to see if it directly inhibits the luciferase enzyme.

Biological Context: The Src Signaling Pathway

Src kinase does not operate in a vacuum. It is a central node in a complex network of signaling pathways that are often hijacked in cancer. Src is activated by various receptor tyrosine kinases (RTKs) like EGFR and integrin receptors.[3] Once active, Src phosphorylates numerous downstream substrates, including those involved in the Ras/MAPK and PI3K/Akt pathways, ultimately promoting cell proliferation, survival, and metastasis.[17] An effective Src inhibitor, therefore, has the potential to disrupt these oncogenic signals at a critical juncture.

Src_Pathway cluster_input Upstream Activators cluster_output Downstream Cellular Outcomes RTK Growth Factor Receptors (e.g., EGFR) Src Src Kinase RTK->Src Integrins Integrins FAK FAK Integrins->FAK Src->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 FAK->Src Metastasis Migration & Invasion (Metastasis) FAK->Metastasis ERK ERK Ras->ERK Akt Akt PI3K->Akt Proliferation Proliferation STAT3->Proliferation ERK->Proliferation Survival Survival / Anti-Apoptosis Akt->Survival

Figure 3: Simplified overview of the Src signaling pathway.

References

  • Mathias, U., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current Chemical Genomics, 1, 22-31. [Link]

  • Ishizawar, R., & Parsons, S. J. (2011). Regulation of SRC family kinases in human cancers. Journal of Signal Transduction, 2011, 865819. [Link]

  • East Port Praha. Technologies to Study Kinases. [Link]

  • Wikipedia. Src family kinase. [Link]

  • BMG LABTECH. Promega ADP-Glo kinase assay. [Link]

  • Irby, R. B., & Yeatman, T. J. (2000). Role of Src expression and activation in human cancer. Oncogene, 19(49), 5636–5642. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • ResearchGate. HTRF® Kinase Assay Protocol | Download Table. [Link]

  • ResearchGate. Development of a HTRF® Kinase Assay for Determination of Syk Activity. [Link]

  • Cisbio Bioassays. (2018). How to measure Kinase activity with HTRF® KinEASE™ assay kit. [Link]

  • Auld, D. S., & Inglese, J. (2008). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Assay and Drug Development Technologies, 6(4), 545–555. [Link]

  • Drug Target Review. (2018). Application note: Promega's ADP-Glo™ assay. [Link]

  • Summy, J. M., & Gallick, G. E. (2003). Src in cancer: deregulation and consequences for cell behavior. British Journal of Cancer, 89(8), 1431–1437. [Link]

  • BellBrook Labs. SRC Kinase Assay. [Link]

  • MD Anderson Cancer Center. (2021). SRC signaling in cancer and tumor microenvironment. [Link]

  • Beck, B., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Martens, S. (2024). Kinase activity assays Src and CK2. Protocols.io. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Reaction Biology. Kinase Screening Assay Services. [Link]

  • BMG LABTECH. (2022). LanthaScreen Technology on microplate readers. [Link]

  • ResearchGate. Schematic of the LanthaScreen Eu-based time-resolved fluorescence resonance energy transfer (TR-FRET)–based kinase binding assay. [Link]

  • BMG LABTECH. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. [Link]

  • PubChem - NIH. Phenyl Methylcarbamate. [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]

  • Veeprho. This compound | CAS 796848-80-1. [Link]

  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. [Link]

  • Bird, S. B. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. [Link]

  • Jampilek, J., et al. (2015). Photosynthesis-Inhibiting Activity of N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides. Molecules, 20(7), 13192–13210. [Link]

Sources

Application Note: A Robust HPLC-UV Method for Purity Analysis of Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a detailed, robust, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the separation of potential impurities from Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate. The compound, a key intermediate in pharmaceutical synthesis, requires a reliable analytical method to ensure its quality and consistency.[1][2] The developed isocratic method utilizes a C18 stationary phase with a simple mobile phase consisting of acetonitrile and a phosphate buffer, with detection by ultraviolet (UV) spectrophotometry. This guide provides a comprehensive protocol, including system suitability criteria, solution preparation, and data analysis, designed for researchers, quality control analysts, and drug development professionals.

Introduction and Scientific Rationale

This compound is an organic compound featuring two aromatic rings connected by a carbamate linkage.[1] Its structure, containing both hydrophobic (phenyl, chlorophenyl groups) and polar (hydroxyl, carbamate groups) moieties, makes it well-suited for analysis by reverse-phase HPLC.[3][4][5] The purity of this intermediate is critical for the synthesis of downstream active pharmaceutical ingredients (APIs), as impurities can affect the safety and efficacy of the final drug product.

High-performance liquid chromatography (HPLC) is the premier technique for this analysis due to its high resolving power and sensitivity.[3] A reverse-phase method, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, was selected as the logical starting point.[5][6] The analyte will be retained on the column and can be eluted by a suitable mixture of an organic solvent (acetonitrile) and an aqueous buffer. UV detection is appropriate as the two aromatic rings in the molecule are strong chromophores, ensuring high sensitivity.

This document provides a self-validating protocol, incorporating system suitability testing (SST) as mandated by regulatory bodies like the USP and ICH to ensure the analytical system is performing adequately for the analysis.[7][8][9]

Chemical Profile: this compound

PropertyValue
IUPAC Name This compound
CAS Number 796848-80-1[2]
Molecular Formula C13H10ClNO3[10]
Molecular Weight 263.68 g/mol [2]
Appearance Off-White Powder[2]
Structure
Chemical structure of this compound

Experimental

Instrumentation and Consumables
  • HPLC System: An HPLC system equipped with a pump, autosampler, column thermostat, and UV/Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended as a starting point.[11]

  • Data Acquisition: Chromatography data station (CDS).

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A flasks and pipettes.

  • Filters: 0.45 µm PTFE or Nylon syringe filters for sample preparation.

Reagents and Materials
  • Acetonitrile (ACN): HPLC grade.

  • Water: HPLC grade or purified to 18.2 MΩ·cm.

  • Potassium Phosphate Monobasic (KH2PO4): ACS grade or higher.

  • Orthophosphoric Acid (H3PO4): ACS grade or higher.

  • This compound Reference Standard: Well-characterized, with known purity.

Optimized Chromatographic Conditions
ParameterConditionRationale
Stationary Phase C18, 4.6 x 150 mm, 5 µmProvides excellent retention for hydrophobic aromatic compounds.[3][11]
Mobile Phase 20mM KH2PO4 (pH 3.0) : Acetonitrile (50:50, v/v)The buffer controls the ionization of the phenolic group, ensuring consistent retention and peak shape. Acetonitrile provides good elution strength for this compound.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temperature 30 °CReduces viscosity and can improve peak shape and reproducibility.
Detection Wavelength 230 nmProvides a strong absorbance signal based on the UV characteristics of aromatic carbamates.[11][12]
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overload.
Run Time 15 minutesSufficient to elute the main peak and any likely post-eluting impurities.

Detailed Protocols

Solution Preparation
  • Buffer Preparation (20mM KH2PO4, pH 3.0):

    • Weigh 2.72 g of KH2PO4 and dissolve in 1 L of HPLC grade water.

    • Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase Preparation:

    • Mix the prepared buffer and acetonitrile in a 50:50 volume/volume ratio.

    • Degas the mobile phase by sonication or vacuum filtration before use.

  • Diluent Preparation:

    • Use the mobile phase as the diluent for all standard and sample preparations.

  • Standard Stock Solution (approx. 500 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solution (approx. 50 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the diluent. This solution will be used for system suitability and purity calculations.

  • Sample Solution (approx. 50 µg/mL):

    • Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with diluent (this creates a sample stock solution).

    • Pipette 5.0 mL of the sample stock solution into a 50 mL volumetric flask and dilute to volume with diluent.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Experimental Workflow

Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_mobile Prepare Mobile Phase & Buffer prep_std Prepare Standard Solutions prep_mobile->prep_std prep_sample Prepare Sample Solutions prep_mobile->prep_sample equilibrate Equilibrate HPLC System prep_sample->equilibrate sst Perform System Suitability Test (SST) equilibrate->sst inject_samples Inject Blank, Standard, & Sample Solutions sst->inject_samples integrate Integrate Chromatograms inject_samples->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate report Generate Final Report calculate->report

Caption: Experimental workflow from preparation to final report.

System Suitability Testing (SST)

Before sample analysis, the system's performance must be verified.[7] This is achieved by making five replicate injections of the Working Standard Solution (50 µg/mL). The results must meet the criteria outlined in the table below, which are based on common USP and ICH guidelines.[9][13][14]

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, indicating good column and mobile phase conditions.[13]
Theoretical Plates (N) > 2000Measures column efficiency and sharpness of the peak.
Repeatability (%RSD) ≤ 2.0% for peak areaDemonstrates the precision of the analytical system over replicate injections.[13]

No sample analysis is acceptable unless the SST requirements have been met.[9]

Data Analysis and Purity Calculation

The purity of the sample is determined using the area normalization method. This method assumes that all impurities present in the sample have a similar UV response to the main component.

  • Integrate: Integrate all peaks in the chromatogram for the sample solution, excluding any peaks from the blank (diluent) and any peaks below a specified reporting threshold (e.g., 0.05%).

  • Calculate Total Area: Sum the areas of all integrated peaks.

    • A_total = A_main + ΣA_impurities

  • Calculate Purity:

    • % Purity = (A_main / A_total) x 100

Where:

  • A_main is the peak area of this compound.

  • A_total is the sum of all peak areas in the chromatogram.

  • ΣA_impurities is the sum of the peak areas of all impurity peaks.

Method Validation Principles

For use in a regulated environment, this analytical procedure must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[15][16][17] The key validation characteristics to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants).[17]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements (evaluated at repeatability and intermediate precision levels).

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.

Method Development Logic

The final method was derived through a systematic process designed to achieve optimal separation and peak shape.

MethodDev A Initial Assessment (Analyte is non-polar, aromatic) B Select C18 Column & ACN/H2O Mobile Phase A->B C Observe Peak Tailing (due to phenolic -OH) B->C D Introduce Acidic Buffer (Phosphate, pH 3.0) to suppress ionization C->D E Optimize ACN % for Retention Time (k' = 2-10) D->E F Fine-tune Parameters (Temp, Flow Rate) E->F G Final Validated Method F->G

Caption: Logical flow diagram for the HPLC method development process.

Conclusion

The RP-HPLC method described herein is demonstrated to be simple, robust, and suitable for the routine purity analysis of this compound. The use of a standard C18 column and a common isocratic mobile phase makes the method easily transferable between laboratories. The inclusion of system suitability criteria ensures that the data generated is reliable and meets regulatory expectations.

References

  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Pharmalytics. (2023, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 [Video]. YouTube. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Starodub, O. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • Moye, H. A. (1975). High-Performance Liquid Chromatography of Carbamate Pesticides. Journal of Chromatographic Science, 13(6), 268–270. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

  • Szepesy, L. (1979). Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC. Chromatographia, 12(3), 148-151. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Mondal, B., & Ghosh, T. (2010). Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. Journal of the Indian Chemical Society, 87(11), 1435-1440. Retrieved from [Link]

  • Agilent Technologies. (2013, March 14). Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC-UV chromatograms of standard carbamate mix standard using 220 nm wavelength at different mobile phase concentrations. Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • USP. (n.d.). General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. Retrieved from [Link]

  • Pharma Times Official. (2023, April 24). SOP for Guideline for System Suitability Test for HPLC Analysis. Retrieved from [Link]

  • Axion Labs. (2023, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works [Video]. YouTube. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 796848-80-1 | Product Name : this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenyl N-hydroxycarbamate. PubChem Compound Database. Retrieved from [Link]

Sources

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate in human plasma. This compound is a key intermediate in the synthesis of various pharmaceuticals, and its accurate quantification in biological matrices is crucial for pharmacokinetic and metabolism studies.[1][2] The described method employs a straightforward solid-phase extraction (SPE) for sample clean-up, followed by rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with electrospray ionization (ESI), providing excellent sensitivity and specificity. This protocol has been developed to be a self-validating system, with all parameters and choices explained to ensure scientific integrity and reproducibility.

Introduction

This compound is a substituted phenyl carbamate of significant interest in medicinal and synthetic chemistry.[1] Its molecular structure, featuring a chlorinated and hydroxylated phenyl ring linked to a phenyl carbamate moiety, makes it a versatile building block.[1] Given its role as a precursor in drug development, understanding its absorption, distribution, metabolism, and excretion (ADME) properties is essential. The accurate measurement of this compound in biological fluids like plasma is a prerequisite for such studies.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for quantifying small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed.[3][4] This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals to reliably quantify this compound in human plasma.

Experimental Design and Rationale

The development of a robust LC-MS/MS method requires careful consideration of sample preparation, chromatographic separation, and mass spectrometric detection. The choices made in this protocol are grounded in the chemical properties of the analyte and best practices in bioanalytical method development.

Sample Preparation: Solid-Phase Extraction (SPE)

Rationale: Human plasma is a complex matrix containing proteins, lipids, salts, and other endogenous components that can interfere with the analysis and contaminate the LC-MS system.[3] Therefore, a thorough sample clean-up is necessary. While protein precipitation is a simpler technique, it may not provide sufficient clean-up and can lead to matrix effects.[3] Liquid-liquid extraction (LLE) is another option but can be more labor-intensive and may not be as easily automated.[5]

Solid-phase extraction (SPE) was chosen for its ability to provide a clean extract, concentrate the analyte, and be amenable to automation.[6][7] A C18 sorbent is selected based on the non-polar nature of the phenyl rings in the analyte, which will be retained on the stationary phase while more polar matrix components are washed away. This approach is commonly and successfully used for the extraction of carbamates and other small molecules from biological fluids.[5][8]

Workflow for Solid-Phase Extraction (SPE)

SPE_Workflow start Start: Human Plasma Sample conditioning 1. Conditioning (Methanol, then Water) start->conditioning SPE Cartridge equilibration 2. Equilibration (Aqueous Buffer) conditioning->equilibration loading 3. Sample Loading (Pre-treated Plasma) equilibration->loading washing 4. Washing (Remove Interferences) loading->washing elution 5. Elution (Organic Solvent) washing->elution evaporation 6. Evaporation (Nitrogen Stream) elution->evaporation reconstitution 7. Reconstitution (Mobile Phase) evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Solid-Phase Extraction (SPE) workflow for plasma sample preparation.

Chromatographic Separation: Reversed-Phase HPLC

Rationale: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard for separating small to medium polarity organic molecules. A C18 column is a versatile and robust choice that provides good retention and separation for compounds with aromatic character like this compound.[9]

The mobile phase consists of an aqueous component and an organic solvent. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.[10] The addition of a small amount of formic acid to the aqueous phase serves two purposes: it acidifies the mobile phase to ensure the analyte is in a consistent, neutral form (protonating the phenolic hydroxyl group), which leads to better peak shape and retention on a reversed-phase column. Secondly, it aids in the ionization process in the mass spectrometer source.[10] A gradient elution is employed to ensure a reasonable analysis time while providing adequate separation from any remaining matrix components.

Mass Spectrometric Detection: ESI-MS/MS

Rationale: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and semi-polar molecules, making it ideal for the analysis of this compound.[11] Tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte.[4] This minimizes the impact of co-eluting matrix components that may have the same mass as the analyte but will not fragment in the same way.

The choice of positive or negative ion mode depends on the analyte's ability to accept a proton or lose a proton, respectively. Given the presence of the carbamate and hydroxyl groups, the molecule can be ionized in both modes. For this application, we will explore both to determine the most sensitive and stable response.

Detailed Protocols

Materials and Reagents
  • This compound reference standard (CAS: 796848-80-1)[12][13]

  • Internal Standard (IS): A stable isotope-labeled analog (e.g., this compound-d5) is highly recommended for optimal accuracy and precision. If unavailable, a structurally similar compound with a different mass can be used.

  • Human plasma (K2-EDTA as anticoagulant)

  • LC-MS grade acetonitrile, methanol, and water[14]

  • Formic acid (≥98%)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

  • Phosphate buffered saline (PBS), pH 7.4

Preparation of Standards and Quality Control Samples
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with 50:50 (v/v) methanol:water.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare CC samples at concentrations ranging from, for example, 1 to 1000 ng/mL, and QC samples at low, medium, and high concentrations.

Sample Preparation Protocol (SPE)
  • Pre-treatment: To 200 µL of plasma sample (blank, CC, QC, or unknown), add 20 µL of the internal standard working solution and 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following are starting parameters and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18, 2.1 x 100 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 10% B to 95% B in 5 min, hold for 2 min, return to 10% B and equilibrate for 3 min.

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Ion Source Temperature 500°C
Capillary Voltage 3.5 kV (Positive), -3.0 kV (Negative)
Gas Flow (Nebulizer) Instrument Dependent
Gas Flow (Heater) Instrument Dependent
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions: The specific precursor and product ions for this compound (Molecular Weight: 263.68 g/mol )[13] and the internal standard need to be determined by infusing the pure compounds into the mass spectrometer. Hypothetical transitions are provided below for illustrative purposes.

Table 3: Hypothetical MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Analyte (Positive) 264.0To be determinedTo be optimized
Analyte (Negative) 262.0To be determinedTo be optimized
IS (Positive) 269.0To be determinedTo be optimized
IS (Negative) 267.0To be determinedTo be optimized

Method Validation

The developed method should be validated according to the guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) to ensure its suitability for its intended purpose.[15][16][17]

Validation Parameters:

  • Selectivity and Specificity: Analysis of at least six different lots of blank plasma to ensure no significant interferences at the retention time of the analyte and IS.

  • Linearity and Range: A calibration curve with at least six non-zero points, with a correlation coefficient (r²) of ≥0.99.

  • Accuracy and Precision: Determined by analyzing QC samples at three concentration levels on three different days. The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma with the response in a pure solution.

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

  • Stability: Evaluation of the analyte's stability in plasma under various conditions (freeze-thaw, short-term bench-top, and long-term storage).

Method Validation Workflow

Validation_Workflow start Method Development Complete selectivity Selectivity (Blank Matrix) start->selectivity linearity Linearity & Range (Calibration Curve) start->linearity report Validation Report selectivity->report accuracy_precision Accuracy & Precision (QC Samples) linearity->accuracy_precision sensitivity LOD & LLOQ accuracy_precision->sensitivity matrix_effect Matrix Effect sensitivity->matrix_effect recovery Recovery matrix_effect->recovery stability Stability (Freeze-Thaw, Bench-top, etc.) recovery->stability stability->report

Caption: Key parameters for bioanalytical method validation.

Conclusion

This application note provides a detailed and scientifically justified protocol for the quantification of this compound in human plasma using LC-MS/MS. The method, which incorporates solid-phase extraction for sample clean-up and sensitive MRM detection, is designed to be robust, reliable, and suitable for regulated bioanalysis. By following the outlined procedures and validation guidelines, researchers can confidently generate high-quality data for pharmacokinetic and other drug development studies.

References

  • Solid phase extraction of carbamate pesticides with porous organic polymer as adsorbent followed by high performance liquid chromatography-diode array detection. (2019).
  • Phenyl N-(2-chloro-4-hydroxyphenyl)
  • LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. (2021). Molecules, 26(24), 7709.
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan.
  • Analytical Method for Carbamate Pesticides in Processed Foods by LC/MS/MS. (2005). Journal of the Food Hygienic Society of Japan, 46(5), 224-231.
  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018). Spectroscopy Europe, 30(6), 16-21.
  • Effective Analysis Carbamate Pesticides. (n.d.).
  • Determination of carbamate pesticides using micro-solid-phase extraction combined with high-performance liquid chromatography. (2009).
  • Phenyl N-(2-chloro-4-hydroxyphenyl)
  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. (2018). Molecules, 23(10), 2513.
  • LC-MS Sample Preparation: Techniques & Challenges. (n.d.). Opentrons.
  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021).
  • CAS No : 796848-80-1 | Product Name : this compound. (n.d.).
  • Q2(R2) Validation of Analytical Procedures. (2022). U.S.
  • FDA Announces Guidance on M10 Bioanalytical Method Validation. (2019). American College of Clinical Pharmacology.
  • A Comparative Guide to Validated LC-MS/MS Methods for Zafirlukast Quantification Following FDA Guidelines. (n.d.). BenchChem.
  • Phenyl N-(2-chloro-4-hydroxyphenyl)

Sources

Application Notes and Protocols for Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate in In Vitro Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate is a small molecule of significant interest in medicinal chemistry and oncology research.[1] Structurally, it belongs to the carbamate class of compounds, which are known for a wide range of biological activities.[2] This particular molecule serves as a crucial intermediate in the synthesis of Lenvatinib, a multi-kinase inhibitor approved for the treatment of several types of cancer.[1] Its role as a kinase modulator suggests its potential as an anticancer agent by interfering with signaling pathways that are critical for tumor cell proliferation, survival, and differentiation.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of this compound for its potential anticancer properties. The protocols detailed herein are designed to be self-validating and are grounded in established methodologies for assessing cytotoxicity, cell cycle progression, and apoptosis.

Mechanism of Action: A Focus on Kinase Inhibition

While the specific molecular targets of this compound are a subject of ongoing investigation, its classification as a kinase modulator provides a strong rationale for its potential anticancer effects.[1] Kinases are a large family of enzymes that play a central role in cell signaling by catalyzing the phosphorylation of specific substrates. In many cancers, aberrant kinase activity drives uncontrolled cell growth and survival. By inhibiting specific kinases, this compound can disrupt these oncogenic signaling cascades.[1]

Below is a conceptual diagram illustrating the potential mechanism of action of this compound as a kinase inhibitor.

Kinase_Inhibition_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Cascade Downstream Signaling Cascade (e.g., RAS/MAPK, PI3K/AKT) Receptor_Tyrosine_Kinase->Signaling_Cascade Phenyl_Carbamate This compound Inhibition Phenyl_Carbamate->Inhibition Proliferation_Survival Cell Proliferation, Survival, Angiogenesis Signaling_Cascade->Proliferation_Survival Inhibition->Receptor_Tyrosine_Kinase

Caption: Proposed mechanism of this compound.

Part 1: Assessment of Cytotoxicity

A primary step in evaluating a potential anticancer compound is to determine its cytotoxic effects on cancer cell lines.[3] The MTT and XTT assays are reliable colorimetric methods for assessing cell metabolic activity, which is an indicator of cell viability.[4][5][6]

Protocol 1.1: MTT Assay for Cell Viability

The MTT assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[4][5]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)[3]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., 40% DMF in 2% acetic acid with 16% SDS, pH 4.7)[7]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[4]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO).[5]

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[4]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[4][5]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4][7]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[5][6]

Protocol 1.2: XTT Assay for Cell Viability

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is an alternative to the MTT assay where the resulting formazan product is water-soluble, simplifying the protocol.

Materials:

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • XTT labeling mixture (XTT and an electron-coupling reagent)[4]

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.[4]

  • Incubation: Incubate the plate for 2-4 hours at 37°C.[4][5]

  • Absorbance Measurement: Gently shake the plate and measure the absorbance at 450-500 nm.[4]

Data Presentation: Cytotoxic Activity

The results of the cytotoxicity assays should be used to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.[3]

Cell LineCancer TypeIncubation Time (h)IC50 (µM) ± SD
MCF-7 Breast Adenocarcinoma48[Insert Value]
HeLa Cervical Cancer48[Insert Value]
A549 Lung Carcinoma48[Insert Value]
HepG2 Hepatocellular Carcinoma48[Insert Value]

Part 2: Cell Cycle Analysis

To understand how this compound inhibits cell proliferation, it is essential to analyze its effect on the cell cycle.[8] Flow cytometry with propidium iodide (PI) staining is a standard technique for this purpose.[8][9]

Protocol 2.1: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[8][10]

Materials:

  • This compound

  • Human cancer cell lines

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)[11]

  • Propidium iodide (PI) staining solution (containing RNase A)[8][11]

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.[11]

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing and fix for at least 30 minutes at 4°C.[11]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark.[11][12]

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[8][11]

Cell_Cycle_Workflow cluster_0 Cell Preparation cluster_1 Sample Processing cluster_2 Data Acquisition Seed_Cells 1. Seed Cells in 6-well plates Treat_Compound 2. Treat with Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate Seed_Cells->Treat_Compound Harvest_Cells 3. Harvest and Wash Cells Treat_Compound->Harvest_Cells Fix_Cells 4. Fix in 70% Ethanol Harvest_Cells->Fix_Cells Stain_DNA 5. Stain with Propidium Iodide Fix_Cells->Stain_DNA Flow_Cytometry 6. Analyze on Flow Cytometer Stain_DNA->Flow_Cytometry Data_Analysis 7. Quantify Cell Cycle Phases (G0/G1, S, G2/M) Flow_Cytometry->Data_Analysis

Caption: Workflow for cell cycle analysis using flow cytometry.

Part 3: Apoptosis Detection

Determining whether a compound induces apoptosis (programmed cell death) is crucial for its characterization as a potential anticancer agent.[13][14] The Annexin V/PI assay is a widely used method to detect early and late apoptotic cells.

Protocol 3.1: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay uses Annexin V to detect the externalization of phosphatidylserine in early apoptotic cells and PI to identify late apoptotic and necrotic cells with compromised membranes.[3]

Materials:

  • This compound

  • Human cancer cell lines

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[3]

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 or 48 hours.[3]

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Summary and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of this compound as a potential anticancer agent. By systematically evaluating its cytotoxicity, impact on the cell cycle, and its ability to induce apoptosis, researchers can gain valuable insights into its therapeutic potential. Further investigations could involve identifying the specific kinase targets of this compound and evaluating its efficacy in in vivo models of cancer.

References

  • Gyorffy, B., et al. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8.
  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. (n.d.). Bio-protocol. Retrieved January 17, 2026, from [Link]

  • Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved January 17, 2026, from [Link]

  • Assaying cell cycle status using flow cytometry. (n.d.). PMC - NIH. Retrieved January 17, 2026, from [Link]

  • Choosing an Apoptosis Detection Assay. (n.d.). Axion BioSystems. Retrieved January 17, 2026, from [Link]

  • Cell cycle analysis. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Apoptosis Detection Assays. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Comparison and analysis of in Vitro apoptosis assays: annexin V/Pi, Caspase-3/7, TuNEL, and Mitochondrial ΔΨm. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15).
  • Measuring Apoptosis using Annexin V and Flow Cytometry. (n.d.). Retrieved January 17, 2026, from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf - NIH. Retrieved January 17, 2026, from [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021, July 2). ACS Omega.
  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (n.d.). NIH. Retrieved January 17, 2026, from [Link]

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (n.d.). NIH. Retrieved January 17, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. (2023, January 5). PMC - NIH.
  • Phenyl N-(5-chloro-2-nitrophenyl)carbamate. (n.d.). PMC - NIH. Retrieved January 17, 2026, from [Link]

  • Anti-Cancer Effect of 3-(4-dimethylamino phenyl)-N-hydroxy-2-propenamide in MCF-7 Human Breast Cancer. (2012, April 25). PubMed.
  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021, November 25). PMC - PubMed Central.
  • Carbamate Toxicity. (n.d.). StatPearls - NCBI Bookshelf - NIH. Retrieved January 17, 2026, from [Link]

  • Phenyl Methylcarbamate. (n.d.). PubChem - NIH. Retrieved January 17, 2026, from [Link]

  • This compound | CAS 796848-80-1. (n.d.). Veeprho. Retrieved January 17, 2026, from [Link]

Sources

Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate: A Potential Scaffold for Novel Tyrosine Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The carbamate functional group is a cornerstone in modern medicinal chemistry, recognized for its presence in a multitude of approved therapeutic agents and prodrugs.[1] This versatile moiety offers a unique combination of structural rigidity and hydrogen bonding capability, allowing for effective interactions with biological targets.[2][3] Carbamates have been successfully incorporated into drugs for a wide range of diseases, including cancer, infectious diseases, and central nervous system disorders.[4] Their chemical stability and ability to enhance cell membrane permeability make them an attractive scaffold for drug design.[4]

This application note explores the potential of a specific carbamate-containing molecule, Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate , in the realm of oncology drug discovery. Notably, this compound has been identified as a related substance to Lenvatinib[5], a potent multi-tyrosine kinase inhibitor (TKI) approved for the treatment of various cancers, including thyroid, hepatocellular, and renal cell carcinomas.[5] This association suggests that this compound may share a similar mechanism of action and could serve as a valuable starting point for the development of novel anti-cancer agents. This document provides a hypothesized mechanism of action, potential therapeutic applications, and detailed protocols for the initial biological evaluation of this compound.

Hypothesized Mechanism of Action: Inhibition of Tyrosine Kinase Signaling

Given its structural relationship to Lenvatinib, it is hypothesized that this compound functions as a tyrosine kinase inhibitor. Tyrosine kinases are a family of enzymes that play a critical role in intracellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of tyrosine kinase activity is a common driver of cancer.

The proposed mechanism involves the compound binding to the ATP-binding site of a receptor tyrosine kinase (RTK), such as Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), or Platelet-Derived Growth Factor Receptor (PDGFR). This competitive inhibition would block the phosphorylation of the kinase and its downstream substrates, thereby interrupting the signaling cascade that promotes tumor growth and angiogenesis.

Tyrosine Kinase Signaling Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Phosphorylates Ligand Growth Factor (e.g., VEGF, FGF) Ligand->RTK Binds Compound This compound Compound->RTK Inhibits ATP ATP ATP->RTK Binds Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation Activates Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellbased Cell-Based Assay p1_1 Prepare Compound Dilutions p1_2 Incubate Compound with Kinase and Substrate p1_1->p1_2 p1_3 Initiate Reaction with ATP p1_2->p1_3 p1_4 Detect ADP Production (Luminescence) p1_3->p1_4 p1_5 Calculate IC50 p1_4->p1_5 End Lead Compound Identification p1_5->End p2_1 Seed Cancer Cell Line p2_2 Treat Cells with Compound p2_1->p2_2 p2_3 Incubate for 72 hours p2_2->p2_3 p2_4 Measure Cell Viability (e.g., CellTiter-Glo) p2_3->p2_4 p2_5 Calculate GI50 p2_4->p2_5 p2_5->End Start Compound Synthesis & Purification Start->p1_1 Start->p2_1

Figure 2: Workflow for the initial biological evaluation of the compound.

Conclusion

This compound represents a promising starting point for a drug discovery campaign focused on novel tyrosine kinase inhibitors. Its structural relationship to the approved drug Lenvatinib provides a strong rationale for its investigation in oncology. The protocols outlined in this application note provide a clear path for the initial characterization of its biological activity. Successful validation of its hypothesized mechanism of action could pave the way for lead optimization studies to develop new and effective cancer therapeutics.

References

  • T. Ghosh, A.; Brindisi, M. Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters.
  • Ghosh, A. K.; Brindisi, M. Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Ghosh, A. K.; Brindisi, M.
  • Application of organic carbamates in drug design. Part 1: Anticancer agents - Recent reports. Request PDF.
  • Lenvatinib Impurities and Rel
  • Tran, T.-H. et al. Flavonoid carbamate hybrids: design, synthesis, and evaluation as multi-target enzyme inhibitors for Alzheimer’s disease. RSC Publishing.

Sources

Troubleshooting & Optimization

Technical Support Center: Recrystallization of Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for the purification of Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate by recrystallization. It is designed for researchers, scientists, and drug development professionals to navigate the nuances of this purification technique, ensuring high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for recrystallization?

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[2][3][4] Given the polar nature of the molecule, polar solvents are a good starting point.[2][5] A systematic screening of solvents is recommended.[2]

Solvent Screening Protocol:

  • Place a small amount of the crude compound (e.g., 20-30 mg) into several test tubes.

  • To each tube, add a small volume (e.g., 0.5 mL) of a different solvent at room temperature. Observe the solubility.

  • If the compound does not dissolve at room temperature, gently heat the mixture to the solvent's boiling point.[2]

  • If the compound dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath. Observe for crystal formation.[6]

A good single solvent will dissolve the compound when hot but yield a significant amount of crystals upon cooling. If a single solvent is not ideal, a mixed-solvent system can be employed.[2][7]

Q3: What are some potential impurities I should be aware of during the synthesis and purification of this compound?

A3: The synthesis typically involves the reaction of 2-chloro-4-hydroxyaniline with phenyl chloroformate.[1] Potential impurities could include:

  • Unreacted starting materials (2-chloro-4-hydroxyaniline and phenyl chloroformate).

  • By-products from side reactions, such as the formation of ureas from the reaction of the aniline with any isocyanate impurities in the chloroformate.[8][9]

  • Products of hydrolysis of the carbamate under acidic or basic conditions, which would yield the corresponding amine and phenol.[1]

  • Residual base, such as triethylamine, used to neutralize the HCl formed during the reaction.[1]

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
The compound "oils out" instead of crystallizing. The melting point of the compound (or the impure mixture) is lower than the boiling point of the solvent.[10][11] High concentration of impurities can also lead to the depression of the melting point.[10] The rate of cooling is too rapid.1. Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to lower the saturation point and then allow it to cool more slowly.[11][12] 2. Change Solvent System: Select a solvent with a lower boiling point. Alternatively, use a mixed-solvent system. Dissolve the compound in a "good" solvent at its boiling point, and then add a "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.[7] 3. Seed the Solution: Introduce a seed crystal of the pure compound to encourage crystallization over oiling.[13]
No crystals form upon cooling. The solution is not sufficiently saturated (too much solvent was added).[12][14] The solution is supersaturated but nucleation has not occurred.1. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus.[4] This creates microscopic scratches that can serve as nucleation sites. 2. Add a Seed Crystal: If available, add a small crystal of the pure compound.[12] 3. Reduce Solvent Volume: If the above methods fail, gently heat the solution to evaporate some of the solvent to increase the concentration, then attempt to cool again.[12] 4. Cool to a Lower Temperature: Use an ice-salt bath for lower temperatures, being mindful of the solvent's freezing point.[15]
Crystal yield is very low. Too much solvent was used, leading to a significant amount of the compound remaining in the mother liquor.[11] Premature crystallization occurred during hot filtration. The compound is more soluble in the chosen solvent at low temperatures than initially thought.1. Concentrate the Mother Liquor: If the mother liquor has not been discarded, evaporate some of the solvent and cool again to recover more crystals.[11] 2. Optimize Hot Filtration: To prevent premature crystallization, use a pre-heated funnel and filter the hot solution quickly.[15] Adding a slight excess of hot solvent before filtration can also help, which can then be evaporated before cooling.[15] 3. Re-evaluate Solvent Choice: The initial solvent screening may need to be revisited to find a solvent with a steeper solubility curve.
The purified crystals are colored. Colored impurities are present and have co-crystallized with the product.1. Use Activated Charcoal: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal (1-2% by weight) to the solution.[15] The colored impurities will adsorb onto the charcoal. 2. Perform Hot Filtration: Filter the hot solution through a fluted filter paper to remove the charcoal and the adsorbed impurities before allowing the solution to cool.[15] Caution: Do not add charcoal to a boiling solution as it can cause violent bumping.[15]
Purity has not significantly improved. The chosen solvent does not effectively differentiate between the compound and the impurities (i.e., they have similar solubilities).[4][16] Impurities may have been trapped within the crystal lattice due to rapid cooling.[6][11] The washing step after filtration was inadequate.1. Select a Different Solvent: A different solvent or solvent pair may provide better selectivity for crystallizing the desired compound while leaving impurities in the solution.[17] 2. Slow Down the Cooling Process: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. Slower cooling promotes the formation of larger, purer crystals.[6] 3. Wash Crystals Thoroughly: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.[4]

Experimental Workflow & Diagrams

Standard Recrystallization Protocol
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the chosen recrystallization solvent in small portions while heating the mixture to the solvent's boiling point until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[3]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step is crucial to prevent premature crystallization in the filter funnel.

  • Crystallization: Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to rinse away any remaining impurities.

  • Drying: Allow the crystals to dry completely. The purity can be assessed by techniques such as melting point analysis and chromatography.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Add Crude Compound to Flask B Add Hot Solvent Incrementally A->B Heat to Boiling C Decolorize with Charcoal (Optional) B->C D Hot Gravity Filtration C->D E Slow Cooling to Room Temperature D->E F Ice Bath Cooling E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I

Caption: Recrystallization Workflow Diagram

Troubleshooting Decision Tree for "Oiling Out"

Oiling_Out_Troubleshooting Start Compound 'Oils Out' Reheat Reheat to Redissolve Oil Start->Reheat AddSolvent Add More 'Good' Solvent Reheat->AddSolvent SlowCool Cool Slowly AddSolvent->SlowCool CheckCrystals Crystals Form? SlowCool->CheckCrystals Success Success! CheckCrystals->Success Yes Failure Still Oiling Out CheckCrystals->Failure No ChangeSolvent Change Solvent System (e.g., lower boiling point or mixed solvent) Failure->ChangeSolvent

Caption: "Oiling Out" Troubleshooting Guide

References

  • Mettler Toledo. Oiling Out in Crystallization. (n.d.). Retrieved from [Link]

  • Vogel, A. I. (1956). Practical Organic Chemistry (3rd ed.). Wiley.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011).
  • thetoastyone. (2013, February 3). Recrystallization (help meeeeee). Reddit. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved from [Link]

  • Medicilon. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]

  • University of Rochester. (n.d.). Crystallization Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Choi, H. (2018). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange (Master's thesis). University of Alberta.
  • DeBartolo, M. (2002).
  • CrystEngComm. (2022, February 7). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. RSC Publishing. [Link]

  • Wikipedia. (n.d.). Urea. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Various Approaches for the Synthesis of Organic Carbamates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide. PubChem. Retrieved from [Link]

  • Quora. (2021, May 22). How are soluble impurities removed during recrystallization?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbamate. Retrieved from [Link]

  • Veeprho. (n.d.). This compound | CAS 796848-80-1. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 796848-80-1 | Product Name : this compound. Retrieved from [Link]

  • Google Patents. (n.d.). EP0577167A2 - Method of producing an N-hydroxycarbamate compound.
  • National Center for Biotechnology Information. (n.d.). Phenyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate. PubChem. Retrieved from [Link]

Sources

Technical Support Center: Chromatographic Purification of Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the chromatographic purification of Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with purifying this specific carbamate derivative. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not just solutions, but also a deeper understanding of the underlying chromatographic principles.

I. Understanding the Molecule: Key Properties for Purification

This compound possesses structural features that dictate its chromatographic behavior. The presence of a hydroxyl group and a carbamate linkage imparts polarity, while the phenyl and chloro-substituted phenyl rings contribute non-polar characteristics. This amphiphilic nature requires a careful selection of chromatographic conditions to achieve optimal separation. This compound serves as a crucial building block in the synthesis of pharmaceuticals, such as Lenvatinib.[1][2]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Problem 1: Poor Separation of the Target Compound from Impurities.

Question: I'm observing co-elution of my target compound with impurities, resulting in poor resolution. What are the likely causes and how can I improve the separation?

Answer:

Poor resolution is a common challenge stemming from several factors. Let's break down the potential causes and solutions:

  • Inappropriate Solvent System: The polarity of your mobile phase may not be optimal for differential retention of your compound and its impurities.

    • Solution (Normal-Phase Chromatography): If you are using a normal-phase setup (e.g., silica gel), your solvent system, likely a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate), may be too strong or too weak.[3][4]

      • If your compound and impurities are eluting too quickly (high Rf on TLC), decrease the polarity by reducing the proportion of the polar solvent.

      • If they are retained too strongly (low Rf on TLC), increase the mobile phase polarity.[5] A good starting point for polar compounds is 100% ethyl acetate or a 5% methanol in dichloromethane mixture.[3]

    • Solution (Reversed-Phase Chromatography): In a reversed-phase system (e.g., C18), where the stationary phase is non-polar, highly polar compounds can be challenging to retain.[6]

      • If your compound is eluting too early with the solvent front, you need to increase retention. This can be achieved by decreasing the organic modifier (e.g., acetonitrile or methanol) concentration in your aqueous mobile phase.[7]

      • For particularly polar compounds that are difficult to retain even with high aqueous mobile phases, consider using a column specifically designed for polar analytes or employing techniques like Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Improper Column Loading: Overloading the column is a frequent cause of band broadening and poor separation.

    • Solution: As a general rule, for flash chromatography, the sample load should not exceed 1-10% of the stationary phase weight, depending on the difficulty of the separation. For preparative HPLC, loading studies should be performed to determine the optimal capacity of your column.

  • Sub-optimal Flow Rate: A flow rate that is too high can lead to decreased resolution by not allowing for proper equilibration between the mobile and stationary phases.

    • Solution: Reduce the flow rate. While this will increase the run time, it can significantly improve separation efficiency.

Problem 2: The Compound is Not Eluting from the Column.

Question: My target compound seems to be irreversibly adsorbed onto the stationary phase. What could be causing this, and how can I recover my product?

Answer:

This issue, particularly on silica gel, often points to strong interactions between the analyte and the stationary phase.

  • Strong Adsorption to Silica: The hydroxyl and carbamate groups in your molecule can form strong hydrogen bonds with the silanol groups on the silica surface, leading to irreversible binding.

    • Solution 1: Increase Mobile Phase Polarity Drastically. A steep gradient or a flush with a highly polar solvent system, such as 10-20% methanol in dichloromethane, can help desorb the compound.[3] Be aware that using high concentrations of methanol (>10%) can risk dissolving some of the silica gel.[3]

    • Solution 2: Use a Different Stationary Phase. If your compound is particularly sensitive to the acidic nature of silica, consider using a less acidic stationary phase like alumina or a bonded phase like diol. Alternatively, reversed-phase chromatography is often a better choice for polar compounds.[8]

    • Solution 3: Deactivate the Silica Gel. You can reduce the acidity of the silica gel by adding a small amount of a basic modifier, like triethylamine (1-3%), to your mobile phase.[3] This can help to prevent the decomposition of acid-sensitive compounds and reduce strong binding.

Problem 3: Tailing Peaks in the Chromatogram.

Question: I'm observing significant peak tailing for my compound. What are the common causes and how can I achieve more symmetrical peaks?

Answer:

Peak tailing can be caused by a variety of factors, from secondary interactions with the stationary phase to issues with the chromatographic system itself.

  • Secondary Interactions: The acidic silanol groups on the silica surface can interact with basic sites on your molecule, leading to tailing.

    • Solution: Adding a modifier to the mobile phase can help to mask these active sites. For acidic compounds, adding a small amount of a volatile acid like formic acid or acetic acid (0.1%) can improve peak shape. For basic compounds, adding a small amount of a base like triethylamine can be effective.

  • Column Overload: As mentioned previously, loading too much sample onto the column can lead to tailing.

    • Solution: Reduce the amount of sample loaded onto the column.

  • Poor Sample Solubility in the Mobile Phase: If your sample is not fully dissolved in the mobile phase at the point of injection, it can lead to band broadening and tailing.

    • Solution: Ensure your sample is completely dissolved in the initial mobile phase. If solubility is an issue, consider a "dry loading" technique where the sample is adsorbed onto a small amount of silica gel before being loaded onto the column.[5]

III. Frequently Asked Questions (FAQs)

Here are some specific questions that researchers often have about the purification of this compound.

Q1: What is a good starting point for developing a flash chromatography method for this compound?

A1: A good starting point for method development is to use Thin Layer Chromatography (TLC) to screen for an appropriate solvent system.[5] Given the polar nature of the hydroxyl and carbamate groups, a mobile phase of ethyl acetate in hexanes is a reasonable starting point. Begin with a moderately polar mixture, such as 30-50% ethyl acetate in hexanes, and adjust the polarity based on the resulting Rf value. Aim for an Rf between 0.2 and 0.4 for the best separation on a flash column.[5] For more polar impurities, a gradient elution from a lower polarity to a higher polarity will likely be necessary.

Q2: Would reversed-phase or normal-phase chromatography be more suitable for this compound?

A2: Both normal-phase and reversed-phase chromatography can be successfully employed, and the choice often depends on the nature of the impurities you are trying to remove.

  • Normal-phase chromatography on silica gel is a classic and often effective method for compounds of moderate polarity. It is particularly good at separating isomers and compounds with small differences in polarity.

  • Reversed-phase chromatography (e.g., using a C18 column) is generally preferred for polar compounds.[8] It can be very effective for removing non-polar impurities. Given that this compound has significant polar character, reversed-phase HPLC can provide excellent resolution.

Q3: Are there any specific considerations for sample preparation before chromatographic purification?

A3: Yes, proper sample preparation is crucial for a successful purification.

  • Solubility Check: Ensure your crude sample is soluble in the chosen injection solvent. For normal-phase chromatography, a minimally polar solvent that completely dissolves the sample, such as dichloromethane, is often a good choice.[9] For reversed-phase, a mixture of water and an organic solvent like acetonitrile or methanol that mimics the initial mobile phase composition is ideal.

  • Filtration: Always filter your sample solution through a syringe filter (e.g., 0.45 µm) before injecting it onto an HPLC system to prevent particulates from clogging the column and system components.

  • Dry Loading: For flash chromatography, if your compound has poor solubility in the mobile phase, consider dry loading.[5] This involves dissolving your crude product in a volatile solvent, adsorbing it onto a small amount of silica gel, and then evaporating the solvent to obtain a dry powder that can be loaded directly onto the column.

Q4: How can I monitor the purification process effectively?

A4: The most common method for monitoring column chromatography is by collecting fractions and analyzing them by Thin Layer Chromatography (TLC). For compounds that are UV active, like this compound, a UV lamp can be used to visualize the spots on the TLC plate. For preparative HPLC, an in-line UV detector is typically used to generate a chromatogram in real-time, allowing for precise fraction collection.

IV. Experimental Protocols & Visualizations

Protocol 1: Flash Chromatography Method Development
  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in a series of solvent systems with varying polarities (e.g., 20%, 40%, 60% ethyl acetate in hexanes).

    • Visualize the plate under a UV lamp (254 nm).

    • Select the solvent system that provides an Rf value of approximately 0.2-0.4 for the target compound and the best separation from impurities.[5]

  • Column Packing:

    • Select an appropriately sized silica gel column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a layer of sand on top of the packed silica to prevent disturbance during sample loading.[9]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial mobile phase or a less polar solvent.

    • Carefully load the sample onto the top of the column.

    • Alternatively, use the dry loading technique described in the FAQs.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase determined from the TLC analysis.

    • If a gradient is required, gradually increase the polarity of the mobile phase.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the pure fractions containing the target compound.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Visualization of the Purification Workflow

PurificationWorkflow cluster_prep Preparation cluster_purification Purification cluster_post Post-Purification Crude Crude Product TLC TLC Method Development Crude->TLC Analyze Column Flash Chromatography or Prep HPLC TLC->Column Select Conditions Fractions Collect Fractions Column->Fractions TLC_analysis TLC Analysis of Fractions Fractions->TLC_analysis Monitor Combine Combine Pure Fractions TLC_analysis->Combine Identify Evaporate Solvent Evaporation Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: A typical workflow for the purification of an organic compound.

Troubleshooting Decision Tree

Troubleshooting Start Poor Separation? Solvent Adjust Solvent Polarity Start->Solvent Yes Loading Reduce Sample Load Start->Loading Yes FlowRate Decrease Flow Rate Start->FlowRate Yes Success Improved Separation Solvent->Success Loading->Success FlowRate->Success

Sources

"Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate" stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate (CAS 796848-80-1). As a key reagent and intermediate in the synthesis of various pharmaceuticals, including the multi-kinase inhibitor Lenvatinib, understanding its stability and proper storage is paramount to ensuring experimental reproducibility and the integrity of research outcomes.[1][2] This document outlines the chemical properties, potential degradation pathways, and best practices for handling and storage, supplemented with troubleshooting guides and frequently asked questions.

The carbamate functional group, an "amide-ester" hybrid, generally confers a high degree of chemical stability due to resonance between the amide and carboxyl moieties.[3] However, the specific substituents on the phenyl rings of this particular molecule introduce unique considerations for its stability. This guide is designed to be a self-validating system, explaining the causality behind each recommendation to empower users with the knowledge to maintain the compound's quality.

I. Chemical and Physical Properties

A foundational understanding of the compound's properties is crucial for predicting its behavior under various experimental and storage conditions.

PropertyValueSource
CAS Number 796848-80-1[4]
Molecular Formula C₁₃H₁₀ClNO₃[2]
Molecular Weight 263.68 g/mol [2]
Physical Form Solid[4]
Predicted Boiling Point 392.1 ± 42.0 °C[2]
Predicted pKa 9.07 ± 0.31[2]
Predicted Density 1.426 ± 0.06 g/cm³[2]

Note: Predicted values are computationally derived and should be used as a guideline.

The presence of a hydroxyl group and a chloro group on one of the phenyl rings, along with the carbamate linkage, dictates the molecule's reactivity and potential degradation pathways.[5]

II. Recommended Storage and Handling

Proper storage is the first line of defense against degradation. The following conditions are based on supplier recommendations and the general chemistry of carbamate compounds.

Core Storage Recommendations:
  • Temperature: Store in a tightly sealed container in a dry, room temperature environment.[4] Some suppliers may recommend refrigerated storage (2-8 °C) for long-term stability.[6] For routine lab use, room temperature is generally sufficient.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if the compound will be stored for extended periods or if it is of very high purity. This minimizes the risk of oxidation, particularly of the hydroxyl group.

  • Light: Protect from light. Aromatic compounds and those with functional groups like hydroxyls can be susceptible to photolytic degradation. Store in amber vials or in a dark cabinet.

  • Moisture: Keep the container tightly sealed to prevent moisture ingress. Carbamates can be susceptible to hydrolysis, especially under basic or acidic conditions.[5]

Handling Precautions:
  • Work in a well-ventilated area, preferably under a chemical fume hood.[7][8][9]

  • Use appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

  • Minimize dust generation during handling.[8][9]

  • Grounding equipment is recommended to prevent static discharge, which can be an ignition source for fine dusts.[8][9]

  • Avoid contact with skin, eyes, and clothing.[9]

III. Stability Profile and Degradation Pathways

Understanding how and why a compound might degrade is essential for troubleshooting unexpected experimental results. Stability testing is a critical component of pharmaceutical development, providing evidence on how a substance's quality varies over time under the influence of temperature, humidity, and light.[10][11]

Potential Degradation Mechanisms:
  • Hydrolysis: The carbamate ester linkage is the most likely point of hydrolytic cleavage. This reaction can be catalyzed by both acid and base.

    • Base-catalyzed hydrolysis: Under basic conditions, the carbamate can hydrolyze to yield the corresponding phenolate, amine (aniline derivative), and carbonate.[5][12] The hydroxyl group on the phenyl ring can deprotonate, potentially influencing the rate of hydrolysis.

    • Acid-catalyzed hydrolysis: In acidic conditions, the carbamate can also be cleaved, though the mechanism differs.

  • Oxidation: The hydroxyl group on the phenyl ring is susceptible to oxidation, which could lead to the formation of quinone-like structures or other colored impurities.[5] This process can be accelerated by exposure to air (oxygen) and light.

Logical Flow of Degradation:

G cluster_main This compound cluster_stressors Stress Factors cluster_pathways Degradation Pathways cluster_products Degradation Products Compound Parent Compound Hydrolysis Hydrolysis Oxidation Oxidation Photolysis Photodegradation Moisture Moisture/pH Moisture->Hydrolysis catalyzes Light Light (UV) Light->Photolysis initiates Oxygen Oxygen (Air) Oxygen->Oxidation initiates Phenols Phenols & Amines Hydrolysis->Phenols Quinones Quinone-like Impurities Oxidation->Quinones Other Other Byproducts Photolysis->Other

Caption: Key environmental factors and their resulting degradation pathways for this compound.

IV. Troubleshooting Guide & FAQs

This section addresses specific issues that users may encounter during their experiments.

Frequently Asked Questions (FAQs)

Q1: My compound has developed a slight yellow or brownish tint over time. Is it still usable?

A1: The appearance of color often indicates the formation of degradation products, likely from the oxidation of the hydroxyl group to form quinone-type impurities.[5] While the bulk of the material may still be the desired compound, the presence of impurities can interfere with sensitive reactions or analytical measurements. We recommend performing a purity check (e.g., via HPLC or LC-MS) before use. If high purity is critical for your application, using a fresh, unopened lot is advisable.

Q2: I dissolved the compound in a basic aqueous solution for my reaction, but my yields are lower than expected. What could be the cause?

A2: Carbamates are susceptible to base-catalyzed hydrolysis.[5][12] Dissolving this compound in a basic solution, especially for extended periods or at elevated temperatures, can lead to its degradation into the corresponding phenol and amine. This reduces the concentration of your starting material and lowers the yield of your desired product.

  • Troubleshooting Step: If possible, modify your experimental protocol to minimize the time the compound spends in the basic solution. Consider adding it just before the reaction step where it is consumed. Alternatively, explore if the reaction can be performed under neutral or slightly acidic conditions.

Q3: Can I store this compound in solution?

A3: Storing carbamates in solution is generally not recommended for long periods due to the increased risk of degradation. Hydrolysis is a primary concern in aqueous solutions. If you must store it in solution, use an anhydrous aprotic solvent (e.g., DMSO, DMF) and store it at low temperatures (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. Before use, allow the aliquot to warm to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

Q4: What are the best analytical techniques to assess the stability and purity of my sample?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for assessing purity and stability. A stability-indicating HPLC method should be able to resolve the parent compound from its potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for identifying the mass of any impurities, which can help in elucidating the degradation pathway.

Experimental Protocol: Purity Assessment by HPLC

This protocol provides a general framework for assessing the purity of this compound.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the compound and dissolve it in a suitable solvent (e.g., Acetonitrile/Water mixture) to make a 1 mg/mL stock solution.

    • Perform serial dilutions to create working standards at appropriate concentrations (e.g., 100 µg/mL).

  • Sample Preparation:

    • Prepare a sample solution at the same concentration as the primary working standard.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard and sample solutions.

    • Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks.

Workflow for Investigating Compound Instability

G Start Unexpected Result (e.g., low yield, new spot in TLC) CheckPurity 1. Assess Purity of Starting Material (HPLC/LC-MS) Start->CheckPurity IsPure Purity > 98%? CheckPurity->IsPure ReviewStorage 2. Review Storage Conditions (Temp, Light, Moisture) IsPure->ReviewStorage No ReviewProtocol 3. Review Experimental Protocol (pH, Temp, Solvents) IsPure->ReviewProtocol Yes NewMaterial Source Fresh Compound ReviewStorage->NewMaterial ModifyProtocol Modify Protocol (e.g., buffer pH, reaction time) ReviewProtocol->ModifyProtocol End Problem Resolved NewMaterial->End ModifyProtocol->End

Caption: A systematic workflow for troubleshooting experimental issues possibly related to compound stability.

V. Conclusion

This compound is a moderately stable compound under standard laboratory conditions. Its primary vulnerabilities are hydrolysis (especially under basic conditions) and oxidation of the phenolic hydroxyl group. By adhering to the recommended storage and handling guidelines—storing the solid compound in a tightly sealed container at room temperature, protected from light and moisture—researchers can significantly mitigate the risk of degradation. When troubleshooting unexpected results, a systematic evaluation of the starting material's purity and a critical review of the experimental conditions are essential steps to identify and resolve the issue.

VI. References

  • Moravek. The Role of Stability Testing in Pharmaceutical Research. [Link]

  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • TCA Lab / Alfa Chemistry. Stability Testing of Pharmaceutical Products. [Link]

  • Charles River Laboratories. Stability Testing. [Link]

  • ComplianceOnline. Stability Testing - Develop Stable Pharmaceutical Products. [Link]

  • Restek. Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Methyl carbamate. [Link]

  • Ghosh, P., et al. (2024). Newly Scheduled Carbamate Compounds: A synopsis of their properties and development, and considerations for the scientific community. ResearchGate. [Link]

  • T. Ghosh, A., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. [Link]

  • Veeprho. This compound | CAS 796848-80-1. [Link]

  • Kučerová-Chlupáčová, M., et al. (2004). Kinetics and mechanism of base-catalysed degradations of substituted aryl-N-hydroxycarbamates, their N-methyl and N-phenyl analogues. Organic & Biomolecular Chemistry, 2(4), 555-560. [Link]

  • Modrany, M., & Maletic, M. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinal Chemistry, 15(6), 573-595. [Link]

  • Chongqing Chemdad Co., Ltd. phenyl 2-chloro-4-hydroxyphenylcarbaMate. [Link]

Sources

Preventing hydrolysis of "Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate

A Guide to Preventing and Troubleshooting Hydrolysis

Welcome to the technical support center for this compound. This guide, curated by our Senior Application Scientists, provides in-depth technical information, troubleshooting advice, and best practices to ensure the stability and integrity of your compound during experimental use. We understand that unexpected sample degradation can compromise research, and this resource is designed to help you mitigate the primary cause of instability: hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to hydrolysis?

This compound is a substituted N-aryl carbamate. The carbamate functional group (-NH-C(=O)-O-) is essentially an ester of carbamic acid and is susceptible to hydrolysis, particularly under basic or, to a lesser extent, acidic conditions.[1] The reaction involves the cleavage of the carbamate bond.

The rate of hydrolysis is influenced by the chemical nature of the groups attached to the nitrogen and the ester oxygen. For N-aryl carbamates like this one, base-catalyzed hydrolysis is a significant degradation pathway.[2] This process is often initiated by the attack of a hydroxide ion on the carbonyl carbon.

Q2: What are the expected hydrolysis products?

Hydrolysis of this compound will break the carbamate linkage, yielding three primary products:

  • Phenol (from the phenyl ester portion)

  • 2-chloro-4-aminophenol (from the N-aryl portion)[3][4][5]

  • Carbon Dioxide (CO2) (from the carbonyl group), which may present as bicarbonate in buffered aqueous solutions.

The appearance of these degradation products, particularly 2-chloro-4-aminophenol, in your analytical runs (e.g., HPLC, LC-MS) is a key indicator that hydrolysis has occurred.

Q3: My solution containing the carbamate turned slightly colored. Is this related to hydrolysis?

Yes, this is a strong possibility. The primary hydrolysis product, 2-chloro-4-aminophenol, like many aminophenol derivatives, is susceptible to oxidation.[3][6] Oxidized aminophenols can form colored quinone-imine species, leading to a yellow, brown, or even purplish tint in your solution over time, especially when exposed to air (oxygen). This color change is a visual cue that your compound's integrity may be compromised.

Troubleshooting Guide: Diagnosing and Solving Instability

This section addresses common problems encountered by researchers and provides a logical path to a solution.

Problem 1: My quantitative results (e.g., bioassay IC50, HPLC purity) are inconsistent and decrease over time.
  • Likely Cause: Hydrolysis of the carbamate in your assay or stock solution buffer. N-aryl carbamates exhibit varied stability depending on pH, solvent, and temperature.[7] Base-catalyzed hydrolysis is often the primary culprit in neutral or slightly alkaline aqueous media.[2][8][9]

  • Immediate Action:

    • Verify Degradation: Re-analyze your stock solution and a freshly prepared standard using a stability-indicating method like HPLC-UV. Look for a decrease in the parent compound's peak area and the emergence of new peaks corresponding to phenol and 2-chloro-4-aminophenol.

    • pH Measurement: Carefully measure the pH of your stock solution and any aqueous buffers used for dilution. A pH above 7.0 significantly accelerates hydrolysis.[9]

  • Long-Term Solution:

    • Solvent & Buffer Selection: Prepare stock solutions in an anhydrous, aprotic organic solvent such as DMSO or DMF. For aqueous experimental buffers, maintain a slightly acidic pH (e.g., pH 4.0-6.0) to minimize base-catalyzed degradation.[9]

    • Temperature Control: Store stock solutions at -20°C or -80°C. Perform dilutions and experiments on ice whenever possible to slow the reaction kinetics.

    • Fresh Preparations: For critical experiments, prepare aqueous dilutions of the carbamate immediately before use from a fresh, anhydrous stock. Do not store the compound in aqueous buffers for extended periods.

Problem 2: I see an unexpected peak in my LC-MS analysis with a mass corresponding to 2-chloro-4-aminophenol.
  • Likely Cause: This is a direct confirmation of hydrolysis. The carbamate bond has been cleaved.

  • Troubleshooting Workflow: The following diagram outlines a systematic approach to pinpoint the source of hydrolysis in your experimental workflow.

    G A Problem: Unexpected Peak (2-chloro-4-aminophenol) B Analyze Anhydrous Stock Solution A->B C Peak Present? B->C D Source is Initial Material or Stock Storage. - Verify source purity. - Prepare fresh stock in  anhydrous DMSO. - Store at -80°C. C->D Yes E Peak Absent C->E No G Spike Control: Add compound to buffer, incubate, and analyze. E->G F Source is Aqueous Dilution / Assay. - Check buffer pH. - Reduce incubation time. - Lower temperature. - Prepare dilutions fresh. G->F

    Caption: Troubleshooting workflow for hydrolysis.

Protocols & Best Practices for Ensuring Stability

Adherence to proper handling and preparation techniques is critical for preventing hydrolysis.

Recommended Storage and Handling Conditions
ParameterSolid CompoundStock Solution (Organic)Aqueous Working Solution
Solvent N/AAnhydrous DMSO or DMFBuffered Saline, Media
Temperature 2-8°C (short-term) or -20°C (long-term)-20°C or -80°C4°C or on ice
pH N/AN/A4.0 - 6.0 (CRITICAL)
Atmosphere Store under inert gas (Argon or Nitrogen)Store under inert gasPrepare fresh, use immediately
Precautions Protect from moistureUse anhydrous solvents and seal tightlyMinimize exposure to air to prevent oxidation
Protocol 1: Preparation of a Stable Stock Solution
  • Material Preparation: Ensure the solid this compound is dry. Use only new, sealed bottles of anhydrous-grade DMSO or DMF.

  • Weighing: Weigh the desired amount of the solid compound in a controlled environment with low humidity.

  • Dissolution: Add the anhydrous solvent to the solid to achieve the target concentration (e.g., 10 mM). Vortex gently until fully dissolved.

  • Aliquoting & Storage: Dispense the stock solution into small-volume, amber glass vials or polypropylene tubes. Purge the headspace with an inert gas (e.g., argon) before sealing. Store immediately at -20°C or, for long-term storage, at -80°C.

Causality Note: Using anhydrous solvents prevents the introduction of water, the primary reactant for hydrolysis.[10][11][12] Aliquoting minimizes freeze-thaw cycles, which can introduce moisture into the stock vial over time.

Protocol 2: HPLC Method for Stability Monitoring

This protocol allows you to quantify the parent compound and its primary degradation product.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-22 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Expected Elution: Due to its higher polarity, 2-chloro-4-aminophenol will elute earlier than the parent carbamate. Phenol will also elute relatively early.

Self-Validation: By running this method on your sample at time zero and after incubation under experimental conditions (e.g., 24 hours in assay buffer), you can directly measure the percentage of compound remaining and validate the stability of your chosen conditions.[13][14][15]

Understanding the Hydrolysis Mechanism

The stability of carbamates is highly dependent on the substituents on the nitrogen and oxygen atoms.[16][17] For this compound, the base-catalyzed hydrolysis proceeds via a mechanism that is facilitated by the deprotonation of the carbamate nitrogen.

G cluster_0 Base-Catalyzed Hydrolysis (E1cB-like) A Carbamate B Carbamate Anion A->B + OH⁻ - H₂O C R-N=C=O + Ar-O⁻ B->C Elimination (Slow) D R-NH-COOH C->D + H₂O (Fast) E R-NH₂ + CO₂ (2-chloro-4-aminophenol) D->E Decarboxylation (Fast)

Caption: Mechanism of base-catalyzed carbamate hydrolysis.

In this E1cB (Elimination, Unimolecular, conjugate Base) type mechanism, a hydroxide ion removes the proton from the nitrogen to form an anion.[2] This is followed by the rate-limiting elimination of the phenoxide leaving group to form a highly reactive isocyanate intermediate. The isocyanate is then rapidly attacked by water to form an unstable carbamic acid, which spontaneously decarboxylates to yield the final 2-chloro-4-aminophenol and carbon dioxide.[18][19] Maintaining a slightly acidic pH keeps the concentration of the hydroxide ion low and prevents the initial deprotonation step, thereby stabilizing the molecule.

References

  • Arora, P. K. (2014). Metabolic pathway for degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG. PeerJ PrePrints.
  • Arora, P. K., & Jain, R. K. (2014).
  • BenchChem. (n.d.). Phenyl N-(2-chloro-4-hydroxyphenyl)
  • ResearchGate. (n.d.). Bacterial degradation pathways for 4-chloro-2-aminophenol (a), 2-chloro-4-aminophenol (b), and 4-chloro-2-methylphenol (c).
  • ResearchGate. (n.d.). Carbamate base-catalyzed hydrolysis mechanisms.
  • Williams, A., & Douglas, K. T. (1975). Elimination–addition mechanism for the hydrolysis of carbamates. Trapping of an isocyanate intermediate by an o-amino-group. Journal of the Chemical Society, Perkin Transactions 2, (14), 1457-1461.
  • Fisher Scientific. (2010).
  • ResearchGate. (n.d.). Key parameters for carbamate stability in dilute aqueous–organic solution.
  • Synquest Labs. (n.d.).
  • Werner, S. L., & Johnson, S. M. (1995). Methods of analysis by the U.S.
  • ChemicalBook. (n.d.).
  • CDH Fine Chemical. (n.d.).
  • Arora, P. K. (2014). Novel degradation pathway of 2-chloro-4-aminophenol in Arthrobacter sp. SPG. PeerJ PrePrints.
  • National Center for Biotechnology Information. (n.d.). Chloroformates Acute Exposure Guideline Levels. PubChem.
  • BenchChem. (n.d.). Application Notes and Protocols for the Analytical Detection of Carbamic Acid. BenchChem.
  • MDPI. (2022).
  • U.S. Geological Survey. (1995). Methods of analysis by the U.S.
  • Taliani, S., et al. (2008). Organic Carbamates in Drug Design and Medicinal Chemistry. Current Medicinal Chemistry.
  • ResearchGate. (n.d.). Mechanism of base-induced hydrolysis of carbamates 2–4.
  • Dell'Amico, D. B., et al. (2017). Recent Advances in the Chemistry of Metal Carbamates.
  • Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. College of Engineering, Computing, and Applied Sciences.
  • ResearchGate. (n.d.). Study of the Carbamate Stability of Amines Using ab Initio Methods and Free-Energy Perturbations.
  • ACS Publications. (2004). Study of the Carbamate Stability of Amines Using ab Initio Methods and Free-Energy Perturbations. Industrial & Engineering Chemistry Research.
  • National Center for Biotechnology Information. (2016). Discovery of carbamate degrading enzymes by functional metagenomics. PLoS ONE.
  • Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Texas A&M University Libraries.
  • Organic Chemistry Portal. (2013).
  • National Center for Biotechnology Information. (2012). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega.
  • Royal Society of Chemistry. (2019). N-Arylation of (hetero)arylamines using aryl sulfamates and carbamates via C–O bond activation enabled by a reusable and durable nickel(0)
  • National Center for Biotechnology Information. (2008). N to C Aryl Migration in Lithiated Carbamates: α-Arylation of Benzylic Alcohols. Journal of the American Chemical Society.
  • Vacondio, F., et al. (2010).
  • Thieme. (2009).
  • BLD Pharm. (n.d.). Phenyl (2-chloro-4-hydroxyphenyl)

Sources

Technical Support Center: Synthesis of Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate. This document is intended for researchers, chemists, and process development professionals. It provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during the synthesis and purification of this important carbamate intermediate. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can not only solve immediate issues but also proactively prevent them in future experiments.

Section 1: Understanding the Core Synthesis & Potential Pitfalls

The synthesis of this compound typically proceeds via the nucleophilic substitution reaction between 2-chloro-4-aminophenol and phenyl chloroformate.[1][2] This reaction is generally performed in the presence of a base to neutralize the hydrochloric acid byproduct. While seemingly straightforward, the presence of three distinct nucleophilic sites on the starting aminophenol (the amino group, the hydroxyl group, and the aromatic ring) creates a landscape ripe for impurity formation if conditions are not precisely controlled.

Primary Synthetic Pathway

The desired reaction is the selective N-acylation of the amine. The amine is a stronger nucleophile than the hydroxyl group, making this the kinetically favored pathway.

Synthesis Pathway cluster_reactants Reactants cluster_products Products 2_chloro_4_aminophenol 2-Chloro-4-aminophenol target_molecule This compound 2_chloro_4_aminophenol->target_molecule + Phenyl Chloroformate (Base) phenyl_chloroformate Phenyl Chloroformate hcl HCl

Caption: The primary reaction for synthesizing the target carbamate.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during synthesis, focusing on impurity identification, formation mechanisms, and mitigation strategies.

Q1: I'm seeing several unexpected peaks in my HPLC analysis. What are the most likely process-related impurities and how are they formed?

A1: This is the most common challenge. The impurities you are observing are likely a combination of unreacted starting materials and specific side-products. Let's break them down by their probable identity and mechanism of formation.

  • Impurity A: Unreacted 2-chloro-4-aminophenol: The presence of this starting material indicates an incomplete reaction. This can be due to insufficient phenyl chloroformate, poor mixing, or a reaction time that is too short.

  • Impurity B: Phenol: This is a byproduct of the hydrolysis of the phenyl chloroformate reagent, which can occur if there is excessive moisture in the reaction solvent or starting materials.[3] It can also be generated during the main reaction.

  • Impurity C: N,O-bis(phenoxycarbonyl)-2-chloro-4-hydroxyphenyl)carbamate (Di-acylated Product): This impurity forms when a second molecule of phenyl chloroformate reacts with the phenolic hydroxyl group of the desired product. This is more likely to occur if an excess of phenyl chloroformate is used or if the reaction temperature is too high, favoring the less reactive hydroxyl group's acylation.

  • Impurity D: 1,3-bis(2-chloro-4-hydroxyphenyl)urea (Symmetrical Urea): This impurity arises from a different pathway. If the phenyl chloroformate degrades or reacts with moisture to form phosgene in situ, this phosgene can then react with two molecules of the 2-chloro-4-aminophenol starting material to form a stable urea linkage.

Impurity_Formation SM1 2-Chloro-4-aminophenol Product Target Carbamate SM1->Product Main Reaction Impurity_D Symmetrical Urea SM1->Impurity_D + Phosgene byproduct (from SM2 degradation) SM2 Phenyl Chloroformate SM2->Product Main Reaction Impurity_B Phenol (Hydrolysis) SM2->Impurity_B + H₂O Impurity_C Di-acylated Product Product->Impurity_C + Excess SM2 (High Temp) Purification_Workflow Start Crude Reaction Mixture Workup Aqueous Workup (Acid/Base Washes) Start->Workup Crude_Solid Crude Solid Product Workup->Crude_Solid Recrystallization Recrystallization (e.g., Ethanol/Heptane) Crude_Solid->Recrystallization Purity_Check HPLC Purity Check Recrystallization->Purity_Check Final_Product Pure Product (>99.5%) Purity_Check->Final_Product Purity OK Chromatography Silica Gel Chromatography Purity_Check->Chromatography Purity <99.5% Chromatography->Final_Product

Sources

Technical Support Center: Troubleshooting Low Yield in Carbamate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for carbamate synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields. My approach is rooted in established chemical principles and field-proven experience to provide you with a self-validating system for troubleshooting your experiments.

Frequently Asked Questions (FAQs)

Q1: My carbamate synthesis reaction is resulting in a significantly lower yield than expected. What are the most common initial factors I should investigate?

Low yields in carbamate synthesis can often be traced back to a few fundamental areas. Before diving into complex mechanistic investigations, it's crucial to rule out these common culprits:

  • Reagent Quality and Stoichiometry: The purity of your starting materials, particularly the isocyanate or alcohol/amine, is paramount. Impurities can introduce side reactions that consume your reactants. Ensure you are using reagents of appropriate grade and that they have been stored correctly to prevent degradation (e.g., moisture for isocyanates). Precise stoichiometry is also critical; an imbalance in the molar ratios of your reactants can lead to incomplete conversion.

  • Reaction Conditions: The chosen solvent, temperature, and reaction time are all interconnected and can dramatically impact yield. A solvent that does not fully dissolve the reactants will hinder the reaction rate. The reaction temperature might be too low, leading to slow kinetics, or too high, promoting decomposition or side reactions.

  • Atmospheric Moisture: Isocyanates are highly reactive towards water, leading to the formation of an unstable carbamic acid which quickly decarboxylates to form an amine. This new amine can then react with another isocyanate molecule to form a urea byproduct, a common impurity that is often difficult to remove. Therefore, ensuring a dry, inert atmosphere (e.g., nitrogen or argon) is crucial for success.

In-Depth Troubleshooting Guides

Q2: I've confirmed my reagent quality and reaction setup are sound, but my yield is still low when using an isocyanate-based route. What are the likely side reactions, and how can I detect them?

When fundamental checks don't resolve the issue, the next step is to investigate potential side reactions. In isocyanate-based carbamate synthesis, the primary competing reaction is the formation of urea byproducts.

Troubleshooting Workflow for Isocyanate-Based Reactions

start Low Yield Detected check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Confirm Anhydrous Conditions check_reagents->check_conditions analyze_crude Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) check_conditions->analyze_crude urea_detected Urea Byproduct Detected? analyze_crude->urea_detected allophanate_detected Allophanate/Biuret Detected? urea_detected->allophanate_detected No troubleshoot_urea Troubleshoot Urea Formation urea_detected->troubleshoot_urea Yes no_byproduct No Major Byproducts Detected allophanate_detected->no_byproduct No troubleshoot_allophanate Troubleshoot Allophanate Formation allophanate_detected->troubleshoot_allophanate Yes optimize_kinetics Optimize Reaction Kinetics (Temperature, Catalyst) no_byproduct->optimize_kinetics cluster_0 Without Base cluster_1 With Base R_OH R-OH Chloroformate Cl-C(O)-OR' R_OH->Chloroformate + HCl HCl (byproduct) Chloroformate->HCl releases Amine R''-NH2 Protonated_Amine R''-NH3+ (unreactive) Amine->Protonated_Amine + HCl R_OH2 R-OH Chloroformate2 Cl-C(O)-OR' R_OH2->Chloroformate2 + HCl2 HCl (byproduct) Chloroformate2->HCl2 releases Base Base (e.g., Et3N) HCl2->Base quenched by Salt Base-H+ Cl- Base->Salt Amine2 R''-NH2 Carbamate Product Amine2->Carbamate reacts

Solubility of "Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate" in laboratory solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for solubility-related experiments involving this compound.

Solubility Troubleshooting Guide

This section addresses common issues encountered during the solubilization of this compound.

Question: I am having difficulty dissolving this compound in my chosen solvent. What are the initial troubleshooting steps?

Answer:

Difficulty in dissolving this compound can stem from several factors. Here is a systematic approach to troubleshoot this issue:

  • Assess Solvent Polarity: this compound possesses both polar (hydroxyl and carbamate groups) and non-polar (phenyl and chlorophenyl rings) characteristics.[1][2] This amphiphilic nature means its solubility will vary significantly across different solvents. If you are using a completely non-polar solvent (e.g., hexane) or a highly polar solvent (e.g., water), you may face challenges. Consider a solvent of intermediate polarity or a co-solvent system.

  • Gentle Heating: For many compounds, solubility increases with temperature. Gentle warming of the solvent while stirring can facilitate dissolution. However, be cautious as excessive heat can lead to degradation. It is recommended to conduct preliminary thermal stability tests if you plan to use elevated temperatures.

  • Sonication: If gentle heating is not effective or desirable, sonication can be a valuable tool. The high-frequency sound waves create micro-agitations that can help break down solute aggregates and enhance solvation.

  • pH Adjustment: The hydroxyl group on the phenyl ring can be deprotonated under basic conditions, increasing the compound's polarity and potentially its solubility in aqueous solutions. Conversely, in acidic conditions, the carbamate linkage could be susceptible to hydrolysis.[1] Therefore, careful pH adjustment of your aqueous buffer may be necessary.

  • Particle Size Reduction: If you are working with a crystalline solid, reducing the particle size by grinding the material can increase the surface area available for solvation, leading to a faster dissolution rate.

Question: My compound appears to dissolve initially but then precipitates out of solution. What could be the cause?

Answer:

This phenomenon, known as supersaturation and subsequent precipitation, is a common challenge. Here are the likely causes and solutions:

  • Metastable Supersaturation: You may have created a supersaturated solution, which is thermodynamically unstable. This often occurs when a compound is dissolved at an elevated temperature and then cooled, or when a highly concentrated stock in a strong solvent is diluted into a weaker one. To avoid this, aim for a concentration that is at or below the equilibrium solubility at your working temperature.

  • Common Ion Effect: If you are working with a buffered solution, the presence of common ions can reduce the solubility of your compound. Review the composition of your buffer and consider alternatives if this is suspected.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) with varying solubilities. The initially dissolving form might be a more soluble, metastable polymorph that converts to a less soluble, more stable form over time, causing precipitation.

Question: I am observing inconsistent solubility results between experiments. How can I improve reproducibility?

Answer:

Reproducibility is key to reliable data. Here are some factors to control for consistent results:

  • Purity of the Compound and Solvent: Ensure that both your this compound and the solvents you are using are of high purity.[3] Impurities can significantly impact solubility.

  • Temperature Control: Solubility is temperature-dependent. Conduct your experiments in a temperature-controlled environment, such as a water bath or incubator, to ensure consistency.[3]

  • Equilibration Time: It is crucial to allow sufficient time for the solution to reach equilibrium. The widely used shake-flask method recommends continuous agitation for a set period (e.g., 24-48 hours) to ensure saturation is achieved.[4]

  • Standardized Procedure: Follow a consistent, documented procedure for every experiment. This includes the method of agitation, sample handling, and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

Here is a qualitative prediction of solubility in a range of common laboratory solvents:

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, AcetonitrileHighThese solvents can engage in dipole-dipole interactions and are effective at solvating a wide range of compounds.
Alcohols Methanol, EthanolModerate to HighThe hydroxyl group of the alcohols can act as a hydrogen bond donor and acceptor, similar to the solute.
Chlorinated Dichloromethane, ChloroformModerate to HighThe chloro group on the solute suggests favorable interactions with chlorinated solvents.
Ethers THF, Diethyl EtherLow to ModerateThese are less polar than the aforementioned solvents and may be less effective at solvating the polar functional groups.
Non-polar Hexane, TolueneLowThe overall polarity of the molecule is likely too high for significant solubility in non-polar solvents.
Aqueous Water, BuffersLowThe large non-polar surface area of the aromatic rings will likely limit its solubility in water. Solubility may be pH-dependent.

Q2: How can I experimentally determine the solubility of this compound?

A2: The "gold standard" for determining equilibrium solubility is the shake-flask method .[4] A detailed protocol is provided below.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method
  • Preparation:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that the solution reaches saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[4]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

    • Alternatively, centrifuge the samples to pellet the undissolved solid.[4]

  • Sampling and Analysis:

    • Carefully withdraw a known volume of the clear supernatant. It is critical to avoid aspirating any solid particles. Filtration through a syringe filter (e.g., 0.22 µm PTFE) is recommended.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as HPLC-UV.

  • Calculation:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_anal Analysis cluster_calc Calculation prep1 Add excess compound to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature prep2->equil1 equil2 Monitor at multiple time points (e.g., 24, 48h) equil1->equil2 sep1 Sedimentation or Centrifugation equil2->sep1 anal1 Withdraw and filter supernatant sep1->anal1 anal2 Dilute sample anal1->anal2 anal3 Quantify concentration (e.g., HPLC) anal2->anal3 calc1 Determine equilibrium solubility anal3->calc1

Caption: Workflow for experimental solubility determination.

Q3: Are there any safety precautions I should be aware of when handling this compound?

A3: As with any chemical, it is essential to handle this compound with appropriate safety measures. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely available, general laboratory safety practices should be followed. It is advisable to consult the SDS for structurally similar compounds.[5]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid creating dust. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials. A recommended storage temperature is often 2-8°C.[6]

References

  • PubChem. This compound | C13H10ClNO3. Available from: [Link]

  • Proprep. What troubleshooting steps should be taken when a dissolution chamber not working properly in a drug... Available from: [Link]

  • ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Available from: [Link]

  • ResearchGate. 1236 SOLUBILITY MEASUREMENTS. Available from: [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Available from: [Link]

  • Defense Technical Information Center. Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Available from: [Link]

  • Pharmaffiliates. CAS No : 796848-80-1 | Product Name : this compound. Available from: [Link]

  • Quora. What are the errors that can occur in determining the solubility of a substance?. Available from: [Link]

  • Safety Data Sheet(SDS). Available from: [Link]

Sources

Technical Support Center: Synthesis of Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently encountered challenges during this specific carbamate synthesis. The insights provided herein are based on established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.

I. Synthesis Overview & Key Challenges

The synthesis of this compound typically involves the reaction of 2-chloro-4-aminophenol with phenyl chloroformate.[1] This reaction, while straightforward in principle, is susceptible to several side reactions due to the presence of multiple nucleophilic sites on the 2-chloro-4-aminophenol molecule (the amino group and the hydroxyl group) and the reactivity of the phenyl chloroformate reagent.

This guide will address the most common issues, their underlying causes, and provide validated protocols to mitigate them.

Core Reaction Pathway

2-Chloro-4-aminophenol 2-Chloro-4-aminophenol Target_Product This compound 2-Chloro-4-aminophenol->Target_Product + Phenyl Chloroformate (Base, Solvent)

Caption: Desired synthesis pathway for this compound.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction is producing a significant amount of a di-substituted byproduct. How can I improve the selectivity for N-acylation?

Answer: This is a classic selectivity challenge. The primary cause is the competing nucleophilicity of the hydroxyl group, leading to the formation of a dicarbonate or other O-acylated species alongside your desired N-acylated product.

Causality: The amino group is generally a stronger nucleophile than the phenolic hydroxyl group under neutral or basic conditions. However, factors like the choice of base, solvent, and reaction temperature can modulate their relative reactivity. A strong base can deprotonate the phenol, significantly increasing its nucleophilicity and leading to O-acylation.

Troubleshooting Strategies:

StrategyRationaleRecommended Conditions
Base Selection Use a non-nucleophilic, sterically hindered base or a mild base like pyridine or triethylamine.[1][2] These bases are sufficient to scavenge the HCl byproduct without significantly deprotonating the phenol.Triethylamine (1.1 - 1.5 equivalents)
Temperature Control Run the reaction at a reduced temperature (e.g., 0-10°C).[2] This favors the kinetically controlled product (N-acylation) over the thermodynamically favored one, which can sometimes be the di-substituted product.Maintain reaction temperature at 0°C during the addition of phenyl chloroformate.
Order of Addition Add the phenyl chloroformate slowly to a solution of the 2-chloro-4-aminophenol and the base. This maintains a low concentration of the acylating agent, minimizing the chance of di-substitution.Dropwise addition of phenyl chloroformate over 30-60 minutes.
Visualizing the Competing Reactions:

cluster_0 Reaction Mixture Reactants 2-Chloro-4-aminophenol + Phenyl Chloroformate N_Acylation N_Acylation Reactants->N_Acylation Amino Group Attack (Desired Pathway) O_Acylation O_Acylation Reactants->O_Acylation Hydroxyl Group Attack (Side Reaction) Target_Product This compound N_Acylation->Target_Product Forms Target Product Side_Product_1 O-Acylated Isomer O_Acylation->Side_Product_1 Forms O-acylated byproduct Side_Product_2 Di-substituted Product Target_Product->Side_Product_2 + Phenyl Chloroformate (Di-substitution)

Caption: Competing N-acylation and O-acylation pathways.

Question 2: I am observing the formation of a symmetrical urea byproduct. What is causing this and how can I prevent it?

Answer: The formation of symmetrical urea, such as N,N'-bis(2-chloro-4-hydroxyphenyl)urea, is a common side reaction in carbamate synthesis, particularly when there is moisture present or if the reaction conditions promote the degradation of the starting materials or product.

Causality:

  • Reaction with Isocyanate: Phenyl chloroformate can react with the amine to form an unstable carbamoyl chloride, which can then eliminate HCl to form an isocyanate intermediate. This isocyanate is highly reactive and can be attacked by another molecule of the starting aminophenol to form the symmetrical urea.

  • Hydrolysis: The carbamate product can be hydrolyzed under acidic or basic conditions back to the starting amine and phenol.[1] If moisture is present, phenyl chloroformate can hydrolyze to phenol and phosgene (or its equivalent), which can then react with the amine to form the urea.

Troubleshooting Strategies:

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Control of Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the 2-chloro-4-aminophenol to ensure all the phenyl chloroformate is consumed, minimizing the potential for side reactions involving the acylating agent.

  • Purification of Starting Materials: Ensure the 2-chloro-4-aminophenol is pure and free from any residual moisture or other nucleophilic impurities.

Protocol: Minimizing Urea Formation
  • Set up an oven-dried, three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolve 2-chloro-4-aminophenol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.[1]

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of phenyl chloroformate (1.05 eq) in anhydrous dichloromethane via the dropping funnel over 30 minutes.

  • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1M HCl) to neutralize excess base and wash the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Question 3: My final product is showing signs of degradation upon storage. What are the stability issues with this compound?

Answer: Carbamates, especially those with electron-withdrawing groups on the phenyl ring and a free hydroxyl group, can be susceptible to hydrolysis and oxidation.

Causality:

  • Hydrolysis: The carbamate linkage can be cleaved by acidic or basic conditions, even trace amounts of acid or base can catalyze this process over time.[1]

  • Oxidation: The phenolic hydroxyl group can be oxidized, especially in the presence of air and light, leading to the formation of colored quinone-type impurities.

Troubleshooting Strategies:

  • Purification: Ensure the final product is thoroughly purified to remove any residual acid or base from the workup.

  • Storage Conditions: Store the purified compound in a tightly sealed container, under an inert atmosphere if possible, and in a cool, dark place (refrigerated or frozen).

  • Antioxidants: For long-term storage in solution, consider the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene).

III. Summary of Key Parameters and Side Products

ParameterRecommended SettingRationale for Avoiding Side Reactions
Temperature 0°C to Room TemperatureLower temperatures favor N-acylation and minimize thermal decomposition.[2]
Base Triethylamine, PyridineNon-nucleophilic bases prevent unwanted reactions with the chloroformate and are mild enough to avoid significant phenol deprotonation.[1]
Solvent Anhydrous Dichloromethane, THFAprotic solvents prevent reaction with the chloroformate and facilitate the reaction.
Atmosphere Inert (Nitrogen or Argon)Prevents moisture-induced hydrolysis of the chloroformate and oxidation of the phenol.

Common Side Products and Their Identification:

Side ProductPotential CauseAnalytical Signature (e.g., in 1H NMR)
O-Acylated IsomerHigh temperature, strong baseShift in the aromatic protons adjacent to the oxygen, absence of the phenolic -OH peak.
Di-substituted ProductExcess phenyl chloroformate, high temperatureAbsence of both -NH and -OH protons, integration of phenyl protons will be doubled.
Symmetrical UreaMoisture, isocyanate formationA new set of aromatic signals corresponding to the bis(2-chloro-4-hydroxyphenyl) moiety and a characteristic urea N-H signal.

IV. References

  • BenchChem. (n.d.). This compound. Retrieved from

  • Kucerova-Chlupacova, M., et al. (2015). Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methyl-carbamates. Molecules, 20(1), 1075-1087. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting & Optimization: Reducing Side Products in the Synthesis of N-Substituted Carbamates. Retrieved from

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Phenyl Carbamates in a Research Setting. Retrieved from

  • Gómez, L. A., et al. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 7(40), 35987–35995. Retrieved from [Link]

  • de Mattos, M. C. S., et al. (2021). Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance. Catalysts, 11(11), 1337. Retrieved from [Link]

Sources

Technical Support Center: Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate Degradation in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability and degradation of this compound in solution. As an important intermediate and potential impurity in the synthesis of pharmaceuticals like Lenvatinib, understanding its degradation profile is critical for analytical method development, formulation studies, and quality control.[1][2][3][4]

I. Understanding the Stability of this compound

This compound possesses several functional groups that are susceptible to degradation under various experimental conditions. The primary points of lability are the carbamate linkage, the phenolic hydroxyl group, and the chlorinated phenyl ring. The most common degradation pathway for carbamates is hydrolysis of the ester or amide linkage.[5][6]

II. Troubleshooting Guide: Common Issues in Degradation Studies

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Unexpectedly Rapid Degradation of the Compound

Question: I've prepared a stock solution of this compound in what I thought was a stable solvent, but I'm observing rapid degradation. What could be the cause?

Answer:

Several factors could be contributing to the rapid degradation of your compound. Let's break down the likely culprits:

  • pH of the Solution: The carbamate linkage is highly susceptible to hydrolysis, particularly under basic (alkaline) conditions.[5] Even seemingly neutral solvents can have a pH that promotes degradation. For instance, some grades of methanol can be slightly acidic.

    • Troubleshooting Steps:

      • Measure the pH of your solvent and any aqueous buffers used.

      • If possible, adjust the pH to a neutral or slightly acidic range (pH 4-6), where many carbamates exhibit greater stability.

      • Consider using a buffered solution to maintain a stable pH throughout your experiment.

  • Solvent Nucleophilicity: Solvents containing nucleophiles, such as methanol or ethanol, can participate in solvolysis reactions with the carbamate group, leading to degradation.

    • Troubleshooting Steps:

      • If you suspect solvent-mediated degradation, consider switching to a more inert solvent like acetonitrile or tetrahydrofuran (THF) for your stock solution.

      • Always use high-purity, HPLC-grade solvents to minimize reactive impurities.

  • Temperature: Elevated temperatures can accelerate the rate of hydrolysis and other degradation reactions.[5]

    • Troubleshooting Steps:

      • Store stock solutions at reduced temperatures (e.g., 2-8 °C or -20 °C) to slow down degradation.

      • When performing experiments, use a temperature-controlled autosampler and keep your working solutions on ice if they will be sitting for an extended period.

  • Presence of Contaminants: Trace amounts of acids, bases, or metal ions in your glassware or solvents can catalyze degradation.

    • Troubleshooting Steps:

      • Ensure all glassware is thoroughly cleaned and rinsed with high-purity water and the final solvent.

      • Use fresh, high-quality solvents and reagents.

Appearance of Multiple Unknown Peaks in HPLC Analysis

Question: During my stability study, I'm seeing several new peaks in my chromatogram that I can't identify. How can I determine if these are degradation products?

Answer:

The appearance of new peaks is a strong indicator of degradation. The primary degradation pathway for this compound is expected to be hydrolysis of the carbamate bond.

  • Expected Hydrolytic Degradation Products:

    • 2-chloro-4-hydroxyaniline: This is the product of the cleavage of the N-C(O) bond.

    • Phenol: This results from the cleavage of the O-C(O) bond.

  • Troubleshooting and Identification Workflow:

    • Forced Degradation Studies: To confirm that the new peaks are indeed degradation products, you can perform forced degradation studies. Exposing the compound to stress conditions (acid, base, oxidation, light, heat) will intentionally induce degradation and amplify the peaks of the degradants.

    • Mass Spectrometry (LC-MS): This is the most powerful tool for identifying unknown peaks. By obtaining the mass-to-charge ratio (m/z) of the new peaks, you can propose structures for the degradation products. For example, you would look for the molecular ions corresponding to 2-chloro-4-hydroxyaniline and phenol.

    • Reference Standards: If available, inject reference standards of the suspected degradation products to confirm their retention times and mass spectra.

    • Diode Array Detector (DAD/PDA): A DAD can provide UV spectra for each peak. Comparing the spectra of the unknown peaks to the parent compound can offer clues about structural similarities or changes.

  • Graphviz Diagram: Troubleshooting Workflow for Unknown Peaks

G start Multiple Unknown Peaks in HPLC forced_degradation Perform Forced Degradation (Acid, Base, Oxidative, Photo, Thermal) start->forced_degradation lc_ms Analyze by LC-MS (Determine m/z of new peaks) forced_degradation->lc_ms propose Propose Structures of Degradation Products lc_ms->propose confirm Confirm with Reference Standards (Retention Time & MS/MS matching) propose->confirm no_ref Characterize by NMR (If no reference standards available) propose->no_ref

Caption: Workflow for identifying unknown peaks in stability studies.

Inconsistent Results and Poor Reproducibility

Question: My degradation experiments are giving me inconsistent results from one day to the next. What could be causing this lack of reproducibility?

Answer:

Poor reproducibility in degradation studies often points to uncontrolled experimental variables. Here's a checklist to help you identify the source of the inconsistency:

  • Solution Preparation:

    • Are you using the same batch and grade of solvents and reagents for each experiment?

    • Are your stock solutions being stored properly and for the same duration before use? Carbamates can degrade even in the freezer over time if moisture is present.[4]

    • Is the initial concentration of your compound accurately prepared each time?

  • Environmental Factors:

    • Light Exposure: Is your experimental setup consistently protected from light? Phenyl carbamates can be susceptible to photodegradation.[7] Conduct experiments in amber vials or under low-light conditions.

    • Temperature Fluctuations: Are your samples maintained at a consistent temperature throughout the experiment, including any time spent in an autosampler?

  • Analytical Method:

    • Is your HPLC/UPLC system properly equilibrated before each run?

    • Are you using a stability-indicating method that can resolve the parent compound from all potential degradation products? If not, co-elution could be leading to inaccurate quantification.

  • Graphviz Diagram: Factors Affecting Reproducibility

G reproducibility Poor Reproducibility solution_prep Solution Preparation reproducibility->solution_prep environment Environmental Factors reproducibility->environment analytical Analytical Method reproducibility->analytical sub_solution Solvent/Reagent Variability Stock Solution Age Concentration Errors solution_prep->sub_solution sub_env Light Exposure Temperature Fluctuations environment->sub_env sub_analytical System Equilibration Method Specificity (Co-elution) analytical->sub_analytical

Caption: Key areas to investigate for poor experimental reproducibility.

III. FAQs: this compound Degradation

Q1: What are the most critical factors to control when studying the degradation of this compound?

A1: The most critical factors are pH, temperature, and light . The carbamate linkage is particularly sensitive to pH, with accelerated hydrolysis in basic conditions. Higher temperatures increase the rate of all degradation reactions. Exposure to UV light can induce photodegradation.

Q2: What is the likely primary degradation pathway?

A2: Hydrolysis of the carbamate ester linkage is the most probable primary degradation pathway. This will result in the formation of 2-chloro-4-hydroxyaniline and phenol .

Q3: What analytical techniques are best suited for monitoring the degradation of this compound?

A3: A stability-indicating HPLC or UPLC method with UV detection is the standard for quantifying the parent compound and its degradation products. LC-MS is invaluable for the identification of unknown degradants.

Q4: How can I perform a forced degradation study for this compound?

A4: A forced degradation study involves exposing the compound to various stress conditions to predict its degradation pathways. Here is a general protocol based on ICH guidelines and studies of related compounds like Lenvatinib:

Stress ConditionSuggested Protocol
Acid Hydrolysis Dissolve the compound in a suitable solvent (e.g., acetonitrile/water) and add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) and sample at various time points. Neutralize the sample before injection.
Base Hydrolysis Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Incubate at room temperature or a slightly elevated temperature, sampling at various time points. Neutralize the sample before injection.
Oxidative Degradation Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature, protected from light, and sample over time.
Photodegradation Expose a solution of the compound to a light source that provides both UV and visible light (e.g., a photostability chamber with an output of 1.2 million lux hours and 200 watt hours/square meter). Analyze a control sample stored in the dark.
Thermal Degradation Expose a solid sample of the compound to dry heat (e.g., 80°C) for a specified period. Also, test a solution at a similar temperature.

Q5: My compound seems stable in solution, but I'm concerned about degradation in the solid state. How should I store it?

A5: While many carbamates are relatively stable as solids, they can be susceptible to hydrolysis if exposed to moisture. Store the solid compound in a tightly sealed container in a desiccator to protect it from humidity. For long-term storage, refrigeration or freezing in a desiccated environment is recommended.

IV. Experimental Protocols

Protocol 1: General Stability-Indicating HPLC Method

This is a starting point for developing a stability-indicating method. Optimization will be required for your specific instrumentation and requirements.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

Protocol 2: Sample Preparation for Forced Degradation Studies
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Working Solution: Dilute the stock solution to a working concentration of approximately 100 µg/mL with a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid: Mix 1 mL of the working solution with 1 mL of 0.2 M HCl.

    • Base: Mix 1 mL of the working solution with 1 mL of 0.2 M NaOH.

    • Oxidation: Mix 1 mL of the working solution with 1 mL of 6% H₂O₂.

  • Incubation: Incubate the stressed samples as described in the forced degradation table.

  • Sampling and Quenching: At each time point, withdraw an aliquot and immediately neutralize it (for acid and base samples) with an equimolar amount of base or acid, respectively. Dilute with the mobile phase to an appropriate concentration for HPLC analysis.

V. References

  • Pharmaffiliates. (n.d.). Lenvatinib-impurities. Retrieved from [Link]

  • Veeprho. (n.d.). This compound | CAS 796848-80-1. Retrieved from [Link]

  • Zertal, A., Jacquet, M., Lavédrine, B., & Sehili, T. (2005). Photodegradation of chlorinated pesticides dispersed on sand. Chemosphere, 58(10), 1431–1437. Retrieved from [Link]

  • SynZeal. (n.d.). Lenvatinib Impurities. Retrieved from [Link]

  • Vacondio, F., Silva, C., Mor, M., & Testa, B. (2010). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. Drug Metabolism Reviews, 42(4), 551-589. Retrieved from [Link]

  • ResearchGate. (2015). Any advice about the stability of ester and carbamate containing compounds?. Retrieved from [Link]

  • Ufarté, L., Laville, E., Duquesne, S., Potocki-Veronese, G., & Comtat, M. (2018). Discovery of carbamate degrading enzymes by functional metagenomics. PLoS One, 13(1), e0192142. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Potential Kinase Modulator

In the landscape of targeted cancer therapy, the exploration of novel small molecules that can modulate kinase activity remains a cornerstone of drug discovery. Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate is a compound of significant interest, recognized primarily as a crucial building block in the synthesis of Lenvatinib, a clinically approved multi-target tyrosine kinase inhibitor.[1][2][3] While detailed public data on its specific kinase inhibitory profile is limited, its structural contribution to a potent therapeutic agent suggests inherent biological activity.[1] One source indicates it exhibits inhibitory concentrations (IC50) in the low micromolar range against certain receptor tyrosine kinases (RTKs).

This guide provides a comparative analysis of this compound against its direct derivative, Lenvatinib, and two other prominent multi-kinase inhibitors: Sorafenib and Dasatinib. By examining the established profiles of these drugs, we can infer the potential mechanisms and therapeutic value of this compound and outline the experimental strategies required for its comprehensive characterization.

Comparative Analysis of Kinase Inhibitor Profiles

Sorafenib and Dasatinib offer broader comparative contexts. Sorafenib targets the RAF/MEK/ERK pathway and key RTKs like VEGFR and Platelet-Derived Growth Factor Receptor (PDGFR).[8][9] Dasatinib is a potent inhibitor of the BCR-ABL fusion protein and the SRC family kinases.[10][11]

Kinase TargetThis compound IC50 (nM)Lenvatinib IC50 (nM)Sorafenib IC50 (nM)Dasatinib IC50 (nM)
VEGFR1 (FLT1) Not Publicly Available4.7[7], 22[12]15[13], 26[8]>10,000
VEGFR2 (KDR) Not Publicly Available3.0[7], 4[12]90[14]16
VEGFR3 (FLT4) Not Publicly Available2.3[7], 5.2[12]20[14]>10,000
FGFR1 Not Publicly Available61[7]580[14]11
PDGFRα Not Publicly Available29[7]-28
PDGFRβ Not Publicly Available39[12]57[9]28
c-KIT Not Publicly Available85[7]68[9]11
RET Not Publicly Available6.4[7]43[9]11
Raf-1 Not Publicly Available-6[14]>10,000
B-Raf Not Publicly Available-22[14]>10,000
BCR-ABL Not Publicly Available--0.6 - 1.5[15]
c-SRC Not Publicly Available->10,0000.5[10]

Note: IC50 values can vary based on experimental conditions. Data is compiled from multiple sources for comparison.

Signaling Pathways and Mechanisms of Action

Lenvatinib, and by extension its precursor, likely exerts its anti-tumor effects by disrupting key signaling cascades. The inhibition of VEGFR and FGFR pathways is critical for blocking angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[16][17]

Kinase_Inhibitor_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K FGFR FGFR FGFR->PLCg RAS RAS FGFR->RAS PLCg->RAS RAF RAF RAS->RAF AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Angiogenesis) AKT->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Lenvatinib Lenvatinib (Structurally related to Phenyl N-(2-chloro-4- hydroxyphenyl)carbamate) Lenvatinib->VEGFR Lenvatinib->FGFR

Caption: VEGFR and FGFR signaling pathways inhibited by Lenvatinib.

Experimental Protocols for Inhibitor Characterization

To empirically determine the activity of a novel compound like this compound, a series of well-established in vitro assays are essential.

In Vitro Kinase Activity Assay (Luminescence-Based)

This biochemical assay quantifies the enzymatic activity of a purified kinase and the inhibitory effect of a test compound by measuring ATP consumption.

Causality Behind Experimental Choices: This assay directly measures the compound's effect on the kinase's catalytic activity. The use of a luminescence-based readout for ADP production provides high sensitivity and a broad dynamic range, suitable for high-throughput screening and accurate IC50 determination.

Kinase_Assay_Workflow A Compound Dilution (e.g., Phenyl N-(2-chloro-4- hydroxyphenyl)carbamate) B Add Kinase and Substrate A->B C Initiate Reaction with ATP B->C D Incubate at 30°C C->D E Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) D->E F Add Kinase Detection Reagent (Converts ADP to ATP, generates light) E->F G Measure Luminescence F->G H Data Analysis (IC50 determination) G->H

Caption: Workflow for a luminescence-based kinase activity assay.

Step-by-Step Methodology:

  • Compound Preparation: Create a serial dilution of this compound in 100% DMSO.

  • Reaction Setup: In a 384-well plate, add the test compound, purified kinase, and substrate peptide in a suitable kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • Initiation: Start the kinase reaction by adding a predetermined concentration of ATP.

  • Incubation: Allow the reaction to proceed for 60 minutes at 30°C.

  • ATP Depletion: Stop the reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent. This converts the ADP generated during the kinase reaction back to ATP, which is then used by a luciferase/luciferin system to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.

  • Analysis: Plot the luminescence against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cell-Based Viability Assay (MTT Assay)

This assay assesses the effect of a compound on the metabolic activity of living cells, serving as an indicator of cell viability and proliferation.

Causality Behind Experimental Choices: Moving from a biochemical to a cellular context is crucial to assess a compound's ability to cross the cell membrane and engage its target in a more complex biological system. The MTT assay is a robust, colorimetric method that is widely used to evaluate the cytotoxic or cytostatic effects of potential therapeutic agents.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate for 24h (Attachment) A->B C Treat with Compound Dilutions B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h (Formazan crystal formation) E->F G Add Solubilization Solution (e.g., DMSO or SDS) F->G H Measure Absorbance (570 nm) G->H I Data Analysis (GI50 determination) H->I

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate a chosen cancer cell line (e.g., one known to be dependent on VEGFR or FGFR signaling) in a 96-well plate at an appropriate density and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include untreated and vehicle-only (DMSO) controls.

  • Incubation: Incubate the cells for a period of 48 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Formation: Incubate for 4 hours to allow formazan crystals to form.

  • Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot against the log of the compound concentration to determine the half-maximal growth inhibitory concentration (GI50).

Conclusion

This compound represents an intriguing chemical entity with potential as a kinase inhibitor, underscored by its role as a key intermediate in the synthesis of the multi-kinase inhibitor Lenvatinib. While direct, quantitative data on its inhibitory profile is not widely available, its structural relationship to Lenvatinib suggests a likely mechanism of action targeting key receptor tyrosine kinases involved in angiogenesis and tumor proliferation, such as VEGFR and FGFR.

A comprehensive evaluation, employing the detailed biochemical and cell-based assays outlined in this guide, is necessary to fully elucidate its potency, selectivity, and therapeutic potential. Such studies would not only characterize this compound as a standalone agent but could also provide valuable structure-activity relationship insights for the design of next-generation kinase inhibitors.

References

  • Eisai Inc. (2022). LENVIMA® (lenvatinib) prescribing information. [Link]

  • Wikipedia. (n.d.). Lenvatinib. [Link]

  • Caballero, R., & De Vita, F. (2020). Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment. Journal of Clinical Medicine, 9(8), 2465. [Link]

  • Stjepanovic, N., & Capdevila, J. (2014). Multikinase inhibitors in the treatment of thyroid cancer: specific role of lenvatinib. Biologics: Targets and Therapy, 8, 129–139. [Link]

  • Synapse. (2024). What is the mechanism of Lenvatinib mesylate?. [Link]

  • PubMed. (2021). The action and resistance mechanisms of Lenvatinib in liver cancer. [Link]

  • Wilhelm, S. M., et al. (2008). Sorafenib for the treatment of unresectable hepatocellular carcinoma. Expert Opinion on Investigational Drugs, 17(5), 777-786. [Link]

  • Oncology Central. (2015). Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. [Link]

  • Houghton, P. J., et al. (2012). Initial Testing (Stage 1) of the Multi-targeted Kinase Inhibitor Sorafenib by the Pediatric Preclinical Testing Program. Pediatric Blood & Cancer, 58(1), 104-110. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Smalley, K. S. M., et al. (2008). Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. Cancer Research, 68(18), 7515-7524. [Link]

  • Tohyama, O., et al. (2014). Antitumor Activity of Lenvatinib (E7080): An Angiogenesis Inhibitor That Targets Multiple Receptor Tyrosine Kinases in Preclinical Human Thyroid Cancer Models. Journal of Thyroid Research, 2014, 638747. [Link]

  • Hantschel, O., et al. (2014). Real-Time Analysis of Imatinib- and Dasatinib-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin. PLoS ONE, 9(9), e107367. [Link]

  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(10), 3540-3549. [Link]

  • Li, J., et al. (2010). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Drug Metabolism and Disposition, 38(8), 1242-1250. [Link]

  • Google Patents. (2020).
  • European Patent Office. (2020). EP 3620452 A1 - PROCESS FOR THE PREPARATION OF LENVATINIB. [Link]

  • Lee, H., et al. (2020). Synergistic Effects of Lenvatinib (E7080) and MEK Inhibitors against Anaplastic Thyroid Cancer in Preclinical Models. Cancers, 12(11), 3123. [Link]

  • Pharmaffiliates. (n.d.). This compound. [Link]

  • ResearchGate. (n.d.). The IC50 values of Lenvatinib on HCC cells. [Link]

  • ResearchGate. (n.d.). Three-step synthesis of lenvatinib 50 synthesized from simple starting materials. [Link]

  • Google Patents. (2020).
  • PubChem. (n.d.). Phenyl N-hydroxycarbamate. [Link]

Sources

A Comparative Guide to the Kinase Inhibitory Profile of Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate and Related Multi-Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate is a key chemical intermediate in the synthesis of Lenvatinib, a potent multi-targeted tyrosine kinase inhibitor.[1][2] While the direct kinase inhibitory activity of this compound is not extensively documented in publicly available literature, its structural contribution to Lenvatinib suggests its importance in the broader field of kinase inhibitor development. This guide provides a comparative analysis of the inhibitory profile of Lenvatinib, as a representative downstream product, against key oncogenic kinases. Furthermore, we will compare its potency with another well-established multi-kinase inhibitor, Sorafenib, and provide detailed experimental protocols for determining kinase inhibition, offering researchers a comprehensive resource for their own investigations.

Lenvatinib is an oral receptor tyrosine kinase inhibitor that targets vascular endothelial growth factor (VEGF) receptors 1-3, fibroblast growth factor (FGF) receptors 1-4, platelet-derived growth factor receptor-alpha (PDGFRα), as well as the KIT and RET proto-oncogenes.[1][3][4][5][6] This broad-spectrum activity allows it to disrupt multiple signaling pathways involved in tumor growth and angiogenesis.

Comparative Analysis of Kinase Inhibition

To provide a clear perspective on the potency of Lenvatinib, its half-maximal inhibitory concentrations (IC50) against various kinases are presented below, alongside those of Sorafenib, another multi-kinase inhibitor that targets several of the same pathways.[7][8]

Kinase TargetLenvatinib IC50 (nM)Sorafenib IC50 (nM)
VEGFR1 (Flt-1)4.726
VEGFR2 (KDR)3.090
VEGFR3 (Flt-4)2.320
FGFR161580
FGFR227-
FGFR352-
FGFR443-
PDGFRα29-
PDGFRβ-57
c-Kit8568
RET6.443
Raf-1-6
B-Raf-22

Table 1: Comparison of in vitro IC50 values for Lenvatinib and Sorafenib against a panel of kinases. Data compiled from multiple sources.[5][7][8]

The data clearly indicates that Lenvatinib is a highly potent inhibitor of VEGFR and FGFR families, with nanomolar efficacy. Its activity against these receptor tyrosine kinases is central to its anti-angiogenic and anti-tumor effects.

Signaling Pathway Context: The Role of VEGFR Inhibition

The inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs) is a critical mechanism of action for Lenvatinib. VEGFRs, particularly VEGFR2, are key mediators of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. The binding of VEGF to its receptor triggers a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. By blocking the ATP-binding site of the VEGFR kinase domain, inhibitors like Lenvatinib prevent receptor autophosphorylation and the subsequent activation of these pro-angiogenic pathways.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitor Point of Inhibition VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF AKT Akt PI3K->AKT Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis Lenvatinib Lenvatinib Lenvatinib->VEGFR2 Inhibits ATP Binding

Caption: VEGFR2 signaling pathway and the point of Lenvatinib inhibition.

Experimental Protocols for Kinase Inhibition Assays

Determining the IC50 value of a compound against a specific kinase requires a robust and reproducible in vitro assay. Below are detailed, step-by-step methodologies for assessing the inhibitory activity against three of the key targets of Lenvatinib: VEGFR2, FGFR1, and PDGFRβ. These protocols are based on luminescence-based ATP consumption assays, a common and reliable method for quantifying kinase activity.

General Experimental Workflow

The overall workflow for these kinase assays is similar and can be visualized as follows:

Kinase_Assay_Workflow Start Start Prep_Reagents Prepare Reagents: - Kinase Buffer - ATP Solution - Substrate - Inhibitor Dilutions Start->Prep_Reagents Plate_Setup Plate Setup: - Add Master Mix (Buffer, ATP, Substrate) - Add Inhibitor/Control Prep_Reagents->Plate_Setup Add_Enzyme Add Kinase Enzyme Plate_Setup->Add_Enzyme Incubate_Reaction Incubate at 30°C (e.g., 45-60 min) Add_Enzyme->Incubate_Reaction Stop_Reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubate_Reaction->Stop_Reaction Incubate_Stop Incubate at RT (e.g., 40 min) Stop_Reaction->Incubate_Stop Detect_Signal Detect Signal: Add Kinase Detection Reagent Incubate_Stop->Detect_Signal Incubate_Detect Incubate at RT (e.g., 30 min) Detect_Signal->Incubate_Detect Read_Luminescence Read Luminescence Incubate_Detect->Read_Luminescence Analyze_Data Data Analysis: Calculate % Inhibition & IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: General workflow for a luminescence-based kinase assay.

Detailed Protocol: VEGFR2 Kinase Assay

This protocol is adapted from commercially available kinase assay kits.[9][10][11]

Materials:

  • Recombinant Human VEGFR2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP (500 µM)

  • PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))

  • Test Inhibitor (e.g., this compound, Lenvatinib)

  • Kinase-Glo® MAX or ADP-Glo™ Kinase Assay Reagents

  • White 96-well plate

  • Microplate reader capable of luminescence detection

Procedure:

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare 1x Kinase Buffer by diluting the 5x stock with nuclease-free water.

    • Prepare serial dilutions of the test inhibitor in 1x Kinase Buffer. The final DMSO concentration should be consistent across all wells.

  • Master Mixture Preparation:

    • For each 25 µL reaction, prepare a master mixture containing:

      • 6 µL of 5x Kinase Buffer

      • 1 µL of 500 µM ATP

      • 1 µL of 50x PTK substrate

      • 17 µL of sterile deionized water

  • Plate Setup:

    • Add 25 µL of the master mixture to each well of a white 96-well plate.

    • Test Wells: Add 5 µL of the diluted inhibitor solutions.

    • Positive Control (No Inhibitor): Add 5 µL of 1x Kinase Buffer with the same DMSO concentration as the test wells.

    • Blank (No Enzyme): Add 5 µL of 1x Kinase Buffer.

  • Enzyme Addition:

    • Dilute the recombinant VEGFR2 enzyme to the desired concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.

    • To the "Test Wells" and "Positive Control" wells, add 20 µL of the diluted VEGFR2 enzyme.

    • To the "Blank" wells, add 20 µL of 1x Kinase Buffer.

  • Kinase Reaction:

    • Mix the plate gently and incubate at 30°C for 45 minutes.

  • Luminescence Detection (using Kinase-Glo® MAX):

    • After the incubation, add 50 µL of Kinase-Glo® MAX reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the blank values from all other readings.

    • Calculate the percentage of kinase activity remaining in the presence of the inhibitor compared to the positive control.

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Detailed Protocol: FGFR1 Kinase Assay

This protocol is based on established methods for FGFR1 kinase assays.[12][13][14][15][16]

Materials:

  • Recombinant Human FGFR1 (GST-tagged)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)

  • ATP

  • Peptide Substrate (e.g., poly[Glu:Tyr] (4:1))

  • Test Inhibitor

  • ADP-Glo™ Kinase Assay Reagents

  • White 384-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test inhibitor.

    • Prepare the kinase/antibody mixture and tracer solution as per the manufacturer's instructions for LanthaScreen™ or a similar FRET-based assay, or prepare reagents for an ADP-Glo™ assay.

  • Assay Plate Setup (for ADP-Glo™):

    • Add 5 µL of the test compound to the appropriate wells.

    • Add 5 µL of the FGFR1 enzyme solution.

    • Add 5 µL of the ATP/substrate mixture to initiate the reaction.

  • Kinase Reaction:

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Read the luminescence on a microplate reader.

    • Calculate the IC50 value as described for the VEGFR2 assay.

Detailed Protocol: PDGFRβ Kinase Assay

This protocol is a representative method for assessing PDGFRβ inhibition.[17][18][19][20][21]

Materials:

  • Recombinant Human PDGFRβ (GST-tagged)

  • Kinase Buffer

  • ATP

  • Substrate Peptide

  • Test Inhibitor

  • ADP-Glo™ Kinase Assay Reagents

  • White 96 or 384-well plate

  • Microplate reader

Procedure:

  • Reagent and Plate Setup: Follow a similar procedure as for the FGFR1 assay, preparing the necessary reagents and setting up the assay plate with the inhibitor, enzyme, and ATP/substrate mixture.

  • Kinase Reaction: Incubate the reaction mixture at room temperature for 60 minutes.

  • Signal Generation and Detection:

    • Add ADP-Glo™ Reagent and incubate for 40 minutes.

    • Add Kinase Detection Reagent and incubate for 30 minutes.

  • Data Analysis:

    • Measure the luminescence and calculate the IC50 values as previously described.

Conclusion

While direct inhibitory data for this compound is sparse, its role as a precursor to Lenvatinib provides a strong rationale for its investigation in kinase inhibitor discovery programs. The comparative data and detailed protocols provided in this guide offer a solid foundation for researchers to evaluate the potential of this and other novel compounds against key oncogenic kinases. By understanding the inhibitory profiles of established drugs like Lenvatinib and employing robust assay methodologies, the scientific community can continue to advance the development of next-generation targeted cancer therapies.

References

  • Lenvantinib: A Tyrosine Kinase Inhibitor of VEGFR 1-3, FGFR 1-4, PDGFRα, KIT and RET. (URL: [Link])

  • Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization. (URL: [Link])

  • This compound | CAS 796848-80-1 - Veeprho. (URL: [Link])

  • Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment. (URL: [Link])

  • Lenvatinib: a Receptor Tyrosine Kinase Inhibitor. (URL: [Link])

  • VEGFR2(KDR) Kinase Assay Kit. (URL: [Link])

  • Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. (URL: [Link])

  • FGFR1 Kinase Assay Service. (URL: [Link])

  • Platelet-Derived Growth Factor Receptors α and β Reporter Assay System (PDGFRα/β). (URL: [Link])

  • Development of a Fully Human Anti-PDGFRβ Antibody That Suppresses Growth of Human Tumor Xenografts and Enhances Antitumor Activity of an Anti-VEGFR2 Antibody. (URL: [Link])

  • Specific targeting of PDGFRβ in the stroma inhibits growth and angiogenesis in tumors with high PDGF-BB expression. (URL: [Link])

Sources

A Preclinical Head-to-Head: Sorafenib vs. a Lenvatinib Precursor in Hepatocellular Carcinoma Models

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Development Professionals

Introduction: The Evolving Landscape of HCC Systemic Therapy

Hepatocellular Carcinoma (HCC) presents a formidable challenge in oncology, characterized by a complex molecular landscape and limited therapeutic options for advanced disease. For a decade, the multi-kinase inhibitor sorafenib was the sole approved first-line systemic therapy, setting the benchmark for treatment. However, the therapeutic landscape is evolving, with new agents demonstrating comparable or superior efficacy. This guide provides a deep, preclinical comparison between the established incumbent, sorafenib, and Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate.

While direct preclinical studies on this compound in HCC models are not publicly documented, its significance is profound: it is a critical chemical intermediate in the synthesis of lenvatinib, a potent multi-kinase inhibitor that has emerged as a new standard of care in first-line treatment for unresectable HCC.[1] Therefore, this guide will analyze the precursor's role by comparing the well-established preclinical and clinical profiles of the final drug products: sorafenib and lenvatinib .

The Incumbent: Sorafenib's Mechanism of Action

Sorafenib is a bi-aryl urea compound that exerts its anti-tumor effects through a dual mechanism: inhibiting tumor cell proliferation and tumor angiogenesis.[2] It blocks the serine/threonine kinase Raf-1 and B-Raf, key components of the RAF/MEK/ERK signaling pathway, thereby directly impeding cancer cell growth.[3] Concurrently, it targets the receptor tyrosine kinases (RTKs) VEGFR-2, VEGFR-3, and PDGFR-β, which are crucial for the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[2][3]

Sorafenib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR-2/3 Ras Ras VEGFR->Ras PDGFR PDGFR-β PDGFR->Ras Raf Raf-1 / B-Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Angiogenesis) ERK->Proliferation Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->PDGFR Sorafenib->Raf

The Challenger: this compound & Lenvatinib

This compound serves as a key building block for lenvatinib. The final compound, lenvatinib, is also an oral multi-kinase inhibitor but possesses a distinct and broader target profile compared to sorafenib.[4] Lenvatinib potently inhibits VEGFR-1, -2, and -3, and PDGFRα. Crucially, it also demonstrates strong inhibitory activity against Fibroblast Growth Factor Receptors (FGFR) 1-4, KIT, and RET proto-oncogenes.[5][6] The inhibition of the FGFR signaling pathway, which is implicated in tumor cell proliferation, survival, and resistance to anti-VEGF therapies, is a key mechanistic differentiator from sorafenib.[2][4]

Lenvatinib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR-1/2/3 Downstream Downstream Signaling (Ras/MAPK, PI3K/AKT, etc.) VEGFR->Downstream FGFR FGFR-1/2/3/4 FGFR->Downstream PDGFR PDGFRα PDGFR->Downstream KIT_RET KIT / RET KIT_RET->Downstream Tumorigenesis Gene Transcription (Proliferation, Angiogenesis, Survival) Downstream->Tumorigenesis Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFR Lenvatinib->KIT_RET

Preclinical Performance: A Head-to-Head Data Synthesis

Direct preclinical comparisons have illuminated the functional consequences of the differing target profiles between sorafenib and lenvatinib. The REFLECT trial, a pivotal phase 3 non-inferiority study, established lenvatinib's standing in the clinical setting and was supported by extensive preclinical data.[7][8]

In Vitro Efficacy: Anti-proliferative Activity

In vitro assays using various HCC cell lines are fundamental for determining a compound's direct anti-proliferative effects. The half-maximal inhibitory concentration (IC50) is a key metric. While specific IC50 values can vary by study and cell line, the general trend indicates that both drugs are active in the low micromolar range. Lenvatinib's additional targeting of the FGFR pathway may confer superior activity in HCC cell lines with aberrant FGFR signaling.

MetricSorafenibLenvatinibRationale & Significance
Primary Targets Raf-1, B-Raf, VEGFR-2/3, PDGFR-β[2]VEGFR-1/2/3, FGFR-1/2/3/4, PDGFRα, KIT, RET[5][6]Lenvatinib's broader target profile, especially FGFR inhibition, may overcome certain resistance mechanisms.
Progression-Free Survival (PFS) Median: 3.7 months[9]Median: 7.4 months[9]The significant PFS advantage for lenvatinib suggests more durable disease control in the preclinical and clinical settings.
Objective Response Rate (ORR) 9% (mRECIST)[9]24% (mRECIST)[9]Lenvatinib's higher response rate indicates a greater capacity to induce tumor shrinkage, a key endpoint in clinical trials.

Data synthesized from the pivotal REFLECT trial results as reported in multiple sources.[8][9]

In Vivo Models: Tumor Growth Inhibition

Patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunodeficient mice, offer a more clinically relevant system to test drug efficacy.[10] Studies comparing the two drugs in such models have shown that both effectively inhibit tumor growth, though some evidence suggests lenvatinib may have more prominent anti-tumor effects in certain contexts.[10][11]

ParameterSorafenibLenvatinibRationale & Significance
Tumor Growth Inhibition Significant inhibition observed in HCC xenografts.[12]Significant inhibition, potentially superior in immunocompetent models.[10][11]Lenvatinib's effect on the tumor micro-environment, including immune cell infiltration, might contribute to its potent in vivo activity.
Median Overall Survival (OS) 12.3 months[13]13.6 months[13]Lenvatinib demonstrated non-inferiority to sorafenib for OS, meeting the primary endpoint of the REFLECT trial.

Data synthesized from the pivotal REFLECT trial results as reported in multiple sources.[8][13]

Experimental Methodologies: Self-Validating Protocols

To generate the type of robust, comparative data discussed above, rigorous and well-controlled experimental protocols are essential.

In Vitro Drug Screening Workflow

InVitro_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Culture 1. Culture HCC Cells (e.g., HepG2, Huh7) Seed 2. Seed Cells in 96-well plates Culture->Seed Treat 3. Add Drug Dilutions (Sorafenib vs. Lenvatinib) + Vehicle Control Seed->Treat Incubate 4. Incubate (e.g., 72 hours) Treat->Incubate Assay 5. Perform Viability Assay (e.g., MTT, CellTiter-Glo) Incubate->Assay Readout 6. Measure Signal (Absorbance/Luminescence) Assay->Readout Analyze 7. Calculate IC50 & Plot Dose-Response Curves Readout->Analyze

Protocol: Cell Viability (MTT Assay)

  • Cell Seeding: Seed HCC cells (e.g., HepG2, Huh7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Drug Preparation: Prepare serial dilutions of sorafenib and lenvatinib in appropriate cell culture medium. A vehicle control (e.g., DMSO) must be included.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 72 hours. Rationale: A 72-hour period is typically sufficient to observe significant anti-proliferative effects.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control wells and plot the results as percent viability versus drug concentration to calculate the IC50 value.

Protocol: In Vivo HCC Xenograft Model
  • Cell Preparation: Harvest a robust culture of HCC cells (e.g., Huh7) and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5x10^7 cells/mL. Rationale: Matrigel provides a supportive extracellular matrix, improving tumor engraftment and growth consistency.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (5x10^6 cells) into the flank of 6-8 week old immunodeficient mice (e.g., NOD/SCID or athymic nude mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, Sorafenib 30 mg/kg, Lenvatinib 10 mg/kg). Rationale: Randomization at a specific tumor volume ensures that treatment begins on a homogenous population, reducing variability.

  • Treatment Administration: Administer drugs daily via oral gavage for a predetermined period (e.g., 21 days). Monitor animal weight and health status daily as a measure of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor volume and weight.

  • Analysis: Compare the average tumor volume and weight between the treatment groups and the vehicle control group to determine the percentage of tumor growth inhibition (TGI).

Discussion and Future Perspectives

The preclinical data, strongly supported by clinical trial outcomes, reveal that while both sorafenib and lenvatinib are effective inhibitors of HCC, they are not interchangeable. Lenvatinib's broader kinase inhibition profile, particularly its potent activity against the FGFR family, likely contributes to its superior progression-free survival and objective response rates.[10][14] The higher response rate observed with lenvatinib may be particularly advantageous for patients with bulky tumors where cytoreduction is a primary goal.[15]

The choice between these agents in a research setting depends on the specific scientific question. Sorafenib remains a critical benchmark compound against which new therapies are measured. Lenvatinib, on the other hand, represents a more recent standard of care and is an appropriate comparator for novel agents aiming to improve upon current therapies, especially those targeting pathways of resistance to VEGF-inhibition, such as the FGF/FGFR axis.

The journey from a chemical precursor like this compound to a clinically approved drug like lenvatinib underscores the intricate process of drug development. Future research will continue to dissect the molecular mechanisms of resistance to these agents and explore rational combinations, for instance with immune checkpoint inhibitors, to further improve outcomes for patients with advanced hepatocellular carcinoma.

References

  • The Role of Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma: An Update. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Sorafenib in advanced hepatocellular carcinoma: current status and future perspectives. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Treatment of Hepatocellular Carcinoma With Lenvatinib. (2019). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Mechanism of Action (MOA) of LENVIMA® (lenvatinib). (n.d.). LENVIMA (lenvatinib). Retrieved January 17, 2026, from [Link]

  • Lenvatinib. (2024). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Lenvatinib Impurities and Related Compound. (n.d.). Veeprho. Retrieved January 17, 2026, from [Link]

  • Comparing Sorafenib and Lenvatinib for the Frontline Treatment of Advanced HCC. (2019). Targeted Oncology. Retrieved January 17, 2026, from [Link]

  • Efficacy and safety comparison between Lenvatinib and Sorafenib in hepatocellular carcinoma treatment: a systematic review and meta-analysis of real-world study. (2023). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Efficacy and safety of lenvatinib versus sorafenib in first-line treatment of advanced hepatocellular carcinoma: A meta-analysis. (2022). Frontiers. Retrieved January 17, 2026, from [Link]

  • Lenvatinib vs sorafenib: for first line treatment in HCC? (2022). Drugs.com. Retrieved January 17, 2026, from [Link]

  • A Comparison of Lenvatinib versus Sorafenib in the First-Line Treatment of Unresectable Hepatocellular Carcinoma: Selection Criteria to Guide Physician's Choice in a New Therapeutic Scenario. (2021). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Comparing Sorafenib and Lenvatinib for the Frontline Treatment of Advanced HCC. (2019). YouTube. Retrieved January 17, 2026, from [Link]

  • Lenvatinib vs sorafenib in unresectable HCC: an interview with Arndt Vogel. (2017). Oncology Central. Retrieved January 17, 2026, from [Link]

  • Lenvatinib Demonstrates Positive Results vs Sorafenib Across All Endpoints in First-Line Phase 3 Non-inferiority Trial of Unresectable Hepatocellular Carcinoma (uHCC). (2017). Eisai. Retrieved January 17, 2026, from [Link]

  • Real-World Lenvatinib Versus Sorafenib in Patients With Advanced Hepatocellular Carcinoma: A Propensity Score Matching Analysis. (2021). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

Sources

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate and its Analogs in Receptor Tyrosine Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex world of kinase inhibitors, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparative analysis of Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate, a key pharmacophore and a precursor to the multi-kinase inhibitor Lenvatinib. We will delve into its structure-activity relationships (SAR), compare it with hypothetical and known analogs, and provide the experimental frameworks necessary to validate these findings.

The Central Scaffold: Deconstructing this compound

This compound serves as a pivotal building block in the synthesis of potent receptor tyrosine kinase (RTK) inhibitors.[1] Its mechanism of action lies in its ability to modulate various signaling pathways crucial for cell proliferation, differentiation, and survival by inhibiting these kinases.[1] The core structure of this compound presents several key features that are ripe for SAR exploration: the phenyl ring, the carbamate linker, and the substituted hydroxyphenyl ring.

The molecular architecture consists of two aromatic rings connected by a carbamate functional group. The chloro and hydroxyl substituents on one of the phenyl rings introduce significant steric and electronic considerations.[1]

Structure-Activity Relationship (SAR) Insights: A Comparative Analysis

While specific, publicly available SAR data for a wide range of direct analogs of this compound is limited, we can infer critical relationships based on established principles of medicinal chemistry and SAR studies of similar N-aryl carbamate-containing kinase inhibitors. The following sections will compare the parent compound with hypothetical analogs to elucidate the role of each structural component.

The Significance of the 2-Chloro and 4-Hydroxyl Substituents

The substitution pattern on the N-phenyl ring is critical for activity. SAR studies on other N-aryl carbamates have consistently demonstrated that halogen substitutions, particularly chlorine and bromine, on the phenyl ring can significantly enhance biological potency, such as in antifungal agents.[2][3]

Table 1: Postulated Impact of Substitutions on the N-Phenyl Ring on Kinase Inhibitory Activity

CompoundR1R2Expected Impact on Kinase InhibitionRationale
Parent Compound ClOHHigh The chloro group likely contributes to favorable interactions within the kinase active site through halogen bonding and by influencing the overall electronic properties. The hydroxyl group can act as a hydrogen bond donor, a key interaction for anchoring the inhibitor.
Analog 1HOHModerate Removal of the chloro group may lead to a loss of specific hydrophobic or halogen bonding interactions, potentially reducing potency.
Analog 2ClHLow to Moderate The absence of the 4-hydroxyl group would eliminate a critical hydrogen bonding interaction, likely leading to a significant drop in affinity for the target kinase.
Analog 3BrOHHigh Bromine, being larger and more polarizable than chlorine, could potentially form stronger halogen bonds, possibly leading to enhanced potency.
Analog 4FOHModerate to High Fluorine's high electronegativity could influence the electronic landscape of the ring, but its smaller size might result in less optimal steric interactions compared to chlorine.
Analog 5CH3OHLow to Moderate The replacement of an electron-withdrawing chloro group with an electron-donating methyl group would alter the electronic properties and could introduce steric clashes, likely reducing activity.
The Role of the Phenylcarbamate Moiety

The phenylcarbamate linker is not merely a spacer; it plays a crucial role in orienting the two phenyl rings and participates in hydrogen bonding interactions. The carbamate's carbonyl oxygen and N-H group are potential hydrogen bond acceptors and donors, respectively. Modifications to this linker would likely have a profound impact on the molecule's ability to bind to the kinase active site.

Experimental Validation: Protocols for Comparative Analysis

To empirically validate the SAR hypotheses presented above, a systematic approach involving synthesis and in vitro biological evaluation is necessary.

General Synthesis of this compound Analogs

The synthesis of the parent compound and its analogs can be achieved through a straightforward reaction between the appropriately substituted aniline and phenyl chloroformate or a substituted phenyl chloroformate.

Step-by-Step Synthesis Protocol:

  • Dissolution: Dissolve the substituted 2-amino-5-halophenol (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.2 equivalents), to the reaction mixture to act as an acid scavenger.

  • Acylation: Slowly add the desired phenyl chloroformate (1.1 equivalents) to the stirred solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired phenyl carbamate analog.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products Substituted_Aniline Substituted 2-Amino-5-halophenol Reaction Acylation Substituted_Aniline->Reaction 1 eq. Phenyl_Chloroformate Phenyl Chloroformate Phenyl_Chloroformate->Reaction 1.1 eq. Solvent Aprotic Solvent (e.g., DCM) Solvent->Reaction Base Base (e.g., Triethylamine) Base->Reaction 1.2 eq. Product Phenyl Carbamate Analog Reaction->Product Byproduct Triethylammonium Chloride Reaction->Byproduct

Caption: General synthetic scheme for Phenyl Carbamate analogs.

In Vitro Kinase Inhibition Assay

To compare the biological activity of the synthesized analogs, a robust in vitro kinase inhibition assay is essential. The following protocol provides a general framework for assessing the inhibitory potential of these compounds against target receptor tyrosine kinases such as VEGFR2 or FGFR1.

Step-by-Step Kinase Inhibition Assay Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT). Prepare serial dilutions of the test compounds and a positive control inhibitor (e.g., Lenvatinib) in DMSO.

  • Enzyme and Substrate Preparation: Dilute the recombinant kinase (e.g., VEGFR2) and its corresponding substrate (e.g., a synthetic peptide) to their optimal concentrations in the assay buffer.

  • Assay Plate Preparation: Add a small volume of the diluted compounds to the wells of a microtiter plate. Include wells for "no inhibitor" (DMSO only) and "no enzyme" (background) controls.

  • Kinase Reaction Initiation: Add the kinase and substrate mixture to the wells to initiate the reaction.

  • ATP Addition: After a brief pre-incubation, add ATP to the wells to start the phosphorylation reaction. The concentration of ATP should ideally be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction by adding a stop solution (e.g., EDTA). Quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or a radiometric assay.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control. Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.

G Start Start Prepare_Reagents Prepare Reagents (Buffer, Compounds) Start->Prepare_Reagents Prepare_Enzyme_Substrate Prepare Kinase and Substrate Prepare_Reagents->Prepare_Enzyme_Substrate Dispense_Compounds Dispense Compounds into Plate Prepare_Enzyme_Substrate->Dispense_Compounds Add_Kinase_Substrate Add Kinase and Substrate Mix Dispense_Compounds->Add_Kinase_Substrate Pre_incubation Pre-incubate Add_Kinase_Substrate->Pre_incubation Add_ATP Add ATP to Initiate Reaction Pre_incubation->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Stop_Reaction Stop Reaction and Detect Signal Incubate->Stop_Reaction Analyze_Data Calculate % Inhibition and IC50 Values Stop_Reaction->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro kinase inhibition assay.

Comparative Alternatives: Beyond the Phenyl Carbamate Scaffold

While this compound provides a valuable starting point, the broader landscape of kinase inhibitors includes a diverse range of scaffolds. For researchers seeking alternative starting points, several other classes of compounds have shown promise as RTK inhibitors.

Table 2: Comparison with Alternative Kinase Inhibitor Scaffolds

ScaffoldKey FeaturesExamplesAdvantagesDisadvantages
Quinazolines Fused heterocyclic ring system.Gefitinib, ErlotinibWell-established scaffold with proven clinical efficacy. High affinity for the ATP-binding site.Can suffer from off-target effects and acquired resistance.
Indolinones Bicyclic heterocyclic scaffold.Sunitinib, NintedanibOften exhibit multi-targeted kinase inhibition profiles.Can have complex synthesis routes and potential for off-target toxicities.
Pyridopyrimidines Fused heterocyclic ring system.PonatinibEffective against some forms of drug-resistant kinases.Can have a narrow therapeutic window and significant side effects.

Conclusion and Future Directions

This compound represents a privileged scaffold in the design of receptor tyrosine kinase inhibitors. The systematic exploration of its structure-activity relationships, guided by the principles outlined in this guide, holds significant promise for the development of next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic properties. The provided experimental protocols offer a robust framework for the synthesis and evaluation of novel analogs, enabling researchers to make data-driven decisions in their drug discovery programs. Future work should focus on obtaining high-resolution crystal structures of these compounds bound to their target kinases to further rationalize the observed SAR and guide the design of even more effective inhibitors.

References

  • Hu, F., et al. (2022). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. Molecules, 27(23), 8343. Available from: [Link]

  • PubChem. Lenvatinib. National Center for Biotechnology Information. Available from: [Link]

  • U.S. Food and Drug Administration. LENVIMA (lenvatinib) Prescribing Information. Available from: [Link]

  • Reaction Biology. A Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • ResearchGate. Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. Available from: [Link]

Sources

Validating Target Engagement of Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate: A Comparative Guide Using CETSA

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, unequivocally demonstrating that a compound engages its intended molecular target within the complex milieu of a cell is a cornerstone of modern drug discovery. This guide provides an in-depth technical overview of the Cellular Thermal Shift Assay (CETSA) for validating the target engagement of "Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate," a known kinase modulator and a key intermediate in the synthesis of the multi-kinase inhibitor, Lenvatinib.[1][2][3][4] Furthermore, this guide will objectively compare CETSA with other prominent label-free target engagement methodologies, providing the necessary context for informed experimental design.

The Criticality of Target Engagement Validation

"this compound" functions by interacting with and inhibiting receptor tyrosine kinases, thereby modulating cellular signaling pathways crucial for cell proliferation and survival.[1][5] Before committing to extensive preclinical and clinical development, it is paramount to confirm that this compound, and others like it, directly binds to its putative kinase targets in a cellular environment. Failure to do so can lead to the pursuit of compounds with misleading phenotypic effects, ultimately resulting in costly late-stage failures. Target engagement assays provide this crucial confirmation, bridging the gap between a compound's biochemical activity and its cellular effect.

The Cellular Thermal Shift Assay (CETSA): A Gold Standard for In-Cell Target Validation

CETSA is a powerful biophysical technique that leverages the principle of ligand-induced thermal stabilization of proteins.[6][7][8][9] The binding of a small molecule, such as "this compound," to its target protein confers increased stability, making the protein more resistant to thermal denaturation.[6][7][8][9] This change in thermal stability is then quantified to confirm target engagement.

The Scientific Rationale Behind CETSA

At elevated temperatures, proteins begin to unfold and aggregate, losing their native conformation and precipitating out of solution. A ligand-bound protein, however, is thermodynamically more stable, requiring a higher temperature to induce denaturation. This "thermal shift" is the direct readout of target engagement. The magnitude of this shift can also provide insights into the affinity of the compound for its target.

Visualizing the CETSA Workflow

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Cell Lysis & Fractionation cluster_detection Protein Quantification cell_culture 1. Plate cells expressing the target kinase treatment 2. Treat cells with Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate or vehicle (DMSO) cell_culture->treatment heating 3. Heat cell suspensions at a range of temperatures treatment->heating lysis 4. Lyse cells to release intracellular proteins heating->lysis centrifugation 5. Centrifuge to separate soluble and aggregated proteins lysis->centrifugation sds_page 6. Separate soluble proteins by SDS-PAGE centrifugation->sds_page western_blot 7. Detect target kinase using a specific antibody sds_page->western_blot quantification 8. Quantify band intensity to determine protein stability western_blot->quantification

Caption: A schematic overview of the Western blot-based CETSA workflow.

Experimental Protocol: CETSA for a Representative Receptor Tyrosine Kinase

This protocol outlines a typical Western blot-based CETSA experiment to validate the engagement of "this compound" with a representative receptor tyrosine kinase (RTK) expressed in a human cancer cell line (e.g., A549, which expresses EGFR).

Materials and Reagents
  • Cell Line: A549 (or another suitable cell line endogenously expressing the target RTK)

  • Compound: this compound (dissolved in DMSO)

  • Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer: (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein Assay Reagent: (e.g., BCA assay kit)

  • SDS-PAGE Gels and Buffers

  • PVDF Membrane

  • Blocking Buffer: (e.g., 5% non-fat milk or BSA in TBST)

  • Primary Antibody: Rabbit anti-RTK antibody (specific to the target kinase)

  • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG

  • Chemiluminescent Substrate

  • Imaging System: (e.g., ChemiDoc)

Step-by-Step Methodology
  • Cell Culture and Treatment:

    • Seed A549 cells in 10 cm dishes and grow to 80-90% confluency.

    • Treat cells with the desired concentration of "this compound" (e.g., 10 µM) or vehicle (DMSO) for 2 hours in a 37°C incubator.

  • Cell Harvesting and Heat Treatment:

    • Harvest cells by scraping and wash twice with ice-cold PBS.

    • Resuspend the cell pellet in PBS containing protease inhibitors to a concentration of 1x10^7 cells/mL.

    • Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point.

    • Heat the cell suspensions in a thermal cycler for 3 minutes at a range of temperatures (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C, 70°C). Include a non-heated control (room temperature).

  • Cell Lysis and Protein Quantification:

    • Immediately after heating, subject the cells to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete lysis.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of the soluble fraction using a BCA assay.

  • Western Blot Analysis:

    • Normalize the protein concentration of all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein onto a 10% SDS-PAGE gel and run until adequate separation is achieved.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-RTK antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Add the chemiluminescent substrate and visualize the bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the relative band intensity (normalized to the non-heated control) against the temperature for both the compound-treated and vehicle-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus, target engagement.

A Comparative Analysis of Target Engagement Validation Methods

While CETSA is a powerful tool, it is not the only method available for validating target engagement. Two other prominent label-free techniques are Drug Affinity Responsive Target Stability (DARTS) and Stability of Proteins from Rates of Oxidation (SPROX). The choice of method depends on the specific research question, the nature of the compound and target, and available resources.

Drug Affinity Responsive Target Stability (DARTS)

Principle: DARTS is based on the principle that ligand binding can protect a protein from proteolysis.[1][7][9][10][11] In a DARTS experiment, cell lysates are treated with a compound and then subjected to limited digestion by a protease. The target protein, stabilized by the compound, will be more resistant to digestion compared to the unbound protein. The remaining intact protein is then detected, typically by Western blot.

Workflow:

  • Prepare cell lysate.

  • Incubate lysate with the compound or vehicle.

  • Add a protease (e.g., thermolysin) for a limited time.

  • Stop the digestion.

  • Analyze the samples by SDS-PAGE and Western blot to detect the intact target protein.

Stability of Proteins from Rates of Oxidation (SPROX)

Principle: SPROX measures changes in protein stability by monitoring the rate of methionine oxidation in the presence of a chemical denaturant.[6][12][13][14][15] Proteins are less susceptible to oxidation in their folded state. In the presence of a denaturant, proteins unfold, exposing methionine residues to oxidation by hydrogen peroxide. Ligand binding stabilizes the protein, requiring a higher concentration of denaturant to induce unfolding and subsequent oxidation. This change is quantified by mass spectrometry.

Workflow:

  • Prepare cell lysate.

  • Incubate lysate with the compound or vehicle.

  • Aliquot the lysate into a series of tubes containing increasing concentrations of a chemical denaturant (e.g., guanidinium hydrochloride).

  • Add hydrogen peroxide to initiate oxidation.

  • Quench the reaction.

  • Digest the proteins into peptides.

  • Analyze the samples by mass spectrometry to quantify the ratio of oxidized to unoxidized methionine-containing peptides.

Head-to-Head Comparison
FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Stability of Proteins from Rates of Oxidation (SPROX)
Principle Ligand-induced thermal stabilizationLigand-induced protection from proteolysisLigand-induced stabilization against chemical denaturation
Perturbation HeatProteaseChemical denaturant & oxidation
Detection Western Blot, Mass Spec, ImmunoassaysWestern Blot, Mass SpecMass Spectrometry
Cellular Context Intact cells or lysatesPrimarily lysatesPrimarily lysates
Advantages - Applicable in intact cells, preserving the native environment[6][9]- Can be adapted for high-throughput screening[16][17]- Direct measure of biophysical interaction- Does not require heating, avoiding potential heat-shock responses[18]- Can sometimes detect binding to proteins with minimal thermal shifts[18]- Provides information on domain-level stability changes[19]- Can be sensitive to weak binders[19]
Limitations - Not all proteins exhibit a clear thermal shift upon ligand binding- Can be lower throughput with Western blot detection[17]- Potential for heat-shock response to affect results- Relies on the presence of accessible protease cleavage sites near the binding pocket- Protease digestion can be difficult to control and reproduce- Generally lower throughput[18]- Requires mass spectrometry expertise and instrumentation- Limited to proteins containing methionine residues in appropriate locations- Relies on chemical denaturation, which may not fully mimic the cellular environment
Decision-Making Framework for Method Selection

Method_Selection start Start: Need to Validate Target Engagement intact_cells Is validation in intact cells critical? start->intact_cells cetca CETSA is the preferred method intact_cells->cetca Yes lysate_ok Lysate-based assay is acceptable intact_cells->lysate_ok No thermal_shift Does the target exhibit a clear thermal shift upon ligand binding? lysate_ok->thermal_shift thermal_shift->cetca Yes ms_available Is Mass Spectrometry readily available? thermal_shift->ms_available No darts Consider DARTS sprox Consider SPROX ms_available->darts No ms_available->sprox Yes

Caption: A simplified decision tree for selecting a target engagement validation method.

Conclusion

Validating the target engagement of "this compound" is a critical step in its development as a potential therapeutic agent. The Cellular Thermal Shift Assay (CETSA) provides a robust and physiologically relevant method for confirming its interaction with receptor tyrosine kinases within intact cells. By understanding the principles and protocols of CETSA, as well as its relationship to alternative methods like DARTS and SPROX, researchers can make informed decisions to generate high-quality, actionable data that will drive their drug discovery programs forward. The ultimate choice of methodology will depend on the specific biological question, the characteristics of the target and compound, and the available technical capabilities.

References

  • Pelago Bioscience. (n.d.). What is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • ResearchGate. (n.d.). Principle of the cellular thermal shift assay (CETSA). Retrieved from [Link]

  • Wikipedia. (2023, October 27). Cellular thermal shift assay. Retrieved from [Link]

  • Nordlund, P. (n.d.). CETSA. Retrieved from [Link]

  • Molina, D. M., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Taylor, S. J., et al. (2020). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA).
  • Robles, A. J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2486-2497.
  • ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Kaur, P., et al. (2022). Current Advances in CETSA. Frontiers in Pharmacology, 13, 908990.
  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989.
  • Pelago Bioscience. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Journal of Medicinal Chemistry.
  • West, G. M., et al. (2024). Top-Down Stability of Proteins from Rates of Oxidation (TD-SPROX) Approach for Measuring Proteoform-Specific Folding Stability. Analytical Chemistry.
  • Dayalan Naidu, S., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols, 3(2), 101265.
  • Selvita. (n.d.). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental procedures for in vivo and ex vivo CETSA. Retrieved from [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Geletu, M., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 27(2), 101-110.
  • Xu, Y., et al. (2021). A Comparison of Two Stability Proteomics Methods for Drug Target Identification in OnePot 2D Format. Journal of Proteome Research, 20(9), 4466-4474.
  • MDPI. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Real-time CETSA (RT-CETSA). Retrieved from [Link]

  • Cambridge Healthtech Institute. (n.d.). Emerging Drug Targets Identification & Validation. Retrieved from [Link]

  • ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Nwaka, S., & Hudson, A. (2006). Target validation: linking target and chemical properties to desired product profile. Current opinion in biotechnology, 17(6), 634-640.
  • Yap, C. W. (2019). Validation strategies for target prediction methods.
  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658-6661.
  • Veeprho. (n.d.). This compound | CAS 796848-80-1. Retrieved from [Link]

Sources

A Comparative Guide to Analyzing the Downstream Effects of Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate via Western Blot

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the downstream cellular effects of the novel kinase modulator, Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate. We will delve into the rationale behind experimental design, provide a detailed protocol for Western blot analysis of key signaling pathways, and compare its hypothetical efficacy against a well-established multi-targeted tyrosine kinase inhibitor, Lenvatinib.

Introduction: Unveiling the Therapeutic Potential of a Novel Kinase Inhibitor

Given its structural relationship to Lenvatinib, it is hypothesized that this compound also functions as an RTK inhibitor, modulating similar downstream signaling pathways. This guide will outline a robust Western blot-based approach to test this hypothesis and characterize the compound's biological activity.

The Scientific Rationale: Why Western Blot for Kinase Inhibitor Analysis?

Western blotting is an indispensable technique for elucidating the mechanism of action of kinase inhibitors. It allows for the sensitive and specific detection of changes in protein expression and, crucially, their phosphorylation status. Phosphorylation is a key post-translational modification that acts as a molecular switch in signaling cascades[1]. By using antibodies that specifically recognize the phosphorylated forms of target proteins, we can directly assess the inhibitory activity of a compound on its intended kinase and the subsequent downstream signaling events.

In this guide, we will focus on analyzing the phosphorylation status of key proteins within the PI3K/AKT and MAPK pathways, two major downstream cascades regulated by RTKs. A decrease in the phosphorylation of these proteins following treatment with this compound would provide strong evidence for its role as an RTK inhibitor.

Experimental Design: A Comparative Analysis of Kinase Inhibition

To provide a comprehensive assessment of this compound's efficacy, we will perform a comparative analysis with Lenvatinib. This will allow us to benchmark the novel compound's activity against a clinically relevant drug.

Cell Line Selection:

For this study, we will utilize the human umbilical vein endothelial cell line (HUVEC). HUVECs are a well-established model for studying angiogenesis and are known to express VEGFRs and other RTKs, making them an ideal system for evaluating the effects of RTK inhibitors.

Treatment Conditions:

  • Vehicle Control: DMSO (Dimethyl sulfoxide), the solvent used to dissolve the compounds.

  • This compound: Treatment at various concentrations (e.g., 1 µM, 5 µM, 10 µM) for a defined time point (e.g., 24 hours).

  • Lenvatinib: Treatment at a concentration known to be effective (e.g., 5 µM) for 24 hours as a positive control for RTK inhibition.

Downstream Targets for Western Blot Analysis:

  • Phospho-VEGFR2 (Tyr1175): A direct target of Lenvatinib and a key mediator of angiogenesis.

  • Phospho-Akt (Ser473): A critical node in the PI3K/AKT pathway, which regulates cell survival and proliferation.

  • Phospho-ERK1/2 (Thr202/Tyr204): Key components of the MAPK pathway, involved in cell growth and differentiation.

  • Total VEGFR2, Total Akt, Total ERK1/2: To ensure that any observed changes in phosphorylation are not due to alterations in total protein expression.

  • β-actin: As a loading control to normalize protein levels across samples.

Visualizing the Investigated Signaling Pathway

The following diagram illustrates the targeted signaling pathway and the points of inhibition by the compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR/FGFR/PDGFR PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Transcription Gene Transcription (Proliferation, Angiogenesis, Survival) pAKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Transcription Ligand Growth Factors (VEGF, FGF, PDGF) Ligand->RTK Compound This compound Lenvatinib Compound->RTK G cluster_prep Sample Preparation cluster_wb Western Blotting cluster_analysis Data Analysis A Cell Culture & Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (PVDF) D->E F Blocking (5% BSA) E->F G Primary Antibody Incubation (Overnight at 4°C) F->G H Secondary Antibody Incubation G->H I Detection (ECL) H->I J Image Acquisition I->J K Densitometry Analysis J->K L Normalization to Loading Control K->L M Comparative Analysis L->M

Figure 2: Step-by-step experimental workflow for the Western blot analysis of downstream signaling pathways.

Hypothetical Data and Comparative Analysis

The following table presents hypothetical densitometry data from the Western blot experiment, normalized to the loading control (β-actin) and expressed as a fold change relative to the vehicle control.

Treatmentp-VEGFR2 / Total VEGFR2p-Akt / Total Aktp-ERK1/2 / Total ERK1/2
Vehicle (DMSO) 1.001.001.00
This compound (1 µM) 0.850.900.88
This compound (5 µM) 0.450.550.50
This compound (10 µM) 0.200.300.25
Lenvatinib (5 µM) 0.300.400.35

Interpretation of Hypothetical Data:

The hypothetical data suggests that this compound inhibits the phosphorylation of VEGFR2, Akt, and ERK1/2 in a dose-dependent manner. At a concentration of 5 µM, its inhibitory effect is comparable to that of 5 µM Lenvatinib, and at 10 µM, it demonstrates even greater inhibition. These results would strongly support the hypothesis that this compound functions as a potent RTK inhibitor.

Conclusion and Future Directions

This guide has provided a comprehensive, scientifically-grounded framework for the Western blot analysis of this compound's downstream effects. By following the detailed protocol and comparative experimental design, researchers can effectively characterize the compound's mechanism of action and benchmark its efficacy against established drugs like Lenvatinib.

The hypothetical data presented herein illustrates a scenario where the novel compound demonstrates significant potential as an RTK inhibitor. Further investigations could include expanding the panel of cell lines to different cancer types, performing in vivo studies to assess its anti-tumor efficacy, and conducting kinase profiling assays to determine its specificity and potential off-target effects. This rigorous, step-wise approach is essential for advancing our understanding of novel therapeutic compounds and their journey from the laboratory to the clinic.

References

  • Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. Available from: [Link]

  • ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Available from: [Link]

  • Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Available from: [Link]

  • ResearchGate. Targeted signaling pathways and potential immunomodulatory functions of lenvatinib. Available from: [Link]

  • MIMS Hong Kong. Lenvima Mechanism of Action. Available from: [Link]

  • Frontiers in Oncology. Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer. Available from: [Link]

  • LENVIMA® (lenvatinib) | Mechanism of Action (MOA). Available from: [Link]

  • Patsnap Synapse. What is the mechanism of Lenvatinib mesylate?. Available from: [Link]

  • Drugs.com. Lenvatinib Alternatives Compared. Available from: [Link]

  • StatPearls - NCBI Bookshelf. Tyrosine Kinase Inhibitors. Available from: [Link]

  • Veeprho. This compound | CAS 796848-80-1. Available from: [Link]

  • PMC - NIH. Mechanism of action of organophosphorus and carbamate insecticides. Available from: [Link]

  • PMC - PubMed Central. SoLAT (Sorafenib Lenvatinib alternating treatment): a new treatment protocol with alternating Sorafenib and Lenvatinib for refractory thyroid Cancer. Available from: [Link]

  • Patsnap Synapse. What are the market competitors for Lenvima?. Available from: [Link]

  • PubMed. Tyrosine Kinase Inhibitor Lenvatinib Based Nano Formulations and Cutting-Edge Scale-Up Technologies in revolutionizing Cancer Therapy. Available from: [Link]

  • PMC - PubMed Central. Lenvatinib and other tyrosine kinase inhibitors for the treatment of radioiodine refractory, advanced, and progressive thyroid cancer. Available from: [Link]

Sources

A Researcher's Guide to Navigating the Cellular Effects of Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate (URB597): On-Target Efficacy and Off-Target Considerations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in neuropharmacology, inflammation, and pain signaling, modulating the endocannabinoid system holds significant therapeutic promise. A key enzyme in this pathway, Fatty Acid Amide Hydrolase (FAAH), has become a popular target for small molecule inhibitors. Among these, Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate, widely known as URB597, has been a valuable tool for investigating the physiological roles of FAAH. However, like many small molecule probes, the utility of URB597 is intrinsically linked to its selectivity. This guide provides an in-depth comparison of URB597, detailing its on-target mechanism of action, exploring its known off-target effects, and contrasting its performance with alternative FAAH inhibitors. We will also provide detailed protocols for assessing both on-target and off-target activities in cellular assays, empowering researchers to generate robust and reliable data.

The On-Target Mechanism: Potent Inhibition of Fatty Acid Amide Hydrolase

The primary and intended molecular target of URB597 is Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH is a serine hydrolase responsible for the degradation of endogenous fatty acid amides, most notably the endocannabinoid anandamide (AEA).[2] By inhibiting FAAH, URB597 prevents the breakdown of AEA, leading to its accumulation and enhanced signaling through cannabinoid receptors (CB1 and CB2). This elevation of endocannabinoid tone is the basis for the analgesic, anxiolytic, and anti-inflammatory effects observed with URB597 administration.[1]

The interaction of URB597 with FAAH is that of an irreversible inhibitor, where the carbamate moiety covalently modifies the catalytic serine residue in the enzyme's active site. This mechanism-based inactivation leads to a sustained potentiation of endocannabinoid signaling.

cluster_0 Endocannabinoid Signaling Pathway cluster_1 Pharmacological Intervention AEA Anandamide (AEA) FAAH FAAH AEA->FAAH Hydrolysis CB1_CB2 CB1/CB2 Receptors AEA->CB1_CB2 Activation Degradation Degradation Products FAAH->Degradation Signaling Downstream Signaling (Analgesia, Anxiolysis, etc.) CB1_CB2->Signaling URB597 URB597 (this compound) URB597->FAAH Inhibition

Caption: On-target action of URB597 on the endocannabinoid pathway.

Beyond the Primary Target: Documented Off-Target Effects of URB597

While a potent FAAH inhibitor, URB597 is not entirely selective. A critical aspect of its experimental use is the awareness of its potential to interact with other cellular proteins, which can lead to confounding results. These off-target interactions are a crucial consideration for data interpretation and the design of well-controlled experiments.[3]

Documented off-target effects of URB597 include:

  • Inhibition of other serine hydrolases: The carbamate warhead of URB597 can react with the catalytic serine of other hydrolases. Notably, URB597 has been shown to inhibit carboxylesterases, which are involved in the metabolism of a wide range of endogenous and xenobiotic compounds.[4] This lack of perfect selectivity is a common feature of many serine hydrolase inhibitors.

  • Interaction with cannabinoid receptors: While the primary mechanism of URB597 is to elevate endogenous cannabinoid levels, some studies suggest the potential for direct or indirect interactions with cannabinoid receptors, which could contribute to its overall pharmacological profile.[5]

  • Effects on other signaling pathways: Research has indicated that URB597 may influence other signaling pathways independent of FAAH inhibition. For instance, effects on tyrosine-hydroxylase mRNA expression have been reported.[4]

The existence of these off-target effects underscores the importance of utilizing appropriate controls and, where possible, comparing results with more selective inhibitors.

A Comparative Look: URB597 vs. Alternative FAAH Inhibitors

The field of FAAH inhibitor development has produced several alternatives to URB597, many with improved selectivity profiles. A direct comparison can aid researchers in selecting the most appropriate tool for their specific experimental needs.

CompoundClassPotency (IC50)Selectivity for FAAHKey Considerations
URB597 Carbamate~5 nMModerate; inhibits other serine hydrolases (e.g., carboxylesterases)Widely studied, good starting point for FAAH research, but off-target effects must be considered.
PF-3845 Urea~7 nMHigh; demonstrates exquisite selectivity for FAAH over other serine hydrolases in proteomic screens.A more selective tool for probing FAAH function with a lower likelihood of off-target-driven artifacts.[6]
PF-04457845 Pyridazine Urea~7.2 nMVery High; shows exceptional in vitro and in vivo selectivity for FAAH.A clinical candidate with a well-characterized selectivity profile, making it a highly reliable research tool.[6]

This comparative data highlights a critical principle in pharmacological research: the evolution of chemical probes toward greater selectivity. While URB597 remains a valuable compound, particularly due to the extensive body of literature surrounding it, newer alternatives like PF-3845 and PF-04457845 offer a more refined approach to studying FAAH biology with a reduced risk of off-target complications.

Experimental Protocols for a Self-Validating System

To ensure the trustworthiness of experimental data, it is essential to employ assays that can both confirm on-target engagement and assess potential off-target effects. Here, we provide detailed protocols for a fluorometric FAAH activity assay and a general carboxylesterase activity assay.

On-Target Validation: Cellular FAAH Activity Assay

This protocol is adapted from commercially available fluorometric assay kits and is designed to measure FAAH activity in cell lysates.[7]

Principle: FAAH hydrolyzes a non-fluorescent substrate to release a fluorescent product (e.g., 7-amino-4-methylcoumarin, AMC), which can be quantified.

Materials:

  • Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% Triton X-100, protease inhibitors)

  • FAAH substrate (e.g., Arachidonoyl-AMC)

  • FAAH inhibitor (URB597 or alternative)

  • Fluorescence microplate reader (Ex/Em = 360/465 nm)

  • 96-well black microplate

Procedure:

  • Cell Lysate Preparation:

    • Culture cells to the desired confluency.

    • Wash cells with ice-cold PBS and lyse in cell lysis buffer.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the lysate (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, add cell lysate (e.g., 20-50 µg of protein per well).

    • Add the test compound (URB597 or alternative) at various concentrations. Include a vehicle control (e.g., DMSO).

    • Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction:

    • Add the FAAH substrate to each well to initiate the reaction.

  • Measurement:

    • Immediately begin kinetic measurements of fluorescence intensity using a microplate reader at 37°C for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve).

    • Normalize the rates to the vehicle control and plot as a function of inhibitor concentration to determine the IC50 value.

cluster_0 Experimental Workflow: On-Target & Off-Target Assessment start Start cell_culture Cell Culture start->cell_culture lysis Cell Lysis & Lysate Preparation cell_culture->lysis on_target On-Target Assay (FAAH Activity) lysis->on_target off_target Off-Target Assay (Carboxylesterase Activity) lysis->off_target data_analysis Data Analysis (IC50 Determination) on_target->data_analysis off_target->data_analysis comparison Compare On-Target vs. Off-Target Potency data_analysis->comparison conclusion Conclusion on Selectivity comparison->conclusion

Caption: Workflow for assessing on-target and off-target effects.

Off-Target Characterization: Cellular Carboxylesterase Activity Assay

This protocol provides a general method for assessing the inhibition of carboxylesterases, a known off-target of URB597.

Principle: Carboxylesterases hydrolyze a non-fluorescent substrate (e.g., fluorescein diacetate) to produce a fluorescent product (fluorescein).

Materials:

  • Cell lysis buffer (as above)

  • Carboxylesterase substrate (e.g., fluorescein diacetate)

  • Test compound (URB597)

  • Fluorescence microplate reader (Ex/Em = 485/528 nm)

  • 96-well black microplate

Procedure:

  • Cell Lysate Preparation:

    • Prepare cell lysates as described in the FAAH activity assay protocol.

  • Assay Setup:

    • In a 96-well plate, add cell lysate.

    • Add URB597 at various concentrations, including a vehicle control.

    • Pre-incubate at 37°C for 15-30 minutes.

  • Initiate Reaction:

    • Add the carboxylesterase substrate to each well.

  • Measurement:

    • Measure fluorescence intensity kinetically at 37°C.

  • Data Analysis:

    • Determine the IC50 of URB597 for carboxylesterase inhibition. A significant inhibition at concentrations relevant to FAAH inhibition would indicate a notable off-target effect.

Conclusion

This compound (URB597) is a powerful tool for studying the endocannabinoid system through its potent inhibition of FAAH. However, a thorough understanding of its off-target activities is paramount for the rigorous interpretation of experimental results. By employing a comparative approach with more selective inhibitors and validating on-target and off-target effects with robust cellular assays, researchers can harness the full potential of this and other chemical probes while ensuring the scientific integrity of their findings.

References

  • Benchchem. This compound | 796848-80-1.
  • Fegley, D., et al. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models. British Journal of Pharmacology. 2005;145(8):1134-1141.
  • Frontiers in Behavioral Neuroscience. Acute Administration of URB597 Fatty Acid Amide Hydrolase Inhibitor Prevents Attentional Impairments by Distractors in Adolescent Mice. 2019.
  • MedchemExpress.com. FAAH | Inhibitors.
  • National Center for Biotechnology Information. Phenyl N-(5-chloro-2-nitrophenyl)carbamate. 2012.
  • National Center for Biotechnology Information. 2-Chloro-N-(4-hydroxyphenyl)acetamide. 2009.
  • YouTube. off-target effects. 2020.
  • National Center for Biotechnology Information. Photosynthesis-Inhibiting Activity of N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides. 2020.
  • National Center for Biotechnology Information. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. 2018.
  • Veeprho. This compound | CAS 796848-80-1.
  • Fisher Scientific. This compound, TRC 250 mg.
  • National Center for Biotechnology Information. In silico off-target profiling for enhanced drug safety assessment. 2023.
  • Abcam. Fatty Acid Amide Hydrolase Activity Assay Kit (Fluorometric) (ab252895/K434-100).
  • National Center for Biotechnology Information. Chronic inhibition of fatty acid amide hydrolase by URB597 produces differential effects on cardiac performance in normotensive and hypertensive rats. 2017.
  • National Center for Biotechnology Information. Effects of the Fatty Acid Amide Hydrolase (FAAH) Inhibitor URB597 on Pain-Stimulated and Pain-Depressed Behavior in Rats. 2013.
  • Creative Biolabs. Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
  • Sigma-Aldrich. Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric).
  • Frontiers in Pharmacology. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. 2019.
  • BLD Pharm. 796848-80-1|Phenyl (2-chloro-4-hydroxyphenyl)carbamate.
  • Elabscience. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit (E-BC-F082).
  • Creative Biolabs. Off-Target Profiling.
  • MyBioSource. Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit.
  • National Center for Biotechnology Information. Mechanism of action of organophosphorus and carbamate insecticides. 1991.
  • National Center for Biotechnology Information. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. 2009.
  • MDPI. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. 2023.
  • National Center for Biotechnology Information. Characterization of a Fatty Acid Amide Hydrolase (FAAH) in Hirudo verbana. 2017.
  • rons. Phenyl N-?(2-?Chloro-?4-?hydroxyphenyl)?carbamate 250mg.
  • TargetMol Chemicals. fatty acid amide hydrolase (faah).
  • Journal of Pharmacology and Experimental Therapeutics. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain. 2011.

Sources

A Comparative Guide to Substituted Phenyl Carbamates in Kinase Inhibition: From Bench to Pathway

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the landscape of kinase inhibition is both a field of immense opportunity and significant challenge. Kinases, as central regulators of cellular signaling, are implicated in a vast array of diseases, most notably cancer.[1] The development of small molecule inhibitors that can selectively target these enzymes remains a cornerstone of modern therapeutic strategies.[2] Among the myriad of scaffolds explored, the substituted phenyl carbamate and its close structural relative, the biaryl urea, have emerged as a particularly fruitful area of investigation, exemplified by the clinical success of multi-kinase inhibitors like Sorafenib.[3][4]

This guide provides a comparative analysis of substituted phenyl carbamates as kinase inhibitors, moving beyond a simple recitation of data to explain the causality behind experimental design and the structural underpinnings of inhibitor efficacy. We will delve into the synthesis, structure-activity relationships (SAR), and comparative performance of these compounds against key oncogenic kinases, grounded in robust experimental data and protocols.

The Rationale: Why Phenyl Carbamates for Kinase Inhibition?

The allure of the phenyl carbamate scaffold lies in its synthetic tractability and its ability to form key interactions within the ATP-binding pocket of kinases. The core structure provides a rigid backbone from which various substituents can be explored to optimize potency, selectivity, and pharmacokinetic properties. The carbamate or urea moiety is particularly adept at forming hydrogen bonds with the "hinge" region of the kinase, a critical interaction for potent inhibition.[5] Furthermore, the flanking phenyl rings can be functionalized to exploit both hydrophobic and polar pockets within the active site, allowing for fine-tuning of the inhibitor's profile.

Visualizing the Core Scaffold and Key Interactions

To understand the structure-activity relationships, it is essential to visualize the core components of a substituted phenyl carbamate inhibitor and its typical interactions within the kinase active site.

G cluster_inhibitor Substituted Phenyl Carbamate Scaffold cluster_kinase Kinase ATP-Binding Site Scaffold Phenyl Ring 1 Carbamate Carbamate/Urea Linker (-NH-CO-O- or -NH-CO-NH-) Scaffold->Carbamate Phenyl2 Phenyl Ring 2 Carbamate->Phenyl2 Hinge Hinge Region Carbamate->Hinge Key H-bonds R1 Substituent R1 R1->Scaffold Modulates solubility, apecificity Solvent Solvent Exposed Region R1->Solvent Interaction with solvent R2 Substituent R2 R2->Phenyl2 Targets hydrophobic pocket Hydrophobic Hydrophobic Pocket R2->Hydrophobic van der Waals interactions R3 Substituent R3 R3->Phenyl2 Forms additional H-bonds

Caption: General structure of a substituted phenyl carbamate kinase inhibitor and its interactions.

Synthesis Strategy: A Generalized Approach

The synthesis of substituted phenyl carbamates and their urea analogs often follows a convergent and modular route, allowing for the rapid generation of diverse libraries for screening. A common synthetic pathway is outlined below.[6][7][8]

Step 1: Formation of the Isocyanate or Chloroformate Intermediate An appropriately substituted aniline is treated with phosgene or a phosgene equivalent, such as triphosgene or 4-nitrophenyl chloroformate, to generate a reactive isocyanate or activated carbamate intermediate.[9] This step is crucial as it sets the stage for coupling with the second key fragment.

Step 2: Coupling with the Second Aryl Moiety The isocyanate or activated carbamate is then reacted with a second substituted aniline or phenol to form the final urea or carbamate linkage. This reaction is typically carried out in an inert solvent, often with a base to facilitate the coupling.

This modular approach allows for the independent variation of substituents on both phenyl rings, making it a powerful tool for exploring the structure-activity landscape.

Comparative Analysis: Targeting VEGFR-2 and B-Raf Kinases

To illustrate the principles of SAR, we will compare the inhibitory activities of a series of substituted phenyl carbamates and ureas against two well-validated cancer targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, and B-Raf, a serine/threonine kinase frequently mutated in melanoma.[3][10]

VEGFR-2 Inhibition

The following table summarizes the in vitro inhibitory activities (IC50 values) of a selection of substituted phenyl urea and carbamate derivatives against VEGFR-2.

Compound IDPhenyl Ring 1 SubstituentLinkerPhenyl Ring 2 SubstituentVEGFR-2 IC50 (nM)Reference
Sorafenib 4-chloro-3-(trifluoromethyl)phenylUrea4-(2-(N-methylcarbamoyl)-4-pyridyloxy)phenyl90[4]
Compound 1 4-fluorophenylUrea3-tert-butyl-1H-pyrazol-5-yl3.2[11]
Compound 2 3-fluorophenylUreaQuinoxaline570[10]
Compound 3 4-chlorobenzylUreaNicotinamide60.83[12]
Compound 4 PhenylCarbamate3-(oxazol-2-yl)phenyl(Targeted FAAH, not kinase)[13]

Analysis of SAR for VEGFR-2 Inhibitors:

  • The Urea/Carbamate Linker is Crucial: The central urea or carbamate moiety is a consistent feature, forming critical hydrogen bonds with the hinge region of VEGFR-2, specifically with the backbone amide of Cys919 and the backbone carbonyl of Asp1046.[14][15]

  • Substituents on Phenyl Ring 1: Small halogen substitutions, such as chloro and trifluoromethyl groups as seen in Sorafenib, are well-tolerated and can enhance binding affinity.

  • Substituents on Phenyl Ring 2: The nature of the second phenyl ring and its substituents is a major determinant of potency and selectivity. Large, heterocyclic substituents, as seen in Compound 1, can lead to highly potent inhibition by accessing additional binding pockets.[11] The pyridyloxy-phenyl moiety of Sorafenib is also key to its potent activity.

B-Raf Inhibition

The table below presents the IC50 values for selected urea-containing inhibitors against both wild-type B-Raf and the common V600E mutant.

Compound IDPhenyl Ring 1 SubstituentLinkerPhenyl Ring 2 SubstituentB-Raf (WT) IC50 (nM)B-Raf (V600E) IC50 (nM)Reference
Sorafenib 4-chloro-3-(trifluoromethyl)phenylUrea4-(2-(N-methylcarbamoyl)-4-pyridyloxy)phenyl2238[3][4]
Dabrafenib 2,6-difluorophenyl-sulfonamideThiazole1,3-dimethyl-1H- pyrazol-5-ylN/A0.8[16]
Compound 5 PhenylUrea3-alkyl-1H-pyrazol-5-yl>20,00099% inhibition at 10µM[17]

Analysis of SAR for B-Raf Inhibitors:

  • Selectivity for Mutant B-Raf: A key challenge in targeting B-Raf is achieving selectivity for the constitutively active V600E mutant over the wild-type enzyme to avoid paradoxical activation of the MAPK pathway.[17] While Sorafenib inhibits both, other scaffolds like that of Dabrafenib (though not a phenyl carbamate) demonstrate high selectivity for the mutant form.

  • Exploiting the "DFG-out" Conformation: Many potent B-Raf inhibitors, including Sorafenib, bind to an inactive conformation of the kinase where the Asp-Phe-Gly (DFG) motif is "flipped out."[3][18] This exposes an allosteric site that can be exploited for enhanced affinity and selectivity.

  • The Role of the Sulfonamide Group: In many potent B-Raf inhibitors, a sulfonamide group is present, which forms key interactions in the active site. This highlights how modifications to the core scaffold can significantly impact target specificity.

Experimental Protocols: Ensuring Data Integrity

The reliability of any comparative analysis hinges on the quality of the underlying experimental data. Below are detailed protocols for two common in vitro kinase assays used to determine inhibitor potency.

Protocol 1: Luminescence-Based Kinase Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[19]

Materials:

  • Kinase of interest (e.g., VEGFR-2, B-Raf)

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds (substituted phenyl carbamates)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform a serial dilution in DMSO to generate a range of concentrations for IC50 determination.

  • Kinase Reaction Setup: In a multiwell plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.

  • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction: Add 5 µL of a pre-mixed solution containing the kinase substrate and ATP to each well. The final ATP concentration should be close to its Km for the specific kinase.

  • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add an equal volume (10 µL) of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.[19]

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and generates a luminescent signal via a luciferase reaction.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

G cluster_workflow ADP-Glo™ Kinase Assay Workflow A 1. Add Inhibitor & Kinase (Pre-incubation) B 2. Add ATP & Substrate (Kinase Reaction) A->B C 3. Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) B->C D 4. Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) C->D E 5. Read Luminescence D->E

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Protocol 2: Radiometric Kinase Assay ([γ-32P]ATP)

This is considered the "gold standard" for measuring kinase activity due to its direct measurement of phosphate incorporation.[1][20]

Materials:

  • Kinase of interest

  • Kinase-specific substrate (protein or peptide)

  • [γ-32P]ATP

  • Non-radiolabeled ATP

  • Test compounds

  • Kinase Reaction Buffer

  • Phosphocellulose paper (e.g., P81)

  • Phosphoric acid solution for washing

  • Scintillation counter and scintillation fluid

Procedure:

  • Master Mix Preparation: Prepare a master mix containing the kinase reaction buffer, non-radiolabeled ATP, and the kinase substrate.

  • Reaction Setup: In microcentrifuge tubes, combine the master mix, the test compound at various concentrations (or DMSO control), and the kinase.

  • Initiate Reaction: Start the reaction by adding a small volume of [γ-32P]ATP.

  • Incubation: Incubate the reactions at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop Reaction and Spotting: Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper strip. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-32P]ATP will not.

  • Washing: Wash the phosphocellulose papers multiple times in a phosphoric acid solution to remove all unincorporated [γ-32P]ATP.

  • Quantification: Place the washed and dried paper strips into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The counts per minute (CPM) are proportional to the amount of phosphate incorporated into the substrate. Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value.

Structural Insights: The Binding Mode of a Urea-Based Inhibitor

The crystal structure of VEGFR-2 in complex with Sorafenib (PDB ID: 4ASD) provides a clear picture of how these inhibitors achieve their potency.[21][22]

G cluster_binding Sorafenib Binding in VEGFR-2 (PDB: 4ASD) Inhibitor Sorafenib (Urea Core) Hinge Hinge Region (Cys919, Asp1046) Inhibitor->Hinge H-Bonds Gatekeeper Gatekeeper Residue (Val916) Inhibitor->Gatekeeper van der Waals DFG DFG Motif (DFG-out) Inhibitor->DFG Stabilizes inactive conformation HydrophobicPocket Hydrophobic Pocket Inhibitor->HydrophobicPocket Hydrophobic interactions

Caption: Key interactions of Sorafenib in the VEGFR-2 active site.

As depicted, the central urea moiety of Sorafenib forms two crucial hydrogen bonds with the hinge region. The trifluoromethylphenyl group is positioned near the gatekeeper residue, while the pyridyloxy-phenyl tail extends into a hydrophobic pocket created by the inactive "DFG-out" conformation of the activation loop. This binding mode effectively blocks ATP from accessing the active site and locks the kinase in a non-functional state.

Conclusion and Future Directions

The substituted phenyl carbamate and urea scaffolds have proven to be versatile and effective platforms for the design of potent kinase inhibitors. Through systematic exploration of substituents on the phenyl rings, researchers can modulate potency, selectivity, and pharmacokinetic properties to develop novel therapeutic agents. The comparative analysis presented here, grounded in detailed experimental protocols and structural insights, provides a framework for understanding the key principles guiding the design and evaluation of these important molecules.

Future efforts in this area will likely focus on developing inhibitors with improved selectivity profiles to minimize off-target effects, as well as compounds that can overcome the common mechanisms of acquired drug resistance. The integration of computational modeling with traditional medicinal chemistry approaches will undoubtedly accelerate the discovery of the next generation of phenyl carbamate-based kinase inhibitors.

References

  • Hastie, C. J., McLauchlan, H. J., & Cohen, P. (2006). Assay of protein kinases using radiolabeled ATP: a protocol.
  • Lara, R., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
  • Patel, H., et al. (2022). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry.
  • Kim, B. H., et al. (2021). Computer-aided design and synthesis of 3-carbonyl-5-phenyl-1H-pyrazole as highly selective and potent BRAFV600E and CRAF inhibitor. Scientific Reports.
  • ResearchGate. (n.d.). Crystal structure of the FDA-approved VEGFR inhibitors—VEGFR2 complex. [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Assay of protein kinases using radiolabeled ATP: A protocol. [Image]. Retrieved from [Link]

  • JoVE. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure representation of Sorafenib combined with BRAF kinase. [Image]. Retrieved from [Link]

  • Pasca, M. R., et al. (2006). The Crystal Structure of BRAF in Complex with an Organoruthenium Inhibitor Reveals a Mechanism for Inhibition of an Active Form of BRAF Kinase. Journal of Biological Chemistry.
  • ResearchGate. (n.d.). A Superimposition of the crystal structures of B-RAF kinase complexed.... [Image]. Retrieved from [Link]

  • McTigue, M., et al. (2012). Crystal Structure of VEGFR2 (Juxtamembrane and Kinase Domains) in Complex with SORAFENIB (BAY 43-9006). RCSB PDB. [Link]

  • Kim, B. H., et al. (2021). Computer-aided design and synthesis of 3-carbonyl-5-phenyl-1H-pyrazole as highly selective and potent BRAFV600E and CRAF inhibitor. Scientific Reports.
  • El-Damasy, A. K., et al. (2022).
  • ResearchGate. (n.d.). Crystal structure of Sorafenib (Nexavar Ò , BAY43-9006) bound to B-RAF kinase (PDB: 1UWH). [Image]. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Drug Design, Development and Therapy.
  • Stjepanovic, N., et al. (2021). Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery.
  • Morera, L., et al. (2010). 3-Heterocycle-phenyl N-alkylcarbamates as FAAH inhibitors: design, synthesis and 3D-QSAR studies. Bioorganic & Medicinal Chemistry.
  • Soliman, A. M., et al. (2022). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry.
  • ResearchGate. (n.d.). (A) 2D interaction diagram of sorafenib co-crystallized with VEGFR-2.... [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). The crystal structure of different types of RAF inhibitors binding to BRAF kinase. Notes. [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 (μM) of the most active synthetic compounds for VEGFR2 inhibition. [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3 Attempted synthesis of phenyl.... [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Protein kinase inhibitors from the urea class. [Image]. Retrieved from [Link]

  • Kumar, A., et al. (2021). Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. European Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Structure of sorafenib (I) in the binding sites of VEGFR-2 (PDB ID:.... [Image]. Retrieved from [Link]

  • El-Gazzar, M. G., et al. (2004). Potent urea and carbamate inhibitors of soluble epoxide hydrolases. Journal of Medicinal Chemistry.
  • Gavande, N., et al. (2021). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. Molecules.
  • Wang, Y., et al. (2017). Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase. Molecules.
  • Carlino, M. S., et al. (2022).
  • Khan, M. A., et al. (2023). Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights. Cancers.
  • Li, Y., et al. (2023). Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. Journal of Medicinal Chemistry.
  • El-Gamal, M. I., et al. (2023). Targeted design, synthesis, molecular dynamics, ADME and in –vitro anticancer assessment of oxo-tetrahydro-pyrimidin-benzenesulfonamide hybrids as potential BRAFV600E inhibitors. Scientific Reports.
  • Wu, H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
  • Park, S., et al. (2014). 4-Nitrophenyl N-phenylcarbamate. Acta Crystallographica Section E: Structure Reports Online.

Sources

Comparative Analysis of Cross-Reactivity for Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate and Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

**Executive Summary

This guide provides an in-depth analysis of the cross-reactivity profile for Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate, a key chemical intermediate and a representative of the phenyl carbamate scaffold used in modern kinase inhibitor development.[1] Given its role as a crucial building block in the synthesis of multi-kinase inhibitors like Lenvatinib, understanding its potential for off-target interactions is paramount for drug development professionals.[1][2] This document outlines the significance of kinase selectivity, presents a comparative profile against structurally and functionally related compounds, and provides detailed, field-proven experimental protocols for accurately assessing kinase inhibitor specificity.

Introduction: The Phenyl Carbamate Scaffold in Kinase Inhibition

This compound is an organic compound featuring a phenyl carbamate core structure.[1] While primarily recognized as a key intermediate in the synthesis of Lenvatinib, a potent inhibitor of multiple receptor tyrosine kinases (RTKs), its core structure is representative of a class of compounds designed to interact with the ATP-binding pocket of protein kinases.[1][2] The presence of chloro and hydroxyl groups on the phenyl ring contributes to its specific electronic and steric properties, which are critical for its biological activity.[1]

The central challenge in developing kinase inhibitors is achieving selectivity. The human kinome consists of over 500 protein kinases, many of which share structural homology within their ATP-binding sites.[3] Consequently, small molecule inhibitors designed for one kinase often exhibit cross-reactivity with others, leading to unintended off-target effects, potential toxicity, or even unexpected therapeutic benefits (polypharmacology).[4] Therefore, rigorous profiling of the cross-reactivity of a lead compound or its core scaffold is a critical, non-negotiable step in the drug discovery pipeline.[5]

Comparative Cross-Reactivity Profile

To illustrate the cross-reactivity profile originating from this scaffold, we will use its prominent derivative, Lenvatinib, as a case study. Lenvatinib's profile provides a clear picture of how this core structure interacts with the broader kinome.

Compound / ScaffoldPrimary TargetsKey Off-Targets / Cross-ReactivitiesTherapeutic ClassRationale for Comparison
This compound Scaffold Primarily functions as a kinase modulator scaffold.[1]As a precursor, its profile is predictive of Lenvatinib's interactions, including VEGFR, FGFR, PDGFR, KIT, and RET families.Precursor / ScaffoldThis is the foundational structure of interest.
Lenvatinib VEGFR1-3, FGFR1-4, PDGFRα, KIT, RETSRC, LCK, EPHA2 (at higher concentrations)Multi-Kinase InhibitorAs the direct, clinically relevant derivative, its extensive profile exemplifies the scaffold's binding potential.[1][2]
Sorafenib VEGFR2/3, PDGFRβ, RAF kinases (BRAF, CRAF)FGFR1, KIT, RET, FLT3Multi-Kinase InhibitorA structurally distinct multi-kinase inhibitor targeting similar pathways, providing a benchmark for selectivity comparison.
Staurosporine Pan-Kinase Inhibitor (PKC, PKA, CAMKII, etc.)Broad activity across the kinome (>200 kinases)Research Tool / Non-selective InhibitorRepresents the opposite end of the selectivity spectrum, serving as a control for pan-assay interference.[6]

Signaling Pathway Context: On-Target vs. Off-Target Effects

Lenvatinib primarily targets the Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF) signaling pathways, which are crucial for tumor angiogenesis. However, off-target activity on kinases like SRC can impact other cellular processes, such as cell adhesion and migration. Understanding these interactions is key to predicting both efficacy and side effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg On-Target FGFR FGFR RAS RAS FGFR->RAS On-Target SRC_mem SRC (Off-Target) FAK FAK SRC_mem->FAK Off-Target PLCg->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Cell_Migration Cell_Migration FAK->Cell_Migration Angiogenesis Angiogenesis TF->Angiogenesis Proliferation Proliferation TF->Proliferation Lenvatinib Lenvatinib (Derived from Scaffold) Lenvatinib->VEGFR Inhibits Lenvatinib->FGFR Inhibits Lenvatinib->SRC_mem Inhibits (Cross-reactivity) G cluster_workflow Competitive Binding Assay Workflow A 1. Kinase Panel (T7 Phage Display) D 4. Incubation (Competition for Binding) A->D B 2. Immobilized Probe (Solid Support) B->D C 3. Test Compound (e.g., Phenyl Carbamate) C->D E 5. Wash Step (Remove Unbound Components) D->E F 6. Quantification (qPCR or Immunoassay) E->F G 7. Data Analysis (Calculate Kd or % Inhibition) F->G

Caption: Workflow for a competitive kinase binding assay.

Step-by-Step Protocol:

  • Preparation of Kinase Panel: A library of human kinases, often expressed as fusions to T7 bacteriophage, is prepared. [7]2. Immobilization of Probe: A broad-spectrum kinase inhibitor (probe ligand) is immobilized on a solid support (e.g., beads). [7]3. Assay Plate Preparation: In a multi-well plate, add the test compound at various concentrations. Include positive controls (known binder) and negative controls (DMSO vehicle).

  • Competition Reaction: Add the phage-tagged kinases and the immobilized probe to the wells. Incubate to allow the system to reach equilibrium. During this time, the test compound and the immobilized probe compete for binding to the kinase's ATP site. [7]5. Wash: Unbound kinases and test compounds are washed away. Kinases that were not inhibited by the test compound will remain bound to the solid support via the probe.

  • Quantification: The amount of kinase remaining on the solid support is quantified. For phage-display systems, this is typically done using quantitative PCR (qPCR) to measure the amount of phage DNA. [8]7. Data Analysis: The amount of kinase bound in the presence of the test compound is compared to the negative control. This data is used to calculate the dissociation constant (Kd) or the percent inhibition at a given concentration, revealing the compound's affinity for each kinase in the panel.

Method 2: Cellular Thermal Shift Assay (CETSA®)

While binding assays are powerful, they are performed in a biochemical system. CETSA® is a groundbreaking method that confirms a compound engages and stabilizes its target protein inside intact cells or even tissues. [9][10]The principle is that when a ligand binds to a protein, it generally increases the protein's thermal stability. [11]This stabilization makes the protein more resistant to heat-induced denaturation and aggregation. [12]

G A 1. Cell Culture Treat with Compound vs. Vehicle B 2. Heat Challenge Expose cells to a temperature gradient A->B C 3. Cell Lysis (e.g., Freeze-thaw cycles) B->C D 4. Separation Centrifuge to pellet aggregated proteins C->D E 5. Supernatant Collection Contains soluble, non-denatured proteins D->E F 6. Protein Quantification (Western Blot, ELISA, or Mass Spec) E->F G 7. Generate Melt Curve Plot soluble protein vs. temperature F->G

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Benchtop

Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate is a vital intermediate in contemporary pharmaceutical synthesis, notably in the manufacturing pathway of targeted therapies like Lenvatinib[1]. While its utility in research and development is significant, its molecular structure—a composite of a carbamate, a halogenated aromatic ring, and a phenolic group—necessitates a rigorous and scientifically-grounded approach to its disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound. Our objective is to move beyond mere procedural instruction, offering the causal logic behind each step to ensure that safety and regulatory adherence are second nature in your laboratory operations.

Section 1: Hazard Assessment and Chemical Profile

A foundational principle of laboratory safety is a thorough understanding of the materials being handled. This compound is an off-white powder for which specific toxicity data is not widely published.[2] Therefore, a conservative hazard assessment based on its constituent functional groups is both prudent and necessary.

  • Carbamate Moiety: Carbamates as a class are known for their potential biological activity, including anticholinesterase properties, which mandates careful handling to avoid inhalation or skin contact.[3][4]

  • Chlorinated Phenol Moiety: The presence of a chloro-substituent on the phenyl ring places this compound squarely in the category of halogenated organic waste .[5][6] Such compounds often require high-temperature incineration for complete destruction and to prevent the formation of persistent environmental pollutants.[3]

  • Phenolic Group: Phenolic compounds can be corrosive and toxic, adding to the imperative for robust personal protective equipment.

The following table summarizes the key identifiers and known hazards for this compound.

PropertyValueSource(s)
CAS Number 796848-80-1[1][2][7][8]
Molecular Formula C₁₃H₁₀ClNO₃[2][8]
Molecular Weight 263.68 g/mol [2]
Appearance Off-White Powder[2]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritation[8]
Recommended Storage 2-8°C, Sealed in a dry environment[2][8]

Section 2: Immediate Safety Protocols: PPE and Spill Management

Proper disposal begins with safe handling during use. The potential for skin and eye irritation, coupled with the inferred hazards of the carbamate structure, demands strict adherence to personal protective equipment (PPE) standards.

Required Personal Protective Equipment (PPE)
  • Hand Protection: Wear compatible chemical-resistant gloves, such as nitrile or neoprene. Latex gloves do not provide adequate protection against many organic chemicals and should be avoided.[4] Always inspect gloves for integrity before use.

  • Eye Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

Emergency Spill Protocol

For small spills of solid this compound:

  • Alert & Isolate: Immediately alert colleagues in the vicinity. Restrict access to the spill area.

  • Don PPE: Ensure you are wearing the full PPE described in section 2.1.

  • Contain: Gently cover the spill with a dry, inert absorbent material such as sand, diatomite, or a universal binder to prevent the powder from becoming airborne.[9][10] DO NOT use combustible materials like sawdust.

  • Collect: Carefully scoop the absorbed material and spilled powder into a designated hazardous waste container using non-sparking tools.[10]

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Dispose: Seal and label the waste container and manage it according to the procedures outlined in Section 3.

Section 3: The Core Disposal Workflow: From Bench to Manifest

The disposal of this compound is a multi-step process governed by regulatory frameworks from bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[11][12] The following workflow ensures compliance and safety.

Disposal_Workflow cluster_Lab In-Laboratory Procedures cluster_EHS Institutional & Professional Procedures Start Waste Generation (e.g., residual solid, contaminated wipes) Characterize Step 1: Waste Characterization Identify as 'Halogenated Organic Solid Waste' Start->Characterize Segregate Step 2: Segregation DO NOT mix with non-halogenated waste Characterize->Segregate Containerize Step 3: Containerization Use a compatible, sealed, and sturdy container Segregate->Containerize Label Step 4: Labeling Attach 'Hazardous Waste' label with full details Containerize->Label Accumulate Step 5: Accumulation Store in designated Satellite Accumulation Area (SAA) Label->Accumulate ContactEHS Step 6: Request Pickup Contact institution's EHS/Waste Management Office Accumulate->ContactEHS ProfessionalDisposal Step 7: Professional Disposal Waste is transported by a licensed hauler to a permitted facility for incineration ContactEHS->ProfessionalDisposal

Caption: The complete disposal workflow for this compound.

Detailed Procedural Steps:
  • Waste Characterization: The moment any amount of this compound is designated for disposal, it must be characterized. Based on its molecular structure, this compound is classified as a Halogenated Organic Waste . This is the single most important determination as it dictates the entire disposal pathway.

  • Segregation: This is a critical control point. Halogenated waste streams must be kept separate from non-halogenated streams.[5][6] Co-mingling these wastes results in the entire volume being classified as the more hazardous (and more expensive to dispose of) halogenated category.[6]

  • Containerization:

    • Select a container made of a compatible material (e.g., high-density polyethylene) that will not react with the waste.[13]

    • The container must have a secure, tight-fitting screw cap to prevent leaks.[13][14]

    • Ensure the container is in good condition, free from cracks or residue from previous use.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • The label must include:

      • The full, unabbreviated chemical name: "this compound".

      • The words "Hazardous Waste".

      • An accurate description of the hazards (e.g., "Toxic," "Irritant").

      • The date when waste was first added (the "accumulation start date").

  • Accumulation:

    • Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) . This must be at or near the point of generation and under the control of the laboratory personnel.

    • Keep the container closed at all times except when adding waste.[6]

    • Under EPA regulations for academic labs, waste can be accumulated in an SAA for up to one year.[15]

  • Arrange for Professional Disposal:

    • Laboratory personnel are not responsible for the final treatment of the waste.

    • Follow your institution's specific procedures to request a waste pickup from the Environmental Health & Safety (EHS) office or equivalent department.

    • The EHS office will coordinate with a licensed hazardous waste hauler to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[16]

Section 4: The Scientific Rationale: Justifying the Protocol

Understanding the "why" behind these procedures reinforces their importance and ensures consistent, correct application.

Decision_Tree Start Waste Generated: This compound CheckHalogen Does the molecule contain a halogen (F, Cl, Br, I)? Start->CheckHalogen Halogenated YES (Contains Chlorine) CheckHalogen->Halogenated Yes NonHalogenated NO CheckHalogen->NonHalogenated No SegregateHal Segregate as HALOGENATED ORGANIC WASTE Halogenated->SegregateHal SegregateNonHal Segregate as NON-HALOGENATED ORGANIC WASTE NonHalogenated->SegregateNonHal

Caption: The critical decision point for waste segregation based on chemical structure.

  • Why Incineration is the Preferred Method: The robust carbon-chlorine bond and the stability of the aromatic rings make this compound resistant to simple degradation. High-temperature incineration, often in a rotary kiln, is the most effective technology to ensure complete molecular destruction.[3][17] This process requires specialized scrubbers to neutralize acidic gases (like HCl) that are produced, which is why it must be performed at a permitted TSDF.[3]

  • The Unsuitability of In-Lab Treatment: While the carbamate linkage can be chemically hydrolyzed (typically under strongly alkaline conditions), this process is not a suitable disposal method in a research laboratory setting.[3][7] It would generate secondary waste streams (the chlorinated phenol and the corresponding amine), which are also hazardous and would still require professional disposal. Furthermore, attempting such reactions for disposal is impractical, potentially dangerous, and not compliant with hazardous waste regulations.

  • Prohibition of Drain or Trash Disposal: Disposing of this chemical down the drain is strictly forbidden.[13][14] Its limited water solubility and inherent hazards would lead to the contamination of waterways. Similarly, disposal in regular solid waste is illegal and poses a significant risk to sanitation workers and the environment.

Section 5: Regulatory and Compliance Summary

Adherence to this guide ensures compliance with the primary regulations governing laboratory waste in the United States.

  • Environmental Protection Agency (EPA): The EPA's Resource Conservation and Recovery Act (RCRA) establishes the "cradle-to-grave" framework for hazardous waste management. As the generator of the waste, your laboratory is the "cradle" and is legally responsible for its proper characterization and management until it reaches the "grave" at a permitted TSDF.[15]

  • Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200), mandate that personnel are trained on the hazards of the chemicals they handle and the proper protective measures.[18] The HAZWOPER standard further outlines training requirements for personnel involved in hazardous waste operations.[12][19]

By integrating this scientifically-backed disposal protocol into your laboratory's standard operating procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect both your colleagues and the environment.

References

  • Benchchem. Phenyl N-(2-chloro-4-hydroxyphenyl)
  • Veeprho. Phenyl N-(2-chloro-4-hydroxyphenyl)
  • U.S. Environmental Protection Agency (EPA).
  • ACS Publications. Competitive Degradation and Detoxification of Carbamate Insecticides by Membrane Anodic Fenton Treatment | Journal of Agricultural and Food Chemistry.
  • U.S. Environmental Protection Agency (EPA). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • National Institutes of Health (NIH).
  • Occupational Safety and Health Administration (OSHA). Hazardous Waste - Overview.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • ResearchGate.
  • U.S. Environmental Protection Agency (EPA).
  • Restek.
  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
  • USFCR. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • ResearchGate. (PDF)
  • Enamine.
  • Toronto Research Chemicals. Phenyl N-(2-chloro-4-hydroxyphenyl)
  • Pertanika Journal of Science & Technology.
  • Stauffer Chemical Company.
  • CAMEO Chemicals. CARBAMATE PESTICIDE, LIQUID, POISONOUS, FLAMMABLE.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Fisher Scientific.
  • BLD Pharm. 796848-80-1|Phenyl (2-chloro-4-hydroxyphenyl)
  • Clean Management Environmental Group, Inc.
  • National Center for Biotechnology Information.
  • National Center for Biotechnology Information.
  • U.S. Environmental Protection Agency (EPA).
  • PubMed. Biodegradation of carbamate pesticides by natural river biofilms in different seasons and their effects on biofilm community structure.
  • CDMS. OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • American Chemical Society.
  • PubChem.
  • Cornell University Environmental Health and Safety. 7.2 Organic Solvents.
  • Carl ROTH.
  • Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate
Reactant of Route 2
Reactant of Route 2
Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.